Product packaging for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one(Cat. No.:CAS No. 28664-35-9)

3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Cat. No.: B146786
CAS No.: 28664-35-9
M. Wt: 128.13 g/mol
InChI Key: UNYNVICDCJHOPO-UHFFFAOYSA-N
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Description

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, more commonly known as Sotolon or Caramel Furanone, is a high-purity lactone compound supplied as a clear, yellow to light orange liquid for scientific research . This potent aroma compound is characterized by a complex sensory profile, presenting as maple syrup, caramel, or burnt sugar at low concentrations and as spicy, curry-like, or fenugreek-like at higher concentrations . It serves as a critical molecule in diverse research fields. In food and flavor chemistry, Sotolon is a subject of study for its role as a key odorant in various foods and beverages, including fenugreek, aged wines, and roasted coffee . Its formation from precursors like ascorbic acid and ethanol or through aldol condensation makes it a significant marker for studying oxidative aging and off-flavors in products like citrus soft drinks and dry white wines . Beyond flavor science, Sotolon has important applications in clinical and diagnostic research, where it is identified as a definitive biomarker for Maple Syrup Urine Disease (MSUD), detectable in the urine of affected individuals . Furthermore, emerging microbiological research investigates its potential as an anti-virulence agent, with studies indicating that Sotolon can inhibit biofilm formation and other virulence factors in bacteria such as Serratia marcescens . Researchers value this compound for its utility in developing analytical methods, such as UPLC-MS and HPLC-UV, for sensitive quantification in complex matrices . This compound is intended for research purposes only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B146786 3-Hydroxy-4,5-dimethylfuran-2(5H)-one CAS No. 28664-35-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-2,3-dimethyl-2H-furan-5-one
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InChI

InChI=1S/C6H8O3/c1-3-4(2)9-6(8)5(3)7/h4,7H,1-2H3
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InChI Key

UNYNVICDCJHOPO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1C(=C(C(=O)O1)O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
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DSSTOX Substance ID

DTXSID4047674
Record name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
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Molecular Weight

128.13 g/mol
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Physical Description

Liquid, clear, yellow liquid
Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
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Record name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
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Boiling Point

93.00 to 95.00 °C. @ 2.00 mm Hg
Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
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CAS No.

28664-35-9
Record name Sotolone
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Record name Sotolon
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Record name 2(5H)-Furanone, 3-hydroxy-4,5-dimethyl-
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Record name 4,5-Dimethyl-3-hydroxy-2,5-dihydrofuran-2-one
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Record name 4,5-DIMETHYL-3-HYDROXY-2,5-DIHYDRO-2-FURANONE
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Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

25.00 to 29.00 °C. @ 760.00 mm Hg
Record name 3-Hydroxy-4,5-dimethyl-2(5H)-furanone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolone, is a potent, chiral lactone renowned for its distinctive aroma, which varies from maple syrup and caramel at low concentrations to curry and fenugreek at higher levels.[1] First isolated from fenugreek seeds in 1975, sotolone is a key flavor compound in a variety of foods and beverages, including aged spirits, coffee, and certain wines.[2] Beyond its organoleptic properties, sotolone is of significant interest to the scientific community as a biomarker for maple syrup urine disease (MSUD) and for its potential biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies of sotolone, as well as its known biological signaling pathways.

Chemical Structure and Properties

Sotolone is classified as a butenolide, which is a dihydrofuran with a carbonyl group.[3] Its structure features a five-membered lactone ring with hydroxyl and methyl groups, which dictate its chemical characteristics and potent aroma.

Table 1: General and Physicochemical Properties of Sotolone

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms Sotolone, Caramel furanone, Sugar lactone, Fenugreek lactone[1][4]
CAS Number 28664-35-9[1]
Molecular Formula C₆H₈O₃[1]
Molar Mass 128.13 g/mol [5]
Melting Point 26-29 °C[4]
Boiling Point 184 °C[4]
Density 1.049 g/cm³[1]
XLogP3-AA 0.4[5]
pKa 9.28 ± 0.40 (Predicted)[4]

Table 2: Spectroscopic Data for Sotolone

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Spectra available on PubChem, provided by Sigma-Aldrich Co. LLC.[5]
¹³C NMR δ (CD3OD): 171.81 (C-2), 138.87 (C-3), 134.37 (C-4), 78.94 (C-5), 18.98 (C-6), 9.08 (C-7)[4]
FT-IR Characteristic absorptions for O-H, C-H (alkane), C=O (lactone), and C=C functional groups.[6][7]
Mass Spectrometry (EI) Top Peak (m/z): 83, 2nd Highest: 128, 3rd Highest: 55[5]
Mass Spectrometry (LC-MS/MS) Transitions for quantification: 129.1 m/z ⟶ 55.1 m/z; for identification: 129.1 m/z ⟶ 83.0 m/z[8]

Experimental Protocols

Synthesis of Sotolone

A common method for the synthesis of sotolone involves the condensation of ethyl propionate with diethyl oxalate, followed by a reaction with acetaldehyde and subsequent acidic decarboxylation.[4][9]

Detailed Methodology:

  • Condensation: Ethyl propionate is reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl oxalylpropionate.

  • Reaction with Acetaldehyde: The resulting diethyl oxalylpropionate is then reacted with acetaldehyde.

  • Decarboxylation: The intermediate, ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate, undergoes acidic decarboxylation to yield sotolone.[9]

Another described synthesis involves the reaction of 4-hydroxy-L-isoleucine with a carbonyl compound, such as methylglyoxal, in a phosphate buffer at pH 5.0, boiled for 1 hour.[10]

Analytical Methods

1. Quantification of Sotolone in Fortified Wines using LC-MS/MS

This method utilizes a miniaturized liquid-liquid extraction followed by reverse-phase liquid chromatography-tandem mass spectrometry.[8][11][12]

Methodology:

  • Sample Preparation:

    • To 15 mL of the wine sample in a 50 mL PTFE centrifuge tube, add 8 mL of ethyl acetate.

    • Vortex the mixture for 5 minutes.

    • Centrifuge for 10 minutes at 4400 rpm.

    • Collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of a solution of 5% formic acid in methanol/water (1:1 v/v).

    • Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: Shimadzu LC-MS/MS system or equivalent.

    • Column: Kinetex® F5 (100 × 2.1 mm, 2.6 µm, 100 Å) from Phenomenex.

    • Mobile Phase: A: Methanol; B: Water with 0.1% formic acid.

    • Gradient: A linear gradient from 5% A to 100% A.

    • Flow Rate: 0.4 mL/min.

    • MS Detection: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: 129.1 m/z ⟶ 55.1 m/z for quantification and 129.1 m/z ⟶ 83.0 m/z for identification.[8]

2. Quantification of Sotolone in Wine using GC-MS

This method involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry.[13][14]

Methodology:

  • Sample Preparation (SPE):

    • Pass 50 mL of wine through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).

    • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.

    • Elute the analytes with 6 mL of dichloromethane.

    • Concentrate the extract to 0.1 mL.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to an ion trap mass spectrometer.

    • Column: A polar capillary column (e.g., DB-Wax or FFAP).

    • Carrier Gas: Helium.

    • Temperature Program: 50 °C (2 min), ramp at 4 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C (10 min).[10]

    • MS Detection: Selected ion storage in the m/z range of 79-95, using m/z 83 for quantification.[14]

Biological Activity and Signaling Pathways

Formation Pathway in Wine

Sotolone can form in wine through several proposed pathways, often associated with oxidative aging. A key pathway involves the aldol condensation of α-ketobutyric acid and acetaldehyde.[15] α-ketobutyric acid can be produced from the oxidative degradation of ascorbic acid or as a metabolic byproduct of yeast.[15]

G cluster_precursors Precursors cluster_intermediates Intermediate cluster_product Product Ascorbic Acid Ascorbic Acid α-Ketobutyric Acid α-Ketobutyric Acid Ascorbic Acid->α-Ketobutyric Acid Oxidative Degradation Yeast Metabolism Yeast Metabolism Yeast Metabolism->α-Ketobutyric Acid Acetaldehyde Acetaldehyde Sotolone Sotolone Acetaldehyde->Sotolone α-Ketobutyric Acid->Sotolone Aldol Condensation

Figure 1: Formation Pathway of Sotolone in Wine.
Olfactory Signaling Pathway

Sotolone is an agonist for the human olfactory receptor OR8D1, a G-protein coupled receptor (GPCR). The binding of sotolone to OR8D1 initiates a canonical olfactory signal transduction cascade.

G Sotolone Sotolone OR8D1 OR8D1 (GPCR) Sotolone->OR8D1 Binds G_olf Gα_olf OR8D1->G_olf Activates ACIII Adenylyl Cyclase III G_olf->ACIII Activates ATP ATP cAMP cAMP ATP->cAMP Conversion ACIII CNG Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Triggers

Figure 2: Sotolone-Induced Olfactory Signaling via OR8D1.

The binding of sotolone to OR8D1 activates the associated G-protein, Gαolf. This, in turn, activates adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx causes depolarization of the olfactory sensory neuron, which, if it reaches the threshold, triggers an action potential that transmits the signal to the brain, resulting in the perception of smell.[8][9][11]

Conclusion

This compound is a multifaceted molecule with significant implications in the food and flavor industry, as well as in clinical diagnostics. Its unique chemical structure gives rise to its potent and variable aroma profile. The detailed experimental protocols for its synthesis and analysis provided herein offer valuable tools for researchers. Furthermore, understanding its formation pathways and the specific olfactory signaling cascade it initiates through the OR8D1 receptor opens avenues for further research into flavor chemistry, sensory science, and the molecular basis of olfaction. This guide serves as a foundational resource for professionals engaged in the study and application of this important furanone.

References

An In-depth Technical Guide to the Physicochemical Properties of Sotolon (CAS 28664-35-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sotolon, with the CAS number 28664-35-9, is a potent, chiral lactone recognized for its distinctive aroma, which varies from maple syrup and caramel at low concentrations to fenugreek or curry at higher levels.[1][2][3][4] It is a key flavor and aroma compound in a variety of natural and processed foods, including fenugreek seed, aged spirits and wines, and maple syrup.[2][3][5] Beyond its role in the food and fragrance industry, Sotolon is also of clinical interest as it is the compound responsible for the characteristic odor in the urine of individuals with Maple Syrup Urine Disease (MSUD).[1][2] This guide provides a comprehensive overview of its core physicochemical data, outlines common experimental protocols for its analysis, and illustrates key formation pathways and analytical workflows.

Physicochemical Data

The fundamental physicochemical properties of Sotolon are summarized in the tables below, providing a consolidated resource for laboratory and research applications.

Table 1: General and Identification Properties of Sotolon

PropertyValueSource(s)
CAS Number 28664-35-9[2][3][6]
Molecular Formula C₆H₈O₃[2][3][6]
IUPAC Name 3-Hydroxy-4,5-dimethylfuran-2(5H)-one[2][6]
Synonyms Caramel furanone, Sugar lactone, Fenugreek lactone[2][3][7]
Molecular Weight 128.13 g/mol [3][6]
Appearance Colorless to pale yellow liquid or solid[5][6][8]

Table 2: Physical and Thermodynamic Properties of Sotolon

PropertyValueConditionsSource(s)
Melting Point 25 to 29 °C@ 760.00 mm Hg[2][6][9]
Boiling Point 184 °C@ 760.00 mm Hg (approx.)[2][3][4]
93 to 95 °C@ 2.00 mm Hg[1][6][10]
312.0 °C@ 760 mmHg (Predicted)[9][11]
Density 1.049 g/cm³Standard State[2][3]
Vapor Pressure 0.0027 hPa@ 20 °C (Estimated)[10]
0.0048 hPa@ 25 °C (Estimated)[10]
Flash Point >100 °C / >110 °CClosed Cup[4][5]
Refractive Index 1.429 - 1.439@ 20 °C[4]

Table 3: Solubility and Partitioning Data of Sotolon

PropertyValueMethod/ConditionsSource(s)
Water Solubility 222,800 mg/L (222.8 g/L)@ 25 °C (Estimated)[1][12]
Other Solubilities Soluble in alcohol, propylene glycol, and ether[5][7][12]
LogP (Octanol-Water) -0.296 to 0.4Estimated/Calculated[1][10]
pKa (Strongest Acidic) 9.28Predicted (ChemAxon)[1]

Experimental Protocols & Methodologies

While specific, detailed experimental reports for the initial determination of every Sotolon property are not always publicly available, the methodologies used are standard in analytical and physical chemistry. This section outlines the principles behind the key experimental protocols used for characterizing Sotolon and similar flavor compounds.

Determination of Physicochemical Properties
  • Melting and Boiling Point: The melting point of Sotolon, which is near room temperature, is typically determined using a capillary melting point apparatus. The boiling point, often reported under vacuum to prevent decomposition, is measured using distillation apparatus under controlled pressure.

  • Water Solubility: The shake-flask method (OECD Guideline 105) is a standard protocol. It involves dissolving an excess of Sotolon in water, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of Sotolon in the aqueous phase, often by chromatography after filtration or centrifugation.

  • LogP (Octanol-Water Partition Coefficient): The shake-flask method (OECD Guideline 107) is also standard here. Sotolon is dissolved in a mixture of n-octanol and water. After thorough mixing and separation of the two phases, the concentration of Sotolon in both the octanol and water layers is measured. The LogP is the base-10 logarithm of the ratio of the concentrations.

Spectroscopic and Chromatographic Analysis

Modern analysis of Sotolon, especially for quantification in complex matrices like wine or food, relies on chromatographic separation coupled with sensitive detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a common technique for volatile and semi-volatile compounds like Sotolon.

    • Sample Preparation: A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is often employed to isolate and preconcentrate Sotolon from the sample matrix.[13]

    • Injection: The extracted sample is injected into the GC, where it is vaporized.

    • Separation: The vaporized sample travels through a capillary column (e.g., Carbowax) with a carrier gas. Compounds separate based on their boiling points and interactions with the column's stationary phase.

    • Detection (MS): As compounds elute from the column, they enter a mass spectrometer. They are ionized (commonly by electron ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum or "fingerprint" for identification and quantification.[14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and suitable for analyzing compounds in complex liquid matrices, such as wine.[13]

    • Sample Preparation: Often involves a miniaturized liquid-liquid extraction or a simple "dilute-and-shoot" approach.

    • Injection & Separation: The sample is injected into the LC system and passes through a packed column (e.g., C18). Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase.

    • Detection (MS/MS): The eluent is directed to a mass spectrometer, typically with an electrospray ionization (ESI) source. In Multiple Reaction Monitoring (MRM) mode, a specific precursor ion for Sotolon (e.g., m/z 129.1) is selected, fragmented, and a specific product ion (e.g., m/z 55.1) is monitored for highly selective and sensitive quantification.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are powerful tools for unambiguous structure elucidation.[6] While not typically used for routine quantification in complex matrices, NMR provides detailed structural information by measuring the magnetic properties of atomic nuclei. It is invaluable for confirming the identity and purity of synthesized standards.[15][16]

Visualizations: Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate key concepts related to Sotolon's formation and analysis.

Formation Pathways of Sotolon

Sotolon can be formed through several pathways, particularly in food and biological systems. The diagram below illustrates two major precursor routes: one from the amino acid 4-hydroxy-isoleucine (abundant in fenugreek) and another involving the aldol condensation of α-ketobutyric acid and acetaldehyde, a common reaction in aged wines.

Key formation pathways leading to Sotolon.
General Experimental Workflow for Sotolon Quantification

The analysis of Sotolon in a complex matrix like food or wine requires several critical steps, from sample preparation to data analysis. This workflow outlines a typical procedure using modern chromatographic techniques.

G start Sample Collection (e.g., Wine, Food Extract) prep Sample Preparation (Homogenization, pH adjustment) start->prep extract Extraction / Concentration (LLE or SPE) prep->extract analysis Instrumental Analysis (GC-MS or LC-MS/MS) extract->analysis data Data Processing (Peak Integration, Calibration) analysis->data end Result (Sotolon Concentration) data->end

A generalized workflow for the quantification of Sotolon.
Sotolon Aroma Profile vs. Concentration

The perceived aroma of Sotolon is highly dependent on its concentration. This logical diagram illustrates the distinct sensory profiles associated with different concentration levels.

G conc Sotolon Concentration aroma Low Medium High Maple Syrup / Caramel / Burnt Sugar Nutty / Walnut / Sweet Fenugreek / Curry / Spicy conc->aroma:low Low (<1 ppb) conc->aroma:med Medium conc->aroma:high High

Relationship between Sotolon concentration and its perceived aroma.

References

The Enigmatic Aroma: A Technical Guide to the Natural Occurrence of Sotolon in Fenugreek and Lovage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone responsible for the characteristic sweet, spicy, and curry-like aroma of fenugreek (Trigonella foenum-graecum) and lovage (Levisticum officinale).[1][2] At high concentrations, it imparts a fenugreek or curry-like scent, while at lower concentrations, it is perceived as maple syrup, caramel, or burnt sugar.[1] This technical guide provides a comprehensive overview of the natural occurrence of sotolon in these two botanicals, focusing on its biosynthesis, quantification, and the experimental protocols for its analysis.

Introduction

Sotolon is a key flavor and aroma compound found in a variety of natural products, including fenugreek seeds, lovage, aged spirits, and some wines.[1][3] Its powerful and distinctive aroma makes it a significant molecule in the food and flavor industry. In fenugreek, sotolon is considered the character impact compound, contributing significantly to its overall flavor profile.[4] Similarly, it is a key aroma constituent of lovage extract. This guide delves into the scientific understanding of sotolon in fenugreek and lovage, providing quantitative data, detailed experimental methodologies, and visual representations of the relevant pathways and workflows.

Biosynthesis of Sotolon

The biosynthesis of sotolon in fenugreek is understood to originate from the non-proteinogenic amino acid, (2S,3R,4S)-4-hydroxy-L-isoleucine (HIL).[4][5] While the complete enzymatic pathway within the plant remains to be fully elucidated, the conversion of HIL to sotolon is proposed to occur via a thermally induced oxidative deamination. This process can be facilitated by the presence of α-dicarbonyl compounds.

A key intermediate in this proposed pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, which is considered a more direct precursor to sotolon.[5] The reaction is influenced by factors such as temperature, pH, and the presence of specific reactants.

Sotolon_Biosynthesis

Quantitative Occurrence of Sotolon

The concentration of sotolon can vary significantly in fenugreek seeds depending on their geographical origin. Lovage is also known to contain sotolon, contributing to its characteristic aroma, although detailed quantitative data for different parts of the lovage plant are less readily available in the literature.

Table 1: Concentration of Sotolon in Fenugreek Seeds

Geographical OriginSotolon Concentration (mg/kg)Reference
Egypt (1985)25.1[6]
Egypt (1995)12.2[6]
India (1996)5.1[6]
Australia (1991)4.2[6]
France (1996)3.3[6]
Turkey (1995)3.4[6]

Experimental Protocols

The analysis of sotolon in plant matrices typically involves extraction followed by chromatographic separation and detection. The following are synthesized protocols based on established methodologies.

Extraction of Sotolon from Fenugreek Seeds

This protocol is based on a liquid-liquid extraction method.

Materials:

  • Fenugreek seeds

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Sodium carbonate (Na₂CO₃) solution (0.5 M)

  • Hydrochloric acid (HCl) solution (5 M)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., [¹³C₂]-sotolone)

  • Homogenizer

  • Centrifuge

  • Vigreux column and micro-distillation apparatus

Procedure:

  • Homogenize 5-10 g of fenugreek seeds in 50 mL of a water:ethanol (95:5) solution.

  • Add a known amount of the internal standard (e.g., 10-20 µg of [¹³C₂]-sotolone).

  • Stir the suspension for 30 minutes.

  • Centrifuge the mixture at 10,000 rpm for 30 minutes.

  • Extract the supernatant with diethyl ether.

  • Isolate the acidic components by extraction with 0.5 M Na₂CO₃ solution.

  • Acidify the aqueous phase to pH 3 with 5 M HCl.

  • Re-extract the acidified aqueous phase with diethyl ether.

  • Wash the final organic layer with a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the extract to approximately 0.2 mL using a Vigreux column and micro-distillation.

Quantification of Sotolon by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-Wax, 30 m x 0.25 mm, 0.25 µm film thickness)

GC-MS Conditions:

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program: 20°C (hold 0.5 min), ramp at 30°C/min to 100°C, ramp at 4°C/min to 145°C, ramp at 70°C/min to 220°C (hold 10 min).

  • Ionization: Electron Impact (EI) at 70 eV

  • MS Mode: Selected Ion Monitoring (SIM)

    • Sotolon: m/z 128

    • Internal Standard ([¹³C₂]-sotolone): m/z 130

Quantification: The concentration of sotolon is calculated from the peak areas of the analyte and the internal standard using a calibration curve.

Experimental_Workflow

Signaling Pathways

The specific signaling pathways that regulate the biosynthesis of sotolon in fenugreek and lovage have not been extensively studied. However, the production of secondary metabolites in plants is generally regulated by a complex network of signaling molecules, including plant hormones (e.g., jasmonates, salicylic acid) and is influenced by various environmental stimuli such as light, temperature, and stress.[7] Further research, potentially utilizing transcriptomics and metabolomics, is required to elucidate the specific regulatory networks governing sotolon production in these plants.[2][8]

Conclusion

Sotolon is a critical contributor to the characteristic aromas of fenugreek and lovage. Its biosynthesis from 4-hydroxy-L-isoleucine provides a basis for understanding its natural occurrence. While quantitative data for fenugreek is available, further research is needed to quantify sotolon in different parts of the lovage plant and to fully elucidate the enzymatic and regulatory pathways of its biosynthesis. The analytical methods outlined in this guide provide a framework for the accurate quantification of this potent aroma compound, which is of significant interest to the flavor, food, and pharmaceutical industries.

References

Biosynthesis pathways of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent chiral furanone responsible for a range of characteristic aromas, from the desirable caramel and maple syrup notes in aged wines and fenugreek to off-flavors in other food products. Its significant impact on the sensory profile of various consumables has made its formation pathways a subject of considerable scientific interest. This technical guide provides a comprehensive overview of the known biosynthetic and chemical formation pathways of sotolon, presenting quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

Core Biosynthesis and Formation Pathways

The formation of sotolon is not attributed to a single, universal biosynthetic route but rather a series of pathways dependent on the specific chemical environment and biological system. The primary pathways identified to date occur in fermented beverages like wine and sake, citrus soft drinks, and certain fungi.

Pathway in Wine: The Role of Ascorbic Acid and Yeast Metabolism

In dry white wines, sotolon is often associated with premature aging, imparting a characteristic nutty or curry-like aroma. The key precursors in this pathway are α-ketobutyric acid and acetaldehyde.[1][2][3][4]

The formation mechanism involves two main stages:

  • Oxidative Degradation of Ascorbic Acid: Ascorbic acid, often added as an antioxidant, can undergo oxidative degradation to produce 2-ketobutyric acid.[1][2][3][4]

  • Aldol Condensation: 2-ketobutyric acid then undergoes an aldol condensation reaction with acetaldehyde, a common byproduct of yeast fermentation, to form sotolon.[1][2][3][4]

Interestingly, strains of the yeast Saccharomyces cerevisiae are also capable of producing 2-ketobutyric acid during alcoholic fermentation, meaning that sotolon formation can occur even in wines not supplemented with ascorbic acid.[1][2][3]

Pathway in Citrus Soft Drinks: A Chemical Interplay of Ingredients

In citrus soft drinks, the development of a "burnt" or "spicy" off-flavor has been attributed to the formation of sotolon from ethanol and ascorbic acid.[5] Isotopic labeling studies have revealed two potential pathways in this matrix:

  • Pathway 1: Involves two molecules of ethanol and carbons 2 and 3 of ascorbic acid.[5]

  • Pathway 2: Involves one molecule of ethanol and carbons 3, 4, 5, and 6 of ascorbic acid.[5]

Fungal Biosynthesis: The L-Isoleucine Pathway in Laetiporus sulphureus

The basidiomycete fungus Laetiporus sulphureus is known to produce a seasoning-like flavor, with sotolon being a key contributor. In this organism, the biosynthesis of sotolon proceeds from the amino acid L-isoleucine.[6][7] The proposed pathway involves the following steps:

  • Conversion to α-keto acid: L-isoleucine is first converted to its corresponding α-keto acid.[6]

  • Oxygenation: An oxygenase enzyme then hydroxylates the intermediate at the C4-position to yield 4-hydroxy-3-methyl-2-oxopentanoic acid.[6]

  • Lactonization: This precursor then cyclizes to form sotolon.

Isotope labeling studies using 18O-water have confirmed the involvement of an oxygenase in this pathway.[6] The putative intermediate, 4-hydroxyisoleucine, has also been identified.[7]

Thermally Induced Formation

Sotolon can also be formed through non-enzymatic, thermally induced reactions, particularly from the precursor 4-hydroxy-L-isoleucine in the presence of various carbonyl compounds. This pathway is relevant in the context of processed foods. The reaction is pH-dependent, with an optimal pH of 5.[8]

Quantitative Data on Sotolon and its Precursors

The concentration of sotolon and its precursors can vary significantly depending on the matrix and storage conditions. The following tables summarize some of the quantitative data reported in the literature.

MatrixSotolon ConcentrationReference(s)
AwamoriUp to 20.5 µg/L[3][9]
Fortified Wines6.3 - 810 µg/L[10]
Dry White Wines> 8 µg/L (perception threshold)[4]

Table 1: Reported Concentrations of Sotolon in Various Beverages.

PrecursorMatrixConcentration RangeReference(s)
AcetaldehydeAwamori77.50–332.50 mg/L[3][9]
2-Oxobutyric acidAwamori0.16–0.96 mg/L[3][9]
DiacetylAwamori0.13–1.48 mg/L[3][9]
AcetoinAwamori0.24–4.70 mg/L[3][9]

Table 2: Reported Concentrations of Sotolon Precursors in Awamori.

Reaction SystemSotolon YieldReference(s)
4-Hydroxy-L-isoleucine + Methylglyoxal (pH 5, 100°C, 1h)7.4 mol %[8]
3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone + Methylglyoxal35.9 mol %[8]

Table 3: Molar Yields of Sotolon from 4-Hydroxy-L-isoleucine and its Lactone in a Model System.

Experimental Protocols

Quantification of Sotolon in Wine using GC-MS

This protocol is based on the methodologies described for the analysis of sotolon in wine.[2][4]

a. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 10 mL of wine in a glass vial, add an internal standard (e.g., 3-octanol).

  • Add 2 g of sodium chloride to saturate the aqueous phase.

  • Extract the sample with 2 mL of dichloromethane by vortexing for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Carefully collect the organic (lower) phase.

  • Repeat the extraction two more times with fresh dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to approximately 100 µL under a gentle stream of nitrogen.

b. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-WAXetr (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 10 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification.

    • Target ions for Sotolon: m/z 83, 128.

    • Qualifier ions: m/z 55, 99.

Analysis of 2-Oxobutyric Acid using HPLC

This protocol is adapted from methods used for the analysis of sotolon precursors in beverages.[3][9]

a. Sample Derivatization and Extraction

  • To 1 mL of sample, add an internal standard.

  • Add 1 mL of 1,2-phenylenediamine solution (10 mg/mL in 2M HCl).

  • Heat the mixture at 100°C for 30 minutes in a heating block.

  • Cool the sample to room temperature.

  • Extract the derivatized 2-oxobutyric acid with 2 mL of ethyl acetate.

  • Centrifuge to separate the phases and collect the organic layer.

  • Dry the extract under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the mobile phase.

b. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer (pH 7.0) (e.g., 20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector with excitation at 350 nm and emission at 410 nm.

Visualizing the Pathways and Workflows

To better illustrate the complex relationships in sotolon biosynthesis, the following diagrams have been generated using the DOT language.

Sotolon_Biosynthesis_Wine cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product Ascorbic_Acid Ascorbic Acid 2_Ketobutyric_Acid 2-Ketobutyric Acid Ascorbic_Acid->2_Ketobutyric_Acid Oxidative Degradation Acetaldehyde Acetaldehyde Sotolon Sotolon Acetaldehyde->Sotolon Aldol Condensation S_cerevisiae Saccharomyces cerevisiae S_cerevisiae->2_Ketobutyric_Acid Fermentation 2_Ketobutyric_Acid->Sotolon

Caption: Biosynthesis pathway of sotolon in wine.

Sotolon_Biosynthesis_Fungus cluster_precursor Precursor cluster_intermediates Intermediates cluster_product Product L_Isoleucine L-Isoleucine alpha_Keto_Acid α-Keto Acid L_Isoleucine->alpha_Keto_Acid 4_Hydroxy_3_methyl 4-Hydroxy-3-methyl- 2-oxopentanoic acid alpha_Keto_Acid->4_Hydroxy_3_methyl Oxygenase Sotolon Sotolon 4_Hydroxy_3_methyl->Sotolon Lactonization

Caption: Biosynthesis pathway of sotolon in L. sulphureus.

Experimental_Workflow_Sotolon_Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Wine Sample Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Concentration Evaporation under N2 Extraction->Concentration GC_MS GC-MS Analysis (SIM Mode) Concentration->GC_MS Data_Processing Data Processing and Quantification GC_MS->Data_Processing

References

The Formation of Sotolon in the Maillard Reaction: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sotolon, or 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent aroma compound with a characteristic sweet, caramel-like, or curry-like scent, depending on its concentration. Its formation is intricately linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that is fundamental to the development of flavor and color in thermally processed foods. Understanding the mechanisms of sotolon formation is critical for controlling and modulating the flavor profiles of various food products and has implications for the study of advanced glycation end-products (AGEs) in biological systems. This technical guide provides a comprehensive overview of the primary formation pathways of sotolon, detailed experimental protocols for its quantification, and a summary of the key factors influencing its generation.

Core Formation Mechanisms of Sotolon

Sotolon is not a direct product of the classical Maillard reaction pathway but rather arises from the interaction of Maillard reaction intermediates and other precursor molecules. Several key pathways have been elucidated and are detailed below.

Pathway I: From 4-Hydroxy-L-isoleucine (HIL)

One of the most well-established pathways for sotolon formation involves the amino acid 4-hydroxy-L-isoleucine (HIL), found in high concentrations in fenugreek. The reaction proceeds via a thermally induced oxidative deamination, particularly in the presence of α-dicarbonyl compounds, which are common Maillard reaction intermediates.

The proposed mechanism involves the formation of a Schiff base between HIL and an α-dicarbonyl compound, followed by cyclization and subsequent hydrolysis to yield sotolon. The lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone, has been identified as a more efficient precursor than HIL itself.[1]

G HIL 4-Hydroxy-L-isoleucine (HIL) Schiff_Base Schiff Base Intermediate HIL->Schiff_Base Reaction with Dicarbonyl α-Dicarbonyl Compound (e.g., Methylglyoxal) Dicarbonyl->Schiff_Base Cyclization Cyclized Intermediate Schiff_Base->Cyclization Cyclization Sotolon Sotolon Cyclization->Sotolon Hydrolysis

Pathway from 4-Hydroxy-L-isoleucine (HIL).
Pathway II: From α-Ketobutyric Acid and Acetaldehyde

In environments such as wine, sotolon is primarily formed through an aldol condensation reaction between α-ketobutyric acid and acetaldehyde.[2] α-Ketobutyric acid can be generated from the oxidative degradation of ascorbic acid or as a metabolic byproduct of yeast.[3] Acetaldehyde is also a common fermentation byproduct.

The mechanism involves the formation of an enolate from α-ketobutyric acid, which then acts as a nucleophile, attacking the carbonyl carbon of acetaldehyde. The resulting intermediate undergoes cyclization and dehydration to form sotolon.

G alpha_Keto α-Ketobutyric Acid Aldol_Adduct Aldol Adduct alpha_Keto->Aldol_Adduct Aldol Condensation with Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Adduct Cyclization Cyclization & Dehydration Aldol_Adduct->Cyclization Sotolon Sotolon Cyclization->Sotolon

Aldol condensation pathway.
Pathway III: From Ascorbic Acid and Ethanol

In acidic beverages like citrus soft drinks, sotolon can be formed from the degradation of ascorbic acid in the presence of ethanol.[4] Two primary pathways have been proposed based on isotopic labeling studies:

  • Pathway A: Involves two molecules of ethanol and carbons 2 and 3 of ascorbic acid.

  • Pathway B: Involves one molecule of ethanol and carbons 3, 4, 5, and 6 of ascorbic acid.

The detailed step-by-step mechanisms for these pathways are still under investigation but highlight the role of ascorbic acid as a key precursor in certain food systems.

G Ascorbic_Acid Ascorbic Acid Intermediates_A Intermediates from Ascorbic Acid (C2, C3) + 2x Ethanol Ascorbic_Acid->Intermediates_A Pathway A Intermediates_B Intermediates from Ascorbic Acid (C3-C6) + 1x Ethanol Ascorbic_Acid->Intermediates_B Pathway B Ethanol Ethanol Ethanol->Intermediates_A Ethanol->Intermediates_B Sotolon Sotolon Intermediates_A->Sotolon Intermediates_B->Sotolon

Pathways from Ascorbic Acid and Ethanol.

Quantitative Data on Sotolon Formation

The formation of sotolon is influenced by several factors, including the concentration of precursors, temperature, pH, and reaction time. The following tables summarize quantitative data from various studies.

Table 1: Sotolon Yield from 4-Hydroxy-L-isoleucine (HIL) and its Lactone with Dicarbonyls

PrecursorDicarbonyl ReactantMolar Ratio (Precursor:Carbonyl)Temperature (°C)Time (h)pHSotolon Yield (mol %)Reference
HIL2,3-Butanedione1:1010015.0<0.1[5]
HIL2,3-Pentanedione1:1010015.0<0.1[5]
HILMethylglyoxal1:1010015.07.4[5]
HILPhenylglyoxal1:1010015.02.5[5]
HIL Lactone2,3-Pentanedione1:1010015.00.7[5]
HIL LactoneMethylglyoxal1:1010015.035.9[5]
HILMethylglyoxal1:10100105.023.8[5]

Table 2: Concentration of Sotolon in Various Food and Beverage Products

ProductConcentration RangeReference
Fortified Wines (Madeira)Up to 2000 µg/L[6]
Prematurely Oxidized White Wines< 140 µg/L[6]
Fortified Wines (General)6.3 - 810 µg/L[6]
Fenugreek SeedsUp to 25 mg/kg[7]

Experimental Protocols for Sotolon Analysis

Accurate quantification of sotolon is essential for understanding its formation and impact on flavor. The following sections detail common experimental methodologies.

Sample Preparation

A robust sample preparation protocol is crucial to extract sotolon from complex food matrices and minimize interferences.

  • Liquid-Liquid Extraction (LLE): A common technique where the sample is extracted with an organic solvent such as dichloromethane or ethyl acetate. A miniaturized LLE approach can be employed to reduce solvent consumption.[6]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb sotolon from the sample matrix. The analyte is then eluted with a small volume of solvent. LiChrolut EN resins are effective for extracting sotolon from wine.[8]

Quantification by Stable Isotope Dilution Assay (SIDA)

SIDA is the gold standard for accurate quantification of flavor compounds. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₂-sotolon) prior to extraction. The ratio of the analyte to the internal standard is measured by mass spectrometry, which corrects for losses during sample preparation and matrix effects during analysis.

G Sample Food/Beverage Sample Spike Spike with ¹³C₂-Sotolon (Internal Standard) Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Quantification Quantification (Ratio of Sotolon to ¹³C₂-Sotolon) Analysis->Quantification

Workflow for Sotolon Quantification by SIDA.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like sotolon.

  • Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., InertCap Pure-WAX), is typically used for good separation.[9]

  • Injection: Splitless injection is often employed for trace analysis.

  • Temperature Program: A typical temperature program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 240°C), and hold for a period to ensure elution of all compounds. For example: 50°C (2 min), then 4°C/min to 180°C, then 10°C/min to 240°C (10 min).[5]

  • Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. For sotolon, characteristic ions such as m/z 83 can be used for quantification.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative for the analysis of sotolon, particularly for less volatile or thermally labile compounds.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.1% formic acid) is often employed. For example: start with 5% methanol, increase to 30% over 2 minutes, then to 100% in 1 minute, hold, and then return to initial conditions.[6]

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The transition of the parent ion (m/z 129.1 for protonated sotolon) to a specific daughter ion (e.g., m/z 55.1) is monitored for quantification.[6]

Conclusion

The formation of sotolon is a multifaceted process influenced by a variety of precursors and reaction conditions. The Maillard reaction plays a central role by providing key intermediates, such as α-dicarbonyl compounds, that can react with amino acids like HIL. Additionally, degradation products of common food components, such as ascorbic acid, can also serve as important precursors. A thorough understanding of these formation pathways, coupled with robust analytical methodologies like SIDA with GC-MS or LC-MS/MS, is paramount for controlling the sensory attributes of food products and for advancing our knowledge of the broader implications of the Maillard reaction in both food science and biomedical research.

References

The Thermal Genesis of Sotolon: An In-depth Technical Guide on its Formation from Amino Acid Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotolon, chemically known as 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent chiral aroma compound with a dual olfactory nature. At high concentrations, it imparts a characteristic curry or fenugreek-like aroma, while at lower concentrations, it is perceived as having a sweet, caramel, or maple syrup-like scent[1][2]. This powerful flavor compound is integral to the sensory profile of a variety of foods and beverages, including fenugreek seeds, aged sake, coffee, and certain wines[3]. The formation of sotolon is a complex process influenced by heat and the presence of specific chemical precursors, primarily amino acids and their derivatives. This technical guide provides a comprehensive overview of the thermal generation of sotolon from amino acid precursors, detailing the reaction pathways, influential parameters, and experimental protocols for its synthesis and analysis.

Core Formation Pathways from Amino Acid Precursors

The thermal generation of sotolon from amino acid precursors predominantly follows two major pathways: the oxidative deamination of 4-hydroxy-L-isoleucine and pathways associated with the Maillard reaction.

The 4-Hydroxy-L-isoleucine (HIL) Pathway

The most extensively studied pathway for sotolon formation involves the amino acid 4-hydroxy-L-isoleucine (HIL), which is abundant in fenugreek seeds[4]. The proposed mechanism involves a thermally induced oxidative deamination of HIL[3][4].

A critical intermediate in this pathway is the lactone of HIL, 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. This lactone is a more efficient precursor to sotolon than HIL itself[3][4]. The formation of sotolon from HIL is significantly enhanced by the presence of α-dicarbonyl compounds, such as methylglyoxal[3]. The reaction proceeds through the formation of a Schiff base, followed by rearrangement and hydrolysis to yield sotolon[3].

The Strecker degradation of HIL, which produces 3-hydroxy-2-methylbutanal, is a competing reaction that can reduce the yield of sotolon[3].

sotolon_formation_HIL HIL 4-Hydroxy-L-isoleucine (HIL) Lactone 3-Amino-4,5-dimethyl- 3,4-dihydro-2(5H)-furanone HIL->Lactone Acid-catalyzed cyclization Strecker Strecker Degradation Product (3-hydroxy-2-methylbutanal) HIL->Strecker Competing Reaction SchiffBase Schiff Base Intermediate Lactone->SchiffBase Dicarbonyl α-Dicarbonyl (e.g., Methylglyoxal) Dicarbonyl->SchiffBase Rearrangement Rearrangement SchiffBase->Rearrangement Hydrolysis Hydrolysis Rearrangement->Hydrolysis Sotolon Sotolon Hydrolysis->Sotolon sotolon_maillard_pathway cluster_pyruvic Pyruvic Acid Pathway cluster_glyoxylic Glyoxylic Acid Pathway Pyruvic Pyruvic Acid Intermediate1 4,5-Dimethylfuran-2,3-dione Pyruvic->Intermediate1 Formaldehyde Formaldehyde Source Formaldehyde->Intermediate1 AminoFuranone 3-Amino-4,5-dimethyl- 2(5H)-furanone Intermediate1->AminoFuranone Glyoxylic Glyoxylic Acid Intermediate2 4,5-Dimethylfuran-2,3-dione Glyoxylic->Intermediate2 Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate2 Intermediate2->AminoFuranone AminoAcid Amino Acid (e.g., Glycine, Alanine) AminoAcid->AminoFuranone Strecker-like interaction Sotolon Sotolon AminoFuranone->Sotolon Hydrolysis sotolon_quantification_workflow Sample Sample Preparation (e.g., Homogenization, Dilution) Spiking Addition of Internal Standard (¹³C₂-Sotolon) Sample->Spiking Extraction Extraction (e.g., SPE, LLE, SPME) Spiking->Extraction Concentration Concentration of Extract Extraction->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis Quantification Quantification (based on internal standard) Analysis->Quantification

References

Role of sotolon as a key aroma compound in aged Port wine

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Role of Sotolon as a Key Aroma Compound in Aged Port Wine

Introduction: The Aromatic Signature of Aged Port

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent, chiral lactone recognized as a key aroma compound that significantly influences the sensory profile of aged Port wine.[1][2] While it can be considered an off-flavor in prematurely oxidized dry white wines, in fortified wines like Port, Madeira, and Sherry, it imparts desirable and characteristic notes.[1][3] The aroma profile of sotolon is complex and concentration-dependent, described as nutty, spicy, curry, fenugreek, aged honey, and caramel.[1][4][5] Its presence and concentration are considered markers of the oxidative aging process, contributing substantially to the "rancio" character and the perception of age in these wines.[6][7]

The sensory impact of sotolon is significant due to its low odor perception threshold. In Port wine, the flavor threshold has been evaluated at 19 μg/L.[3][8] As Port wine ages oxidatively in barrels, the concentration of sotolon increases progressively, often reaching levels far exceeding this threshold, making it a dominant contributor to the wine's bouquet.[8][9]

Chemical Formation Pathways of Sotolon

The formation of sotolon in wine is a complex process with multiple proposed pathways, primarily involving non-enzymatic reactions that occur during oxidative aging. It is generally accepted that its development is linked to wine oxidation, storage time, temperature, and the concentration of precursors like sugars and amino acids.[3][10] The main pathways are detailed below.

Aldol Condensation involving α-Ketobutyric Acid

One of the most cited pathways involves the aldol condensation of α-ketobutyric acid and acetaldehyde.[2][11] α-Ketobutyric acid can originate from the chemical or enzymatic deamination of the amino acid threonine.[2][3] This pathway is considered significant in various types of wine, including French "vins jaunes" and fortified wines.[2]

Maillard Reaction and Sugar Degradation

Maillard-type reactions are also key contributors to sotolon formation.[3][10] These reactions can occur between amino acids (like glutamic acid) and intermediates such as pyruvic and ketoglutaric acids.[3] Furthermore, the thermal degradation of sugars, particularly fructose, in the acidic and ethanolic medium of fortified wine is a major source of sotolon.[3][12] The strong correlation between sotolon concentration and sugar derivatives like furfural and 5-hydroxymethylfurfural (HMF) in aged Port supports the importance of sugar degradation mechanisms.[8][13]

Oxidative Degradation of Ascorbic Acid

In the presence of ethanol, the oxidative degradation of ascorbic acid can lead to the formation of α-ketobutyric acid, a direct precursor to sotolon.[2][3][11] While ascorbic acid is often an additive, this pathway highlights the critical role of oxygen in the formation cascade.

Acetaldehyde Peroxidation

A strictly oxidative mechanism involving the peroxidation of acetaldehyde has also been proposed.[2][3] Acetaldehyde is abundant in fortified wines and is a central molecule in many oxidative reactions, including the formation of sotolon.[10]

Sotolon_Formation_Pathways Figure 1: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine Threonine Threonine (Amino Acid) Deamination Deamination Threonine->Deamination Sugars Sugars (e.g., Fructose) Sugar_Degradation Thermal/Oxidative Degradation Sugars->Sugar_Degradation Ascorbic_Acid Ascorbic Acid Oxidative_Degradation Oxidative Degradation Ascorbic_Acid->Oxidative_Degradation Ethanol Ethanol Ethanol->Oxidative_Degradation Peroxidation Peroxidation Ethanol->Peroxidation alpha_KB α-Ketobutyric Acid Aldol_Condensation Aldol Condensation alpha_KB->Aldol_Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Aldol_Condensation Maillard_Intermediates Maillard Reaction Intermediates (e.g., Pyruvic Acid) Sotolon Sotolon (3-Hydroxy-4,5-dimethyl- 2(5H)-furanone) Maillard_Intermediates->Sotolon Maillard Pathway Deamination->alpha_KB Sugar_Degradation->Maillard_Intermediates Oxidative_Degradation->alpha_KB Aldol_Condensation->Sotolon Peroxidation->Acetaldehyde

Caption: Proposed Chemical Formation Pathways of Sotolon in Aged Port Wine.

Quantitative Data: Sotolon in Port and Fortified Wines

The concentration of sotolon in Port wine increases linearly with the duration of oxidative aging.[8] This correlation makes it a reliable chemical marker for the aging process and the "perceived age" of the wine.[6]

Table 1: Concentration of Sotolon in Port Wine by Age

Wine Age Category Sotolon Concentration Range (µg/L) Reference(s)
Young Wines (1-4 years) 5 - few dozen [6][8]
10-Year-Old Tawny ~100 [9]
20-Year-Old Tawny ~200 [9]
> 50-Year-Old "Colheita" Up to 958 [8][9]

| Various Ages (3-115 years) | 6.3 - 810 |[3][14] |

Table 2: Sensory Thresholds of Sotolon in Wine

Wine Matrix Odor/Flavor Threshold (µg/L) Reference(s)
Port Wine 19 [3][8]
Dry White Wine 8 [1][3]
Flor Sherry 15 [15]
Madeira Wine 23 [13]

| Model Wine Solution | 9 |[13] |

Experimental Protocol: Quantification of Sotolon by LC-MS/MS

The quantification of sotolon in a complex matrix like Port wine requires a sensitive and selective analytical method. A miniaturized liquid-liquid extraction (LLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been shown to be effective.[3][13][16]

Reagents and Materials
  • Sotolon Standard: Purity >97% (SAFC, St. Louis, MO, USA)

  • Solvents: Ethyl acetate, absolute ethanol, UPLC grade methanol, formic acid (Fisher Scientific, Panreac)

  • Acids/Bases: Tartaric acid, Sodium Hydroxide (1 M)

  • Water: Type 1 Ultrapure Water (Millipore)

  • Synthetic Wine: 18% (v/v) ethanol, 6 g/L tartaric acid, pH adjusted to 3.5 with 1 M NaOH.[3][14]

  • Equipment: Vortex mixer, centrifuge, nitrogen evaporator, 50 mL PTFE centrifuge tubes, 0.2 µm syringe filters (PTFE).[3][13]

Standard Preparation
  • Stock Solution: Prepare a 400 mg/L stock solution of sotolon in absolute ethanol.[3]

  • Working Solution: Prepare a 200 mg/L working solution from the stock solution in ultrapure water.[3]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 7 points from 1 to 2000 µg/L) by spiking the synthetic wine matrix with the working solution. This external standard calibration method corrects for matrix effects.[3][14]

Sample Preparation: Miniaturized Liquid-Liquid Extraction (LLE)
  • Add 15 mL of the Port wine sample into a 50 mL PTFE centrifuge tube.[13]

  • Add 8 mL of ethyl acetate to the tube.[13]

  • Vortex the mixture for 5 minutes to ensure thorough extraction.[13]

  • Centrifuge the mixture for 10 minutes at 4400 rpm to separate the organic and aqueous phases.[13]

  • Carefully collect the upper organic phase (ethyl acetate) and transfer it to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[13]

  • Reconstitute the dried residue in 1 mL of 0.1% formic acid in water.[13]

  • Filter the final extract through a 0.2 µm PTFE syringe filter before injection into the LC-MS/MS system.[3][14]

Experimental_Workflow Figure 2: Experimental Workflow for Sotolon Quantification Sample 1. Port Wine Sample (15 mL) Extraction 2. Add Ethyl Acetate (8 mL) Vortex for 5 min Sample->Extraction Centrifugation 3. Centrifuge (10 min, 4400 rpm) Extraction->Centrifugation Separation 4. Collect Organic Phase Centrifugation->Separation Evaporation 5. Evaporate under Nitrogen Separation->Evaporation Reconstitution 6. Reconstitute in 0.1% Formic Acid (1 mL) Evaporation->Reconstitution Filtration 7. Filter (0.2 µm PTFE) Reconstitution->Filtration Analysis 8. Inject into LC-MS/MS System Filtration->Analysis Logical_Relationships Figure 3: Factors Influencing Sotolon Formation in Aged Port Oxygen Oxygen (from Barrel Aging) Oxidation Oxidative Reactions Oxygen->Oxidation + Temperature Storage Temperature Temperature->Oxidation + Maillard Maillard & Sugar Degradation Temperature->Maillard + Time Aging Time Time->Oxidation + Time->Maillard + Sugar Sugar Content (Fructose) Sugar->Maillard + SO2 Sulfur Dioxide (SO₂) SO2->Oxidation - Sotolon Sotolon Concentration Oxidation->Sotolon Maillard->Sotolon

References

An In-depth Technical Guide to the Sensory Characteristics of Sotolon

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the sensory characteristics of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent, chiral lactone aroma compound. The document is intended for researchers, scientists, and professionals in drug development and food science, detailing the compound's flavor profile at various concentrations, the methodologies used for its analysis, and the underlying pathways of its perception and formation.

Sotolon: A Compound of Contrasting Aromas

Sotolon is a remarkably potent aroma compound known for its dramatically different sensory profiles depending on its concentration.[1][2] At high concentrations, it imparts a characteristic aroma of fenugreek or curry.[1][3][4] In contrast, at lower concentrations, it is associated with pleasant, sweet notes of maple syrup, caramel, or burnt sugar.[1][3][4] This dual nature makes it a significant component in a wide array of products, from aged spirits like rum and sake to maple syrup and fortified wines.[1][2]

Quantitative Sensory Data

The sensory perception of sotolon is highly dependent on its concentration and the matrix in which it is present. The following tables summarize key quantitative data from various studies.

Table 1: General Sensory Profile of Sotolon by Concentration

Concentration Level Associated Aroma Descriptors Reference
High Fenugreek, Curry, Spicy [1][4][5]

| Low | Maple Syrup, Caramel, Burnt Sugar, Honey-like, Nutty |[1][3][5] |

Table 2: Odor Detection and Recognition Thresholds of Sotolon in Various Media

Medium Enantiomer/Mixture Threshold Type Threshold Concentration
Water Racemic Detection 0.001 ppb (µg/L)[3]
Model Wine (12% EtOH/Water) (+)-(S)-Sotolon Detection 0.8 ppb (µg/L)[4]
Model Wine (12% EtOH/Water) (-)-(R)-Sotolon Detection 89 ppb (µg/L)[4]
Model Wine Racemic Detection 2 µg/L[5][6]
Dry White Wine Racemic Detection 8 µg/L[5][6]
Japanese Sake Racemic Detection 3.1 µg/L[5]
Flor Sherry Racemic Detection 15 µg/L[6]
Madeira Wine Racemic Detection 23 µg/L[7][8]
Simulated Maple Syrup Base Racemic Detection 0.5 ppm (500 µg/L)[9]

| Simulated Maple Syrup Base | Racemic | Recognition (Maple, Burnt Sugar) | 1.0 ppm (1000 µg/L)[9] |

The two enantiomers of sotolon possess distinct sensory properties. The (+)-(S)-enantiomer is described as "curry, walnut (strongly caramelic)," while the (-)-(R)-enantiomer is characterized as "walnut, rancid." Notably, the perception threshold of the (S)-enantiomer is over 100 times lower than that of the (R)-enantiomer in a dilute alcohol solution.[4]

Table 3: Concentration-Dependent Aroma Descriptors in Sweet Fortified Wines

Concentration Range Predominant Aroma Characteristic
< 300 µg/L "Prune" aroma[10]
300 - 600 µg/L "Dried prickly-pear, dried fruit" aroma[10]

| > 600 µg/L | "Rancio" character (a desirable aged, nutty, oxidized note)[10] |

Table 4: Recommended Starting Concentrations for Flavor Applications

Flavor Category Recommended Sotolon Concentration Sensory Contribution
Maple Syrup 20 ppm Compromise between authentic and fenugreek-based styles[11]
Coffee 50 ppm Enhances caramel notes[11]
Hazelnut & Praline 50 ppm Enhances nuttiness[11]
Caramel & Toffee 30 ppm Boosts caramel character[11]
Peanut 30 ppm Adds savory character[11]
Walnut 20 ppm Adds depth and savory complexity[11]
Butterscotch 10 ppm Subtle boost to caramel and savory taste[11]
Malt & Malted Milk 10 ppm Subtle enhancement[11]

| Chocolate & Cocoa | 1 ppm | Adds subtle taste advantages without fenugreek intrusion[11] |

Experimental Protocols

The characterization and quantification of sotolon rely on precise analytical and sensory evaluation protocols.

This protocol is a generalized methodology based on practices for evaluating the sensory impact of specific aroma compounds in a food matrix, such as walnuts or wine.[12]

  • Objective : To determine the sensory contribution of sotolon to the overall aroma profile of a product.

  • Materials :

    • Odorless base matrix (e.g., silicone oil/water emulsion for walnuts, model wine solution).[12]

    • Stock solutions of sotolon in ethanol or water.

    • Trained sensory panel (12-20 assessors).[12]

    • Single-use polystyrene vessels with lids.[12]

  • Methodology :

    • Sample Preparation : Prepare a series of samples by spiking the odorless base matrix with sotolon at various concentrations, including a blank reference (matrix with ethanol only).[12] Concentrations should bracket the expected natural concentration and odor threshold.

    • Sensory Evaluation : Employ a discrimination test, such as a three-alternative forced choice (3-AFC) test.[12] Present assessors with three samples, two of which are the blank reference and one of which contains the sotolon spike. Ask assessors to identify the different sample.

    • Threshold Determination : The detection threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the spiked sample.

    • Descriptive Analysis : For suprathreshold concentrations, ask panelists to rate the intensity of specific descriptors (e.g., "walnut," "fenugreek," "caramel") defined by reference materials.[12]

  • Data Analysis : Analyze discrimination test data using binomial statistics. Analyze descriptive ratings using analysis of variance (ANOVA) to determine significant differences in descriptor intensity across concentrations.

This protocol outlines a common workflow for extracting and quantifying sotolon from a complex liquid matrix like wine.[5][13][14]

  • Objective : To accurately measure the concentration of sotolon in a fortified wine sample.

  • Materials :

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX).[5]

    • Conditioning and elution solvents (methanol, water, ammonia solution, dichloromethane).[5]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[14]

    • Sotolon analytical standard.

  • Methodology :

    • Sample Preparation : Prepare a calibration curve using a synthetic wine matrix spiked with known concentrations of the sotolon standard (e.g., 1–2000 µg/L).[14]

    • Solid-Phase Extraction (SPE) :

      • Condition the SPE cartridge with methanol, water, and 5% ammonia solution.[5]

      • Load a defined volume of the wine sample (e.g., 25-50 mL) onto the cartridge.[5][13]

      • Wash the cartridge with a non-polar solvent mixture (e.g., pentane-dichloromethane) to remove interferences.[13]

      • Elute sotolon with a suitable solvent like dichloromethane.[13]

    • Concentration & Analysis : Concentrate the eluate to a small volume (e.g., 0.1 mL).[13] Inject the concentrated extract into the LC-MS/MS system.

    • LC-MS/MS Detection : Analyze sotolon in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for quantification and identification (e.g., 129.1 m/z → 55.1 m/z).[14]

  • Data Analysis : Quantify the sotolon concentration in the sample by comparing its peak area to the calibration curve generated from the analytical standards.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to sotolon analysis and perception, adhering to the specified design constraints.

Sensory_Evaluation_Workflow obj Define Objective (e.g., Threshold Determination) matrix Prepare Odorless Base Matrix obj->matrix samples Spike Matrix with Sotolon at Various Concentrations matrix->samples panel Present Samples to Trained Sensory Panel samples->panel test Conduct Discrimination Test (e.g., 3-AFC) panel->test descriptive Conduct Descriptive Analysis (Suprathreshold) panel->descriptive If applicable analysis Statistical Analysis (Binomial, ANOVA) test->analysis descriptive->analysis result Report Sensory Threshold & Aroma Profile analysis->result Chemical_Analysis_Workflow sample_prep Sample Preparation (e.g., Wine Sample) spe_load Load Sample onto SPE Cartridge sample_prep->spe_load spe_cond SPE Cartridge Conditioning spe_cond->spe_load spe_wash Wash to Remove Interferences spe_load->spe_wash spe_elute Elute Sotolon spe_wash->spe_elute concentrate Concentrate Eluate spe_elute->concentrate lcms Inject into LC-MS/MS for Analysis (MRM) concentrate->lcms quantify Quantify vs. Standard Curve lcms->quantify Olfactory_Signaling_Pathway sotolon Sotolon Molecule receptor Odorant Receptor (OR) (A G-Protein Coupled Receptor) sotolon->receptor Binds g_protein G-Protein Activation (Gα_olf) receptor->g_protein ac Adenylate Cyclase Activation g_protein->ac cAMP Increase in intracellular cAMP Concentration ac->cAMP ion_channel Opening of Ion Channels cAMP->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal Sotolon_Formation_Pathway precursors Precursors in Wine keto 2-Ketobutyric Acid (from yeast metabolism or ascorbic acid degradation) precursors->keto acetaldehyde Acetaldehyde (from ethanol oxidation) precursors->acetaldehyde condensation Aldol Condensation keto->condensation acetaldehyde->condensation intermediate Unstable Intermediate condensation->intermediate cyclization Lactonization & Dehydration intermediate->cyclization sotolon Sotolon Formation cyclization->sotolon

References

The Role of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one as a Biomarker for Maple Syrup Urine Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maple Syrup Urine Disease (MSUD) is an autosomal recessive metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKAD) enzyme complex.[1][2] This deficiency disrupts the normal metabolism of the branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, leading to their accumulation and the buildup of their corresponding α-keto acids in bodily fluids.[2][3] A pathognomonic feature of MSUD is the distinctive sweet odor of the urine, reminiscent of maple syrup, which is caused by the presence of 3-hydroxy-4,5-dimethylfuran-2(5H)-one, a compound commonly known as sotolone.[1][2][4] This technical guide provides an in-depth overview of sotolone as a biomarker for MSUD, focusing on its biochemical origins, analytical detection methodologies, and its significance in the context of this disease.

Biochemical Pathway of Sotolone Formation in MSUD

In individuals with MSUD, the impaired activity of the BCKAD complex leads to the accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs). The formation of sotolone is a direct consequence of this metabolic block, originating from the isoleucine catabolic pathway.

The key precursor to sotolone is α-keto-β-methylvalerate, the α-keto acid of isoleucine. Due to the enzymatic deficiency, this intermediate accumulates and is shunted into an alternative pathway. It is believed that α-keto-β-methylvalerate undergoes hydroxylation to form 4-hydroxy-3-methyl-2-oxopentanoic acid. This intermediate then undergoes spontaneous cyclization and dehydration to form the stable lactone, this compound (sotolone). While the precise enzymatic machinery for the initial hydroxylation step in humans is not fully elucidated, the accumulation of the precursor drives this alternative metabolic route.

Sotolone Formation Pathway in MSUD Biochemical Pathway of Sotolone Formation in MSUD Isoleucine Isoleucine BCAT Branched-Chain Amino Acid Transaminase Isoleucine->BCAT aKBV α-keto-β-methylvalerate BCKAD Branched-Chain α-keto acid Dehydrogenase Complex (Deficient in MSUD) aKBV->BCKAD Normal Pathway Accumulation Accumulation aKBV->Accumulation BCAT->aKBV HMOA 4-hydroxy-3-methyl-2-oxopentanoic acid Spontaneous Spontaneous Cyclization HMOA->Spontaneous Sotolone This compound (Sotolone) Accumulation->HMOA Alternative Pathway Spontaneous->Sotolone

Biochemical Pathway of Sotolone Formation in MSUD

Data Presentation: Sotolone as a Discriminatory Biomarker

Quantitative analysis of sotolone in urine provides a clear distinction between individuals with MSUD and healthy controls. The presence of sotolone is a hallmark of the disease, while it is characteristically absent in healthy individuals.

BiomarkerMSUD PatientsHealthy Controls
This compound (Sotolone) Urinary Concentration DetectedNot Detected[4]

This stark difference makes sotolone an excellent qualitative biomarker for the diagnosis of MSUD.

Experimental Protocols for Sotolone Detection

The detection and quantification of sotolone in biological matrices, primarily urine, are typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Sotolone

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like sotolone.

1. Sample Preparation (Urine)

  • Collection: Collect a mid-stream urine sample in a sterile container.

  • Storage: Samples should be stored at -20°C or lower until analysis.

  • Extraction:

    • Thaw the urine sample at room temperature.

    • Centrifuge at 3000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add an internal standard (e.g., a stable isotope-labeled sotolone).

    • Perform a liquid-liquid extraction with 2 mL of dichloromethane or ethyl acetate.

    • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Carefully transfer the organic layer to a clean vial.

    • Repeat the extraction step and combine the organic layers.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

2. GC-MS Analysis

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis, monitoring characteristic ions of sotolone (e.g., m/z 128, 99, 71).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

GC-MS Workflow for Sotolone Analysis GC-MS Workflow for Sotolone Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Centrifuge1 Centrifugation Urine->Centrifuge1 Add_IS Add Internal Standard Centrifuge1->Add_IS LLE Liquid-Liquid Extraction (Dichloromethane) Add_IS->LLE Concentrate Concentration under N2 LLE->Concentrate Injection GC Injection Concentrate->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Data Data Detection->Data Data Acquisition & Analysis

GC-MS Workflow for Sotolone Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Sotolone

LC-MS/MS offers high sensitivity and specificity and can be adapted for sotolone analysis in various biological fluids.

1. Sample Preparation (Plasma/Serum or Urine)

  • Collection and Storage: As described for GC-MS.

  • Protein Precipitation (for plasma/serum):

    • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing an internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

  • Dilution (for urine):

    • Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard.

    • Vortex and centrifuge to remove any precipitates.

2. LC-MS/MS Analysis

  • Liquid Chromatograph:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute sotolone, followed by a column wash and re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for sotolone and the internal standard (e.g., for sotolone: m/z 129 -> 83, 129 -> 55).

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

Signaling Pathways and Biological Activity

Current research indicates that the primary biological relevance of sotolone in humans is as an odorant molecule. It interacts with specific olfactory receptors, contributing to the characteristic smell of maple syrup.[2] There is no substantial evidence to suggest that sotolone is an active signaling molecule in other major physiological pathways within the human body. Its significance in MSUD is primarily as a metabolic byproduct that serves as a highly specific and sensitive biomarker for the disease.

Conclusion

This compound (sotolone) is a critical biomarker for Maple Syrup Urine Disease. Its presence in the urine of affected individuals and its absence in healthy controls provide a clear and reliable diagnostic indicator. The biochemical basis for its formation is directly linked to the metabolic defect in MSUD, specifically the accumulation of isoleucine metabolites. The analytical methods outlined in this guide, particularly GC-MS and LC-MS/MS, offer the sensitivity and specificity required for the accurate detection of this important biomarker, aiding in the diagnosis and monitoring of MSUD. For drug development professionals, understanding the role and detection of sotolone is crucial for assessing the efficacy of therapeutic interventions aimed at correcting the underlying metabolic imbalance in MSUD.

References

The Unwanted Guest: A Technical Guide to the Precursors and Formation of Sotolon in Citrus Soft Drinks During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WÜRZBURG, Germany – The desirable "burnt sugar" or "caramel" aroma in aged spirits can quickly become an undesirable "burnt" and "spicy" off-flavor in citrus soft drinks during storage. The culprit behind this sensory shift is a potent furanone known as sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone). This technical guide provides an in-depth analysis of the precursors and chemical pathways leading to sotolon formation in citrus beverages, offering valuable insights for researchers, scientists, and professionals in the beverage development industry.

Executive Summary

Sotolon formation in citrus soft drinks is a significant quality control issue, leading to consumer complaints and product rejection. This guide elucidates the key precursors responsible for its development, namely ethanol and ascorbic acid (Vitamin C), which are common ingredients in these beverages.[1][2][3] Through a comprehensive review of existing literature, this document details the proposed chemical pathways of sotolon formation, presents quantitative data on its development under various storage conditions, and provides detailed experimental protocols for its analysis.

The Primary Culprits: Sotolon Precursors

Extensive research has identified ethanol and ascorbic acid as the essential precursors for the formation of sotolon in citrus soft drinks.[1][2][3] The presence of both compounds is necessary for the development of the characteristic off-flavor during storage.

Table 1: Key Precursors of Sotolon in Citrus Soft Drinks

PrecursorRole in Sotolon FormationTypical Presence in Citrus Soft Drinks
Ethanol Carbon source for the sotolon backbone and its methyl groups.Often present as a solvent for flavorings and extracts.
Ascorbic Acid (Vitamin C) Carbon source for the sotolon backbone; its degradation is a key initiating step.Added as an antioxidant and for vitamin enrichment.

Chemical Pathways of Sotolon Formation

Two primary pathways for the formation of sotolon from ethanol and ascorbic acid have been postulated. These pathways differ in the origin of the carbon atoms that form the sotolon molecule.

Proposed Formation Pathways
  • Pathway 1: Involves the reaction of two molecules of ethanol with carbons 2 and 3 of ascorbic acid.[1][2][3]

  • Pathway 2: Involves the reaction of one molecule of ethanol with carbons 3, 4, 5, and 6 of ascorbic acid.[1][2][3]

A crucial intermediate in one of the primary pathways is 2-ketobutyric acid , which is formed from the oxidative degradation of ascorbic acid. This intermediate then undergoes an aldol condensation with acetaldehyde, which is derived from the oxidation of ethanol.

Sotolon_Formation_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_reaction Key Reaction cluster_product Product Ascorbic Acid Ascorbic Acid Oxidative Degradation Oxidative Degradation Ascorbic Acid->Oxidative Degradation Oxidation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation 2-Ketobutyric Acid 2-Ketobutyric Acid Oxidative Degradation->2-Ketobutyric Acid Aldol Condensation Aldol Condensation 2-Ketobutyric Acid->Aldol Condensation Acetaldehyde->Aldol Condensation Sotolon Sotolon Aldol Condensation->Sotolon

Quantitative Analysis of Sotolon Formation

The formation of sotolon is influenced by storage conditions, particularly time and temperature. The following table summarizes quantitative data from a study on sotolon formation in a model soft drink system containing ascorbic acid and ethanol.

Table 2: Sotolon Concentration in a Model Citrus Soft Drink During Storage at 40°C

Storage Time (Weeks)Sotolon Concentration (ng/L)
158
22380
38560

Data derived from a study on sotolon formation in a model system.

Higher storage temperatures significantly accelerate the rate of sotolon formation. Conversely, cooler temperatures and higher pH levels have been shown to inhibit its formation.

Experimental Protocols for Sotolon Analysis

Accurate quantification of sotolon is critical for quality control. The following are detailed methodologies for the extraction and analysis of sotolon in citrus soft drinks.

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines a common method for extracting and concentrating sotolon from a beverage matrix prior to GC-MS analysis.

Table 3: Detailed Protocol for Solid-Phase Extraction (SPE) of Sotolon

StepProcedureDetails
1. Cartridge Conditioning Activate and equilibrate the SPE cartridge.Pass 5 mL of methanol, followed by 5 mL of deionized water through a C18 SPE cartridge.
2. Sample Loading Load the beverage sample onto the cartridge.Pass 50 mL of the degassed citrus soft drink through the conditioned cartridge at a flow rate of approximately 2 mL/min.
3. Washing Remove interfering compounds.Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a water/methanol (95:5, v/v) solution.
4. Elution Elute the retained sotolon.Elute sotolon from the cartridge with 5 mL of dichloromethane into a collection vial.
5. Concentration Concentrate the eluate for analysis.Gently evaporate the dichloromethane under a stream of nitrogen to a final volume of 100 µL.

SPE_Workflow cluster_start cluster_steps cluster_end start Condition Cartridge Condition Cartridge start->Condition Cartridge Load Sample Load Sample Condition Cartridge->Load Sample Wash Cartridge Wash Cartridge Load Sample->Wash Cartridge Elute Sotolon Elute Sotolon Wash Cartridge->Elute Sotolon Concentrate Eluate Concentrate Eluate Elute Sotolon->Concentrate Eluate end Concentrate Eluate->end Ready for GC-MS

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like sotolon.

Table 4: Detailed GC-MS Parameters for Sotolon Analysis

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven Temperature ProgramInitial temperature 40°C (hold for 2 min), ramp to 150°C at 4°C/min, then ramp to 250°C at 10°C/min (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelective Ion Monitoring (SIM)
Monitored Ions (m/z)128 (quantifier), 83, 55 (qualifiers)

Conclusion and Recommendations

The formation of sotolon in citrus soft drinks is a complex process driven by the interaction of common ingredients under typical storage conditions. Understanding the roles of ethanol and ascorbic acid as precursors is fundamental to mitigating this off-flavor development. To maintain product quality and ensure consumer satisfaction, the following recommendations are proposed:

  • Ingredient Sourcing: Carefully consider the ethanol content introduced through flavor extracts.

  • Formulation adjustments: Investigate the impact of pH on sotolon formation and adjust product formulations accordingly.

  • Storage and Handling: Emphasize the importance of a controlled, cool-temperature supply chain to minimize sotolon development.

  • Quality Control: Implement robust analytical methods, such as the SPE-GC-MS protocol detailed in this guide, for routine monitoring of sotolon levels in finished products.

By implementing these strategies, beverage manufacturers can proactively address the challenge of sotolon formation, ensuring the intended flavor profile of their citrus soft drinks is preserved from production to consumption.

References

Spectroscopic and Analytical Profile of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, is a potent aromatic compound with the chemical formula C₆H₈O₃ and a molecular weight of approximately 128.13 g/mol .[1] It is a chiral lactone belonging to the butenolide class of compounds. Sotolon is a key flavor constituent in a variety of foods and beverages, imparting a characteristic caramel or maple syrup-like aroma at low concentrations and a curry-like or fenugreek scent at higher concentrations. Its presence is significant in products such as aged rum, sake, and certain wines. Beyond its role in the food and fragrance industries, sotolon is also of interest to the medical community as a biomarker for maple syrup urine disease. This guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) of sotolon, along with detailed experimental protocols for its analysis.

Spectroscopic Data

The structural elucidation and quantification of this compound rely on a combination of spectroscopic techniques. The following sections summarize the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

A predicted ¹H NMR spectrum of this compound suggests the presence of distinct signals corresponding to the methyl and methine protons in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Disclaimer: The following ¹H NMR data is based on a predicted spectrum and should be used for reference purposes. Experimental verification is recommended for precise structural confirmation.

Proton Predicted Chemical Shift (ppm) Multiplicity Integration
CH₃ (at C4)~1.8Singlet3H
CH₃ (at C5)~1.4Doublet3H
H (at C5)~4.6Quartet1H
OH (at C3)VariableBroad Singlet1H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Chemical Shift (ppm)
C2 (C=O)~175
C3 (C-OH)~125
C4 (=C-CH₃)~155
C5 (-CH-)~80
C-CH₃ (at C4)~10
C-CH₃ (at C5)~15
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of sotolon is characterized by absorption bands corresponding to the hydroxyl, carbonyl, and carbon-carbon double bonds.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (Alcohol)3500 - 3200 (broad)
C-H (Alkyl)2980 - 2850
C=O (Lactone)1760 - 1740
C=C (Alkene)1680 - 1640
C-O (Ester)1250 - 1150

An FTIR spectrum for this compound is available from suppliers such as Sigma-Aldrich.[2]

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique used for molecular weight determination and structural elucidation through fragmentation analysis. Sotolon is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of sotolon typically shows a molecular ion peak ([M]⁺) at m/z 128. Key fragment ions can be observed, which aid in its identification.

m/z Relative Intensity (%) Proposed Fragment
12825[M]⁺
113100[M - CH₃]⁺
8580[M - CH₃ - CO]⁺
5760[C₄H₉]⁺

LC-MS/MS Fragmentation

In tandem mass spectrometry, specific transitions are monitored for quantification and confirmation.

Precursor Ion (m/z) Product Ion (m/z) Use
129.1 ([M+H]⁺)55.1Quantification
129.1 ([M+H]⁺)83.0Identification

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound. The following sections outline protocols for NMR, IR, and MS analysis.

NMR Sample Preparation (General Protocol)
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, if not already present in the solvent.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

IR Sample Preparation (Neat Liquid)
  • Sample Application: Place a small drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

  • Sandwiching: Place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Analysis: Mount the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.

GC-MS Analysis Protocol
  • Sample Preparation:

    • Extraction: For complex matrices like wine, a solid-phase extraction (SPE) can be employed. Condition a LiChrolut EN SPE cartridge with methanol followed by water. Load the sample and wash with a low-polarity solvent to remove interferences. Elute the analyte with a suitable solvent like dichloromethane.

    • Concentration: Concentrate the eluate under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Column: Use a polar capillary column, such as a DB-WAX or FFAP column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector: Splitless injection at 250°C.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

LC-MS/MS Analysis Protocol
  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): For samples like fortified wine, mix the sample with an immiscible organic solvent (e.g., ethyl acetate). Vortex and centrifuge to separate the layers.

    • Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in a suitable mobile phase.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Multiple Reaction Monitoring (MRM): Monitor the transitions 129.1 -> 55.1 (quantification) and 129.1 -> 83.0 (confirmation).

      • Desolvation Temperature: 500°C.

      • Cone Gas Flow: 50 L/hr.

Visualizations

The following diagrams illustrate key workflows related to the analysis of this compound.

experimental_workflow Workflow for Sotolon Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Matrix (e.g., Wine, Fenugreek Extract) extraction Extraction (SPE or LLE) sample->extraction concentration Concentration extraction->concentration gcms GC-MS concentration->gcms lcmsms LC-MS/MS concentration->lcmsms identification Identification (Retention Time, Mass Spectrum) gcms->identification lcmsms->identification quantification Quantification (Calibration Curve) identification->quantification result Final Report quantification->result

Caption: General experimental workflow for the analysis of sotolon.

sotolon_msms_fragmentation LC-MS/MS Fragmentation of Sotolon parent Precursor Ion [M+H]⁺ m/z 129.1 frag1 Product Ion m/z 55.1 (Quantification) parent->frag1 Collision-Induced Dissociation frag2 Product Ion m/z 83.0 (Identification) parent->frag2 Collision-Induced Dissociation

Caption: Fragmentation pathway of sotolon in LC-MS/MS.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one from 4-hydroxy-L-isoleucine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolone, is a potent aroma compound with a characteristic sweet, caramel-like, and spicy odor. It is found naturally in a variety of foods and beverages, including fenugreek, aged sake, and coffee.[1][2] The synthesis of sotolone is of significant interest to the flavor and fragrance industry, as well as for researchers studying food chemistry and metabolic disorders such as maple syrup urine disease, where sotolone is a key marker.[3][4] This document provides detailed protocols for the synthesis of sotolone from 4-hydroxy-L-isoleucine (HIL), a naturally occurring amino acid found in fenugreek seeds.[3] The primary method described is a thermally induced oxidative deamination, which can be influenced by various reaction parameters.

Principle of the Synthesis

The formation of sotolone from 4-hydroxy-L-isoleucine proceeds through a thermally induced oxidative deamination.[1][5] The reaction is understood to involve the initial lactonization of HIL to form the intermediate 3-amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone. This intermediate then undergoes an amino-carbonyl reaction, followed by elimination to yield the final product, sotolone.[1][2] The efficiency of this conversion is significantly influenced by factors such as temperature, pH, and the presence of specific carbonyl compounds.

Quantitative Data Summary

The yield of sotolone from 4-hydroxy-L-isoleucine is highly dependent on the reaction conditions. The following tables summarize the quantitative data from model system studies.

Table 1: Effect of Carbonyl Reactant on Sotolone Yield from 4-Hydroxy-L-isoleucine (HIL)

Carbonyl ReactantSotolone Yield (μg/mg HIL)Molar Yield (%)
Methylglyoxal~647.4
Phenylglyoxal20.2 ± 0.42.3
2,3-Butanedione0.31 ± 0.03< 0.1
2,3-Pentanedione0.27 ± 0.03< 0.1

Reaction Conditions: 0.1 mol/L phosphate buffer (pH 5.0), 100°C for 1 hour.[1][2]

Table 2: Effect of Temperature and Time on Sotolone Yield from 4-Hydroxy-L-isoleucine (HIL) with Methylglyoxal

Temperature (°C)Time (h)Sotolone Yield (μg/mg HIL)Molar Yield (%)
< 701Not significantNot significant
1001~647.4
10010~21023.8

Reaction Conditions: 0.1 mol/L phosphate buffer (pH 5.0) with methylglyoxal.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound in a Model System

This protocol describes the synthesis of sotolone from 4-hydroxy-L-isoleucine in a buffered aqueous solution with a carbonyl reactant.

Materials:

  • 4-hydroxy-L-isoleucine (HIL)

  • Methylglyoxal (or other dicarbonyl compound)

  • Sodium phosphate monobasic

  • Sodium phosphate dibasic

  • Deionized water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • [¹³C₂]-labeled sotolone (for quantification by isotope dilution assay)

  • Reaction vials (pressure-resistant)

  • Heating block or oil bath

  • GC-MS system

Procedure:

  • Buffer Preparation: Prepare a 0.1 mol/L phosphate buffer solution with a pH of 5.0 by mixing appropriate amounts of sodium phosphate monobasic and dibasic solutions.

  • Reaction Mixture Preparation:

    • In a reaction vial, dissolve 4-hydroxy-L-isoleucine in the phosphate buffer.

    • Add the carbonyl reactant (e.g., methylglyoxal) to the solution. A molar ratio of 1:10 (HIL to carbonyl reactant) can be used.[2]

  • Reaction:

    • Seal the reaction vial tightly.

    • Place the vial in a heating block or oil bath preheated to 100°C.

    • Allow the reaction to proceed for 1 to 10 hours.[1]

  • Extraction:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to approximately pH 4 with HCl (1 mol/L).[2]

    • Perform a continuous liquid-liquid extraction with diethyl ether for 8 hours.[2]

  • Drying and Concentration:

    • Dry the ether extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a Vigreux column.[2]

  • Quantification (Optional):

    • For accurate quantification, add a known amount of [¹³C₂]-labeled sotolone as an internal standard before extraction.

    • Analyze the concentrated extract by GC-MS operating in the selected ion monitoring (SIM) mode.[1]

Visualizations

Reaction Pathway

Synthesis_Pathway HIL 4-Hydroxy-L-isoleucine Lactone 3-Amino-4,5-dimethyl- 3,4-dihydro-2(5H)-furanone HIL->Lactone Lactonization (Heat, pH 5) Sotolone 3-Hydroxy-4,5-dimethyl- furan-2(5H)-one (Sotolone) Lactone->Sotolone Amino-carbonyl reaction & Elimination Carbonyl R-C(O)-R' Carbonyl->Sotolone H2O_loss - H₂O Deamination Oxidative Deamination

Caption: Proposed reaction pathway for the synthesis of sotolone.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Buffer_Prep Prepare 0.1M Phosphate Buffer (pH 5.0) Mixture_Prep Prepare Reaction Mixture (HIL + Carbonyl in buffer) Buffer_Prep->Mixture_Prep Heating Heat at 100°C (1-10 hours) Mixture_Prep->Heating Extraction Cool, Acidify, and Extract with Diethyl Ether Heating->Extraction Drying Dry and Concentrate Extract Extraction->Drying Analysis GC-MS Analysis Drying->Analysis

Caption: Experimental workflow for sotolone synthesis.

References

Application Note: Quantitative Analysis of Sotolon using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sotolon, chemically known as 4,5-dimethyl-3-hydroxy-2(5H)-furanone, is a potent chiral aroma compound recognized for its characteristic sweet, curry, or burnt sugar-like scent at low concentrations.[1][2] It is a key flavor component in a variety of food products, including fenugreek, coffee, and certain aged spirits and wines.[1][2][3] However, its presence can also signify an off-flavor, such as in prematurely oxidized white wines or citrus soft drinks, making its accurate quantification crucial for quality control.[4][5]

The analysis of sotolon presents a challenge due to its occurrence at trace levels (µg/L) within complex sample matrices.[2][4] This application note details a robust and sensitive method for the determination of sotolon using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is founded on a Solid-Phase Extraction (SPE) sample preparation step, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode to ensure high selectivity and achieve low detection limits.

Experimental Protocol

This protocol is adapted from established methods for sotolon analysis in complex matrices like wine.[1][2]

1. Materials and Reagents

  • Sotolon Standard: Analytical grade, for calibration curve preparation.

  • Solvents: Dichloromethane, Pentane, Methanol, Ethanol (all HPLC or GC grade).

  • Reagents: Type 1 Ultrapure Water.

  • Solid-Phase Extraction (SPE) Cartridges: LiChrolut EN resins, 800 mg.[1][2]

  • Glassware: Volumetric flasks, pipettes, 1.5 mL GC autosampler vials.[6]

  • Equipment: Nitrogen evaporator for sample concentration.[7]

2. Standard Preparation

Prepare a stock solution of sotolon in methanol. Create a series of working standard solutions by serial dilution with a suitable solvent (e.g., 12% ethanol/water solution to mimic a wine matrix) to generate a calibration curve. The concentration range should bracket the expected sample concentrations (e.g., 1 µg/L to 400 µg/L).

3. Sample Preparation: Solid-Phase Extraction (SPE)

The following procedure details the extraction of sotolon from a liquid sample matrix (e.g., wine).

  • Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of dichloromethane, followed by 6 mL of methanol, and finally 6 mL of ultrapure water.

  • Sample Loading: Load 50 mL of the sample onto the conditioned SPE cartridge.

  • Washing (Interference Removal): Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove non-polar interferences.[1][2]

  • Analyte Elution: Elute the retained sotolon from the cartridge using 6 mL of dichloromethane into a collection tube.[1][2]

  • Concentration: Gently evaporate the dichloromethane eluate to a final volume of 0.1 mL under a stream of nitrogen.[1][2][7] This step is critical for achieving the required sensitivity.

  • Sample Transfer: Transfer the final concentrated extract into a 1.5 mL GC autosampler vial for analysis.

4. GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis. Optimization may be required depending on the specific instrumentation used.

ParameterRecommended Setting
Gas Chromatograph
GC SystemA system equipped with a split/splitless injector and autosampler.
ColumnPolar capillary column (e.g., DB-WAX, CP-Wax, or equivalent polyethylene glycol phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
InjectorSplitless mode.
Injection Volume1 µL.
Injector Temp.250 °C.
Oven ProgramInitial temperature 70°C, hold for 3 min. Ramp at 5°C/min to 100°C, hold for 1 min. Ramp at 120°C/min to 246°C, hold for 3 min.[8] (Note: Program should be optimized).
Mass Spectrometer
MS SystemIon Trap or Triple Quadrupole Mass Spectrometer.
Ionization ModeElectron Ionization (EI) at 70 eV.[8]
Ion Source Temp.230 °C.[8]
MS Transfer Line280 °C.[8]
Acquisition ModeSelected Ion Monitoring (SIM) or Selected Ion Storage.[1][2]
Ions MonitoredQuantitation Ion: m/z 83 .[1][2] Monitor the m/z range 79-95 for confirmation.[1][2]

Data Presentation

The performance of the described method, based on published literature for sotolon analysis in wine, is summarized below.

Table 1: Method Performance Characteristics

ParameterValueMatrixReference(s)
Limit of Detection (LOD)0.5 - 1.0 µg/LWine[1][2]
Linearity RangeUp to 400 µg/LWine[1][2]
Precision (RSD%)4 - 5% at 20 µg/LWine[1][2]
Recovery~64%Wine[1][2]

Visualizations

The overall analytical process from sample collection to data analysis is illustrated in the workflow diagram below.

Figure 1. Experimental workflow for GC-MS analysis of sotolon.

Conclusion

The described Gas Chromatography-Mass Spectrometry method provides a reliable and sensitive tool for the quantification of sotolon in complex matrices. The protocol, employing Solid-Phase Extraction for sample cleanup and concentration, followed by selective detection using SIM-MS, is well-suited for quality control in the food and beverage industry and for research applications where trace-level analysis of this potent aroma compound is required.

References

Application Notes and Protocols for the Identification of Sotolon in Wine Using Aroma Extract Dilution Analysis (AEDA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Aroma Extract Dilution Analysis (AEDA) in identifying and characterizing sotolon, a potent aroma compound, in wine. Sotolon is known for its distinct curry, nutty, and spicy notes and can significantly influence the wine's bouquet, particularly in aged and fortified wines.

Introduction to Aroma Extract Dilution Analysis (AEDA)

Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a complex volatile mixture. The method involves the stepwise dilution of a sample extract, followed by GC-O analysis of each dilution. The highest dilution at which an odorant can still be detected is recorded as its Flavor Dilution (FD) factor. A higher FD factor indicates a greater contribution of the compound to the overall aroma of the sample. This technique is particularly valuable for pinpointing key aroma compounds, like sotolon, which may be present at low concentrations but have a significant sensory impact due to their low odor thresholds.

Data Presentation: Sotolon in Wine

The concentration of sotolon and its sensory impact can vary significantly depending on the type of wine, its age, and storage conditions. The following table summarizes quantitative data for sotolon in various wines.

Wine TypeSotolon Concentration (μg/L)Flavor Dilution (FD) FactorReference(s)
Dry White Wine< 8 (below perception threshold) - > 500 (in oxidized wines)Not consistently reported[1][2]
Fortified Wine (e.g., Port)19 - 958Not consistently reported[3]
Madeira Wineup to 2000Not consistently reported[3]
Sweet Fortified Wines< 300 (prune aroma), 300-600 (dried fruit), > 600 (rancio)Not consistently reported[4]
SauternesPresent as a key odorantNot consistently reported[5]

Note: The direct correlation between sotolon concentration and FD factor is not always explicitly stated in the literature, as the FD factor is determined by sensory panels and can be influenced by the specific AEDA protocol used. However, higher concentrations generally lead to higher FD factors. The odor threshold for sotolon in dry white wine has been reported to be around 8 µg/L.[3]

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the AEDA of sotolon in wine.

Sample Preparation: Wine Volatile Extraction

The choice of extraction method is critical for the accurate analysis of sotolon. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly employed.

3.1.1. Liquid-Liquid Extraction (LLE)

This is a traditional method for extracting volatile compounds.

  • Materials:

    • Wine sample (e.g., 15 mL)

    • Ethyl acetate (extraction solvent, e.g., 8 mL)

    • 50 mL PTFE centrifuge tubes

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Protocol:

    • Pipette 15 mL of the wine sample into a 50 mL PTFE centrifuge tube.

    • Add 8 mL of ethyl acetate to the tube.

    • Vortex the mixture for 5 minutes to ensure thorough extraction.

    • Centrifuge the mixture for 10 minutes at 4400 rpm to separate the organic and aqueous phases.

    • Carefully collect the upper organic phase (ethyl acetate) containing the extracted volatiles.

    • Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.[2]

3.1.2. Solid-Phase Extraction (SPE)

SPE offers a more selective extraction and can reduce interferences from non-volatile matrix components.

  • Materials:

    • Wine sample (e.g., 50 mL)

    • LiChrolut EN SPE cartridge (or equivalent polymeric sorbent)

    • Pentane-dichloromethane (20:1, v/v) washing solution

    • Dichloromethane (elution solvent)

    • Nitrogen evaporator

  • Protocol:

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load 50 mL of the wine sample onto the cartridge.

    • Wash the cartridge with 15 mL of the pentane-dichloromethane solution to remove non-polar interferences.

    • Elute the analytes, including sotolon, with 6 mL of dichloromethane.

    • Concentrate the eluate to a final volume of approximately 0.1 mL under a gentle stream of nitrogen.[6]

Aroma Extract Dilution Analysis (AEDA)
  • Materials:

    • Concentrated wine extract

    • Odorless solvent (e.g., diethyl ether or dichloromethane) for dilution

    • Gas chromatograph coupled with an olfactometry port (GC-O)

    • Trained sensory panel

  • Protocol:

    • Prepare a series of 1:2 dilutions of the initial wine extract with the odorless solvent. This will create extracts with decreasing concentrations of the volatile compounds.

    • Inject an aliquot of the most concentrated extract into the GC-O system.

    • A trained panelist sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.

    • Repeat the GC-O analysis with each successively diluted extract.

    • The Flavor Dilution (FD) factor for each odorant is determined as the highest dilution factor at which the odor is still perceived.

Gas Chromatography-Olfactometry (GC-O) Parameters
  • Gas Chromatograph: Equipped with a flame ionization detector (FID) and an olfactometry port. The effluent is typically split between the FID and the sniffing port.

  • Column: A polar capillary column is suitable for the separation of sotolon (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A typical program might start at 40°C, hold for a few minutes, then ramp up to a final temperature of around 240°C.

  • Injector and Detector Temperatures: Maintained at appropriate temperatures to ensure efficient vaporization and detection.

  • Olfactometry Port: Humidified air is typically mixed with the column effluent to prevent nasal dehydration of the panelists.

Visualization of the AEDA Workflow

The following diagram illustrates the key steps in the Aroma Extract Dilution Analysis workflow for identifying sotolon in wine.

AEDA_Workflow Aroma Extract Dilution Analysis (AEDA) Workflow for Sotolon in Wine cluster_prep Sample Preparation cluster_aeda Aroma Extract Dilution Analysis cluster_analysis Analysis cluster_data Data Interpretation wine_sample Wine Sample extraction Volatile Extraction (LLE or SPE) wine_sample->extraction concentrated_extract Concentrated Extract extraction->concentrated_extract serial_dilution Serial Dilution concentrated_extract->serial_dilution gc_o Gas Chromatography- Olfactometry (GC-O) serial_dilution->gc_o fd_factor Flavor Dilution (FD) Factor Determination gc_o->fd_factor sotolon_id Identification of Sotolon fd_factor->sotolon_id

Caption: AEDA Workflow for Sotolon Identification in Wine.

This workflow diagram outlines the sequential process of AEDA, from initial sample preparation and extraction of volatile compounds from the wine matrix, through the core dilution and GC-O analysis steps, to the final data interpretation and identification of key odorants like sotolon based on their Flavor Dilution factors. The modular representation highlights the distinct phases of the analytical procedure, providing a clear and logical overview for researchers and scientists.

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) of Sotolon from Beverages

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound responsible for characteristic notes in a variety of beverages. At high concentrations, it imparts a curry or fenugreek-like aroma, while at lower levels, it contributes to desirable caramel, nutty, or honey-like scents.[1][2] It is a key flavor component in aged beverages such as wine, sake, and rum.[1] The concentration of sotolon is a critical quality parameter, and its accurate quantification is essential for beverage producers and researchers. Solid-Phase Extraction (SPE) is a robust and efficient sample preparation technique for the isolation and pre-concentration of sotolon from complex beverage matrices prior to chromatographic analysis.[3] This document provides detailed SPE protocols for the isolation of sotolon from various beverages.

Data Presentation

The following table summarizes the quantitative data from various studies on the SPE of sotolon from beverages.

BeverageSPE SorbentRecovery Rate (%)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Reference
WineLiChrolut EN64%0.5 - 1Not Specified[4][5]
White WineNot Specified89.5% - 97.7%0.029Not Specified[3]
Fortified WineNot Specified~95%Not Specified0.04[6]
AwamoriOasis MAXNot SpecifiedNot SpecifiedNot Specified[7]

Experimental Workflows

General SPE Workflow for Sotolon Isolation

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Beverage Sample Pretreatment Pre-treatment (e.g., Dilution, pH adjustment) Sample->Pretreatment Loading 3. Sample Loading Pretreatment->Loading Conditioning 1. Conditioning (e.g., Methanol, Water) Equilibration 2. Equilibration (e.g., Ethanol/Water solution) Conditioning->Equilibration Equilibration->Loading Washing 4. Washing (e.g., Pentane/Dichloromethane) Loading->Washing Elution 5. Elution (e.g., Dichloromethane) Washing->Elution Concentration Concentration (under Nitrogen stream) Elution->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis

Caption: General workflow for sotolon isolation using SPE.

Experimental Protocols

Protocol 1: Sotolon Isolation from Wine

This protocol is adapted from the method described by Ferreira et al. (2003) for the analysis of sotolon in wine.[4][5]

1. Materials and Reagents

  • SPE Cartridge: LiChrolut EN (800 mg)

  • Wine sample: 50 mL

  • Methanol, analytical grade

  • Dichloromethane, analytical grade

  • Pentane, analytical grade

  • Deionized water

  • Nitrogen gas, high purity

2. Sample Preparation

  • No significant pre-treatment is required for most wine samples. If the sample contains a high amount of suspended solids, centrifuge or filter prior to extraction.

3. SPE Procedure

  • Conditioning: Condition the LiChrolut EN cartridge by passing 6.0 mL of ethyl acetate, followed by 6.0 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 6.0 mL of an ethanol/water solution (20% v/v, pH adjusted to 3.93).[3]

  • Sample Loading: Load 50 mL of the wine sample onto the conditioned cartridge at a flow rate of approximately 2 mL/min.

  • Washing: Wash the cartridge with 15 mL of a pentane-dichloromethane solution (20:1 v/v) to remove interfering non-polar compounds.

  • Elution: Elute the retained sotolon with 6 mL of dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

4. Analysis

  • Analyze the concentrated extract by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Sotolon Isolation from Awamori/Sake

This protocol is based on the method for sotolon analysis in Okinawan awamori.[7]

1. Materials and Reagents

  • SPE Cartridge: Oasis MAX (mixed-mode ion exchange/reversed-phase)

  • Awamori or sake sample

  • Methanol, LC-MS grade

  • Deionized water

  • Ammonia solution (5%)

  • Lactic acid solution (2% in methanol)

  • Formic acid, LC-MS grade

  • Nitrogen gas, high purity

2. Sample Preparation

  • Adjust the alcohol content of the sample to approximately 25% (v/v) with deionized water.

3. SPE Procedure

  • Conditioning: Condition the Oasis MAX cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and then 3 mL of 5% ammonia solution.

  • Sample Loading: Load the prepared sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solution of 5% ammonia, followed by 2 mL of methanol.

  • Elution: Elute sotolon with 2 mL of methanol containing 2% lactic acid.

  • Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., 0.1% formic acid).

4. Analysis

  • Analyze the reconstituted extract by LC-MS/MS.

Protocol 3: General Protocol for Sotolon Isolation from Other Beverages (e.g., Coffee, Fruit Juices)

This is a generalized protocol that may require optimization depending on the specific beverage matrix.

1. Materials and Reagents

  • SPE Cartridge: Polymeric reversed-phase (e.g., LiChrolut EN or similar)

  • Beverage sample

  • Methanol, analytical grade

  • Dichloromethane, analytical grade

  • Hexane or Pentane, analytical grade

  • Deionized water

  • Buffer solutions for pH adjustment

  • Nitrogen gas, high purity

2. Sample Preparation

  • Coffee: Brewed coffee should be cooled to room temperature. To remove oils and other non-polar interferences, a preliminary liquid-liquid extraction with hexane may be beneficial. Alternatively, a wash step with a non-polar solvent during the SPE procedure is crucial.

  • Fruit Juice: Centrifuge or filter the juice to remove pulp and suspended solids. Dilute high-sugar juices with deionized water (e.g., 1:1) to reduce viscosity and prevent clogging of the SPE cartridge. Adjust the pH to be similar to wine (around 3.5-4.0) to ensure consistent retention of sotolon.

3. SPE Procedure

  • Conditioning: Condition the SPE cartridge with 5-10 mL of dichloromethane, followed by 5-10 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 5-10 mL of deionized water or a solution mimicking the sample matrix (e.g., 10% ethanol in water for dealcoholized beverages).

  • Sample Loading: Load the pre-treated beverage sample onto the cartridge at a controlled flow rate (e.g., 1-2 mL/min).

  • Washing:

    • For coffee , wash with a non-polar solvent like hexane or a pentane/dichloromethane mixture to remove lipids and caffeine. A subsequent wash with water may be necessary.

    • For fruit juices , a wash with water or a water/methanol mixture can help remove sugars and other polar interferences.

  • Elution: Elute sotolon with a suitable organic solvent. Dichloromethane is a common choice. The volume will depend on the cartridge size but is typically in the range of 5-10 mL.

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen before analysis.

4. Analysis

  • Analyze the concentrated extract by GC-MS or LC-MS/MS. Method validation, including recovery studies, should be performed for each new matrix.

References

Application Notes and Protocols for the Determination of Sotolon using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of sotolon, a potent aroma compound, using High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The protocols are designed for researchers in the fields of food chemistry, flavor analysis, and quality control, as well as for professionals in drug development where sotolon may be a subject of interest.

Introduction to Sotolon Analysis

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a chiral lactone and a key aroma compound found in a variety of foods and beverages, including fenugreek, sherry, and aged wines.[1][2] Its potent, curry-like aroma at high concentrations and nutty, caramel-like notes at lower concentrations make its quantification crucial for quality control and flavor profile analysis. In the context of wine, sotolon is often associated with atypical aging and oxidative defects.[3] HPLC offers a robust and reliable technique for the determination of sotolon, with methods developed to suit various analytical needs, from routine screening with UV detection to highly sensitive and selective quantification with mass spectrometry.

Quantitative Data Summary

The following table summarizes the performance characteristics of different HPLC methods for sotolon determination, providing a comparative overview to aid in method selection.

MethodMatrixSample PreparationLinearity (R²)LOD (µg/L)LOQ (µg/L)Recovery (%)Reference
HPLC-UV White WineLiquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE)>0.990.0290.86>89.5[1][3]
UPLC-MS White WineLLE & SPE>0.99-0.013-[1]
LC-MS/MS Fortified WineMiniaturized LLE0.9999-0.04~95[2][4]
HPLC-Diol-UV WineXAD-4 Resin Extraction----[2]

Protocol 1: HPLC-UV Method for Sotolon Determination in Wine

This protocol details a method for the quantification of sotolon in wine using HPLC with UV detection, suitable for laboratories with standard chromatographic equipment.

Experimental Workflow

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis sample Wine Sample lle Liquid-Liquid Extraction (Dichloromethane) sample->lle spe Solid-Phase Extraction (Purification) lle->spe reconstitute Reconstitute in Mobile Phase spe->reconstitute hplc HPLC System reconstitute->hplc Inject separation C18 Column Separation hplc->separation detection UV Detection (232 nm) separation->detection quantification Quantification detection->quantification

Caption: Workflow for HPLC-UV analysis of sotolon.

Methodology

1. Sample Preparation (LLE-SPE)

  • Liquid-Liquid Extraction (LLE):

    • To 25 mL of wine, add an appropriate internal standard.

    • Extract the sample with dichloromethane.

  • Solid-Phase Extraction (SPE) for Purification:

    • Evaporate the dichloromethane extract to dryness.

    • Redissolve the residue in a suitable solvent.

    • Pass the redissolved sample through an SPE cartridge for purification.[3]

    • Elute the analyte and evaporate the eluent.

    • Reconstitute the final residue in the mobile phase for HPLC analysis.[3]

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acidified water and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 0.4 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at 232 nm.[2]

  • Run Time: Approximately 15-20 minutes.

3. Calibration and Quantification

  • Prepare a series of standard solutions of sotolon in a synthetic wine matrix.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify sotolon in the samples by comparing their peak areas to the calibration curve.

Protocol 2: LC-MS/MS Method for Sotolon Determination in Fortified Wine

This protocol outlines a highly sensitive and selective method for the quantification of sotolon in fortified wines using LC-MS/MS. This method is ideal for detecting trace levels of sotolon.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Fortified Wine Sample lle Miniaturized Liquid-Liquid Extraction sample->lle lcmsms LC-MS/MS System lle->lcmsms Inject separation Reversed-Phase LC Separation lcmsms->separation ms_detection MS/MS Detection (MRM) separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for LC-MS/MS analysis of sotolon.

Methodology

1. Sample Preparation (Miniaturized LLE)

  • A single-step liquid-liquid extraction is performed.[4]

  • The optimization of sample and extractant volumes is crucial for maximizing the chromatographic peak areas.[4]

2. LC-MS/MS Conditions

  • Chromatographic Separation:

    • Mobile Phase A: Methanol.

    • Mobile Phase B: Water with 0.1% formic acid.

    • Gradient Elution: A linear gradient starting with 5% A, increasing to 30% A, then to 100% A, before returning to initial conditions.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Total Run Time: 15 minutes.[4]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[4]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).[4]

    • MRM Transitions:

      • Quantification: 129.1 m/z → 55.1 m/z.[4]

      • Identification: 129.1 m/z → 83.0 m/z.[4]

    • Optimized Conditions:

      • Desolvation line temperature: 250°C.[4]

      • Block heater temperature: 400°C.[4]

      • Nebulizing gas flow: 2.5 L/min.[4]

      • Drying gas flow: 17.5 L/min.[4]

3. Calibration and Quantification

  • Prepare calibration standards in a synthetic fortified wine matrix covering the expected concentration range (e.g., 1-2000 µg/L).[4]

  • An external standard calibration method is typically used.[4]

  • The linearity of the method is confirmed by a high correlation coefficient (R² > 0.999).[4]

Logical Relationships in Method Selection

Method_Selection cluster_factors Decision Factors cluster_methods Recommended Method sensitivity Required Sensitivity hplc_uv HPLC-UV sensitivity->hplc_uv Moderate lc_msms LC-MS/MS sensitivity->lc_msms High equipment Equipment Availability equipment->hplc_uv Standard HPLC equipment->lc_msms Mass Spectrometer matrix Matrix Complexity matrix->hplc_uv Less Complex matrix->lc_msms Complex

Caption: Decision tree for sotolon analysis method selection.

Conclusion

The choice between HPLC-UV and LC-MS/MS for sotolon determination depends on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The HPLC-UV method provides a reliable and accessible option for routine analysis, while the LC-MS/MS method offers superior sensitivity and selectivity for trace-level quantification and research applications. The detailed protocols and comparative data presented herein serve as a valuable resource for establishing robust and accurate sotolon analysis in a variety of laboratory settings.

References

Application of sotolon as a flavoring agent in the food industry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sotolon, chemically known as 3-hydroxy-4,5-dimethylfuran-2(5H)-one, is a highly potent, chiral lactone recognized for its significant impact on the aroma and flavor of a wide range of food products.[1][2] Its organoleptic profile is remarkably concentration-dependent, presenting as maple syrup, caramel, or burnt sugar at lower concentrations, and shifting towards fenugreek or curry-like notes at higher levels.[1][3] Sotolon is a key flavor compound found naturally in foods such as fenugreek seeds, maple syrup, aged spirits like rum and sake, and some wines.[1][3][4] This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of sotolon as a flavoring agent in the food industry.

Physicochemical Properties

PropertyValueReference
Chemical FormulaC6H8O3--INVALID-LINK--
Molar Mass128.127 g/mol --INVALID-LINK--
AppearanceColorless to yellowish liquid[3]
Boiling Point184 °C (363 °F; 457 K)--INVALID-LINK--
Odor ThresholdVaries by enantiomer and medium. (S)-(+)-sotolon has a much lower threshold than (R)-(-)-sotolon.

Organoleptic Properties and Flavor Profile

Sotolon's unique and potent aroma makes it a versatile ingredient for flavor creation. Its profile is complex and can be described with the following descriptors depending on its concentration and the food matrix:

  • Low Concentrations: Sweet, maple syrup, caramel, burnt sugar, nutty.[1][3]

  • High Concentrations: Fenugreek, curry, spicy.[1][3]

The two enantiomers of sotolon exhibit different sensory properties. The (S)-(+)-enantiomer is known for its strong caramel and nutty notes, while the (R)-(-)-enantiomer is described as having a walnut or rancid aroma. The perception threshold of (S)-sotolon is significantly lower than that of the (R)-form.

Applications in the Food Industry

Sotolon is a valuable tool for flavorists, contributing depth and warmth to a variety of food and beverage products.[3] It is approved for use in food and is considered safe when used in low concentrations according to industry guidelines.[3]

Recommended Starting Usage Levels

The following table provides recommended starting concentrations for sotolon in various flavor applications. These are guidelines, and the optimal level will depend on the specific product formulation and desired flavor profile. The levels are given in parts per million (ppm) in the final product.

Food CategoryApplicationRecommended Starting Level (ppm)
Sweet Flavors Maple Syrup Flavors20[5]
Molasses & Brown Sugar Flavors50[5]
Coffee Flavors50[5]
Caramel & Toffee Flavors30[5]
Butterscotch Flavors10[5]
Malt & Malted Milk Flavors10[5]
Chocolate & Cocoa Flavors1[5]
Hazelnut & Praline Flavors50[5]
Peanut Flavors30[5]
Walnut Flavors20[5]
Savory Flavors Hydrolyzed Vegetable Protein Flavors1000[5]
Roast Beef Flavors300[5]
Pork & Bacon Flavors100[5]
Dried Mushroom Flavors10[5]
Smoke Flavors5[5]
Soy Sauce Flavors3[5]
Other Licorice Flavors100[5]
Typical Concentrations in Food Products

The table below shows typical concentrations of sotolon found in various food and beverage products.

ProductTypical Concentration Range
Dry White WinesCan exceed 8 µg/L, considered an off-flavor[6]
Sweet Fortified Wines (e.g., Madeira)Can reach up to 2000 µg/L[7]
Aged Beers5 to 42 µg/L[8]
Awamori (Okinawan spirit)Up to 20.5 µg/L[9]
Walnuts~10 µg/kg
Maple Syrup0.03-0.56 ppm[10]

Experimental Protocols

Protocol 1: Application of Sotolon in a Baked Good (Genoise Sponge with Maple-Fenugreek Syrup)

This protocol provides a practical example of how sotolon, through the use of fenugreek, can be incorporated into a baked good to impart a maple-like flavor.

Materials:

  • Cake flour

  • Corn starch

  • Ground fenugreek

  • Eggs

  • Sugar

  • Vanilla extract

  • Butter

  • Water

  • Maple syrup

Procedure:

  • Genoise Sponge Preparation:

    • Prepare a genoise sponge batter according to a standard recipe.

    • Incorporate 1 teaspoon of ground fenugreek into the dry ingredients (flour and corn starch).

    • Add 2 teaspoons of vanilla extract to the egg and sugar mixture before whipping.

  • Maple-Fenugreek Syrup Preparation:

    • In a saucepan, combine ¼ cup of water, ¼ cup of maple syrup, and 1 teaspoon of ground fenugreek.

    • Heat the mixture until all the ingredients are dissolved.

  • Assembly:

    • After baking and leveling the genoise sponge layers, liberally brush the maple-fenugreek syrup over each layer.

    • Proceed with the desired filling and frosting.

Protocol 2: Sensory Evaluation of Sotolon in a Food Matrix

This protocol outlines a general procedure for the sensory evaluation of sotolon in a food or beverage product.

Objective: To determine the sensory threshold of sotolon and to characterize its flavor profile in a specific food matrix.

Panelists: A panel of 8-10 trained sensory assessors.

Materials:

  • Sotolon standard solution (e.g., in ethanol or propylene glycol)

  • The food matrix to be tested (e.g., a base syrup, a simple bouillon, or a white wine)

  • Odor-free sample cups with lids

  • Water and unsalted crackers for palate cleansing

Procedure:

  • Threshold Determination (Ascending Forced-Choice Method):

    • Prepare a series of samples with increasing concentrations of sotolon in the food matrix. The concentration range should bracket the expected threshold.

    • Present panelists with three samples at each concentration level: two blanks (food matrix without sotolon) and one spiked sample.

    • Ask panelists to identify the different sample. The threshold is determined as the concentration at which the majority of panelists can correctly identify the spiked sample.

  • Flavor Profile Analysis (Descriptive Analysis):

    • Prepare a set of samples with different, supra-threshold concentrations of sotolon in the food matrix.

    • Provide panelists with a list of flavor descriptors relevant to sotolon (e.g., maple, caramel, nutty, fenugreek, curry, burnt sugar).

    • Ask panelists to rate the intensity of each descriptor for each sample on a line scale.

    • Analyze the data to generate a flavor profile for each concentration.

Protocol 3: Quantitative Determination of Sotolon in a Food Matrix by LC-MS/MS

This protocol describes a method for the extraction and quantification of sotolon from a liquid food matrix, such as wine or a beverage, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

  • Sotolon analytical standard

  • Ethyl acetate

  • Formic acid

  • Ultrapure water

  • Methanol

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Miniaturized Liquid-Liquid Extraction):

    • Place 15 µL of the sample and 8 mL of ethyl acetate into a 50 mL centrifuge tube.

    • Vortex the tube for 5 minutes and then centrifuge at 4400 rpm for 10 minutes.

    • Collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in 1 mL of 0.1% formic acid and filter through a 0.2 µm syringe filter.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the prepared sample extract into the LC-MS/MS system.

    • Chromatographic Separation: Use a suitable C18 column with a gradient elution program. A typical mobile phase could consist of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the sotolon transition in Multiple Reaction Monitoring (MRM) mode. A common transition is m/z 129.1 -> 55.1 for quantification and 129.1 -> 83.0 for identification.

  • Quantification:

    • Prepare a calibration curve using sotolon standard solutions of known concentrations.

    • Quantify the sotolon concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Liquid Food Sample extraction Miniaturized Liquid-Liquid Extraction with Ethyl Acetate start->extraction vortex Vortex Mixing (5 min) extraction->vortex centrifuge Centrifugation (4400 rpm, 10 min) vortex->centrifuge collect Collect Organic Phase centrifuge->collect evaporate Evaporation under Nitrogen collect->evaporate reconstitute Reconstitute in 0.1% Formic Acid evaporate->reconstitute filter Filter (0.2 µm) reconstitute->filter inject Inject into LC-MS/MS filter->inject separation Chromatographic Separation (C18 column) inject->separation detection MS/MS Detection (ESI+, MRM mode) separation->detection quantify Quantify Sotolon Concentration detection->quantify calibration Prepare Calibration Curve calibration->quantify result Report Results quantify->result

Caption: Workflow for the quantitative determination of sotolon in a liquid food matrix.

flavor_profile cluster_factors Influencing Factors cluster_perception Flavor Perception sotolon Sotolon concentration Concentration sotolon->concentration matrix Food Matrix (pH, fat, protein) sotolon->matrix interaction Interaction with other flavor compounds sotolon->interaction enantiomeric_ratio Enantiomeric Ratio (S vs. R) sotolon->enantiomeric_ratio sweet Sweet (Maple, Caramel) concentration->sweet Low savory Savory (Fenugreek, Curry) concentration->savory High matrix->sweet matrix->savory interaction->sweet interaction->savory enantiomeric_ratio->sweet enantiomeric_ratio->savory

Caption: Factors influencing the flavor profile of sotolon.

sensory_protocol cluster_threshold Threshold Determination cluster_profile Flavor Profile Analysis start Objective: Evaluate Sotolon Sensory Properties panel Select & Train Sensory Panel (8-10 assessors) start->panel prep_thresh Prepare Ascending Concentration Series (Sotolon in Matrix) panel->prep_thresh prep_prof Prepare Supra-Threshold Samples panel->prep_prof present_thresh Present Samples (3-AFC Test) prep_thresh->present_thresh identify_thresh Panelists Identify Odd Sample present_thresh->identify_thresh calc_thresh Calculate Group Threshold identify_thresh->calc_thresh present_prof Present Samples with Descriptors prep_prof->present_prof rate_prof Panelists Rate Intensity of Descriptors present_prof->rate_prof analyze_prof Analyze Data & Generate Flavor Profile rate_prof->analyze_prof

Caption: Flowchart for the sensory evaluation of sotolon in a food product.

References

Application Notes and Protocols: The Use of Sotolon in Sensory Analysis and Flavor Profiling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sotolon, chemically known as 3-hydroxy-4,5-dimethyl-2(5H)-furanone, is a potent, chiral lactone and a key aroma compound found in a wide variety of foods and beverages.[1][2] Its sensory perception is highly dependent on its concentration, imparting notes described as fenugreek, curry, and spicy at high levels, and caramel, maple syrup, nutty, or burnt sugar at lower concentrations.[1][2][3] This dual characteristic makes sotolon a compound of significant interest in both the development of desirable flavor profiles and the identification of off-flavors, such as those associated with the premature aging of white wines.[1][4]

These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to analyze sotolon, including quantitative analysis, flavor profiling, and sensory evaluation. Detailed protocols and data are presented to facilitate the integration of sotolon analysis into research and development workflows.

Data Presentation: Quantitative Analysis of Sotolon

Quantitative data is crucial for understanding the impact of sotolon on a product's flavor profile. The following tables summarize key quantitative parameters for sotolon across various matrices.

Table 1: Concentration of Sotolon in Various Food & Beverage Products

ProductMatrixConcentration RangeReference
Walnuts (fresh)Nut Kernel~10 µg/kg[5][6]
Fortified Wines (Madeira, Sherry, Port)Wine500 - 2000 µg/L[1]
Dry White Wines (prematurely aged)Wine< 140 µg/L[7]
Awamori (Okinawan spirit)Alcoholic BeverageUp to 20.5 µg/L[8]
Fenugreek SeedsSpice2 - 40 mg/kg[9]
Soy SauceCondiment0.1 - 90 mg/kg[9]

Table 2: Odor and Taste Thresholds of Sotolon

Threshold TypeMatrixConcentrationReference
Odor Detection (Nasal)Water0.3 µg/L[9]
Odor PerceptionAir0.02 ng/L[10]
Odor PerceptionDry White Wine8 µg/L[7]
Odor PerceptionPort Wine19 µg/L[7]
Odor PerceptionMadeira Wine23 µg/L[1]

Table 3: Recommended Addition Levels of Sotolon for Flavor Development

Flavor CategoryRecommended Starting Level (in final product)Sensory EffectReference
Maple Syrup20 ppmCompromise between authentic and fenugreek-based styles[3]
Coffee50 ppmEnhances caramel backbone[3]
Caramel / Toffee30 ppmBoosts caramel notes[3]
Butterscotch10 ppmSubtle boost to caramel and savory notes[3]
Hazelnut / Praline50 ppmAdds depth to nuttiness[3]
Walnut20 ppmAdds depth and savory complexity[3]
Soy Sauce3 ppmEnhances savory character without HVP effect[3]
Smoke5 ppmAdds depth of savory taste[3]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of sotolon. The following section outlines key protocols from sample preparation to sensory evaluation.

Protocol 1: Extraction of Sotolon from Wine Matrix

This protocol details a miniaturized liquid-liquid extraction (LLE) procedure suitable for fortified wines, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

Objective: To extract sotolon from a wine sample for quantitative analysis.

Materials:

  • Wine sample

  • Ethyl acetate

  • 0.1% Formic acid solution

  • 50 mL PTFE centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • 0.20 µm syringe filters (PTFE)

Procedure:

  • Pipette 15 mL of the wine sample into a 50 mL PTFE centrifuge tube.

  • Add 8 mL of ethyl acetate to the tube.[7]

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Centrifuge the mixture for 10 minutes at 4400 rpm to separate the aqueous and organic phases.[7]

  • Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[7]

  • Reconstitute the dried residue in 1 mL of 0.1% formic acid solution.[7]

  • Filter the reconstituted solution through a 0.20 µm PTFE syringe filter into an analysis vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for quantifying sotolon using GC-MS, a common technique for volatile compound analysis.

Objective: To separate and quantify sotolon in a prepared extract.

Instrumentation & Consumables:

  • Gas Chromatograph with a Mass Spectrometer detector (e.g., Ion Trap or Quadrupole).

  • Appropriate GC column (e.g., FFAP).[5]

  • Helium carrier gas.

  • Sotolon analytical standard.

  • Labeled internal standard (e.g., [¹³C₂]-sotolon) for isotope dilution assay.

Procedure:

  • Sample Injection: Inject 1-2 µL of the prepared extract (from Protocol 1 or other methods like SPE) into the GC inlet.

  • Chromatographic Separation: Use a suitable temperature program to separate sotolon from other volatile compounds. An example program might start at 40°C, hold for 2 minutes, then ramp at 4°C/min to 200°C.[8]

  • Mass Spectrometry Detection: Operate the MS in a suitable mode, such as Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of sotolon, such as m/z 128, 83, and 55.[1][10] The transition 129.1 m/z ⟶ 55.1 m/z can be used for quantification purposes in LC-MS/MS.[1]

  • Quantification: Create a calibration curve using known concentrations of the sotolon analytical standard. If using an internal standard, calculate the concentration based on the response factor relative to the labeled internal standard. This Isotope Dilution Assay is an accurate method for quantifying labile compounds.[9]

Protocol 3: Sensory Analysis - Odor Threshold Determination

This protocol describes the three-alternative forced-choice (3-AFC) method to determine the odor detection threshold of sotolon in a specific matrix (e.g., model wine).[5]

Objective: To determine the lowest concentration of sotolon that is detectable by a sensory panel.

Materials:

  • Sotolon stock solution.

  • Matrix for testing (e.g., model wine: 12% ethanol, 5 g/L tartaric acid, pH 3.5).

  • Identical, odor-free glass tasting vessels with lids.

  • Trained sensory panel (12-20 assessors).[5]

  • Sensory evaluation booths with controlled lighting and ventilation.[11]

Procedure:

  • Sample Preparation: Prepare a series of ascending sotolon concentrations in the chosen matrix. A 2.5- or 3-fold ascending concentration series is common.[1][5]

  • Test Presentation: For each concentration level, present three samples to each panelist: two are blanks (matrix only) and one contains the sotolon concentration being tested. The position of the spiked sample should be randomized.[11]

  • Panelist Task: Each panelist is asked to identify the one sample that is different from the other two.

  • Data Collection: Record the number of correct and incorrect identifications for each panelist at each concentration level.

  • Threshold Calculation: The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds. An individual's threshold is the concentration at which they can reliably detect the compound (i.e., the geometric mean of the last concentration they missed and the first one they correctly identified).

Protocol 4: Sensory Analysis - Descriptive Flavor Profiling

This protocol outlines a method for a trained panel to characterize the sensory attributes of a product containing sotolon.

Objective: To create a detailed flavor profile and quantify the intensity of specific sensory attributes related to sotolon.

Materials:

  • Test samples and control samples.

  • Reference standards for relevant aroma descriptors (e.g., a dilute solution of sotolon for "fenugreek," maple syrup for "maple," etc.).[5]

  • Trained sensory panel (10-15 assessors).

  • Sensory evaluation software or ballots.

  • Sensory booths.

Procedure:

  • Panel Training: Train the panel to identify and score the intensity of key aroma and flavor attributes relevant to the product and sotolon (e.g., 'fenugreek', 'caramel', 'nutty', 'spicy'). Provide reference standards for each attribute.

  • Sample Evaluation: Present coded, randomized samples to the panelists in individual booths.[12]

  • Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale or a 0-10 point scale).

  • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between samples. The results can be visualized using spider web (radar) plots to compare the flavor profiles of different products.

Visualizations: Workflows and Pathways

Diagrams are provided to visualize key processes related to sotolon analysis and formation.

G Experimental Workflow for Sotolon Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation Sample Food/Beverage Sample (e.g., Wine, Walnut) Extraction Extraction (LLE, SPE, SAFE) Sample->Extraction Isolate Volatiles GC_O GC-Olfactometry (GC-O) Screen for Odor-Active Compounds Extraction->GC_O GC_MS Quantification (GC-MS or LC-MS/MS) Extraction->GC_MS Profiling Descriptive Profiling (Trained Panel) GC_O->Profiling Identify Key Descriptors Data Data Analysis (OAV Calculation) GC_MS->Data Interpretation Flavor Profile Interpretation Data->Interpretation Threshold Threshold Determination (3-AFC Test) Threshold->Interpretation Profiling->Interpretation G Sotolon Formation Pathway in Wine cluster_precursors Precursors cluster_intermediates Key Intermediate cluster_reaction Reaction Ascorbic Ascorbic Acid Keto 2-Ketobutyric Acid Ascorbic->Keto Oxidative Degradation Yeast Yeast Metabolism (Fermentation) Yeast->Keto Condensation Aldol Condensation Keto->Condensation Acetaldehyde Acetaldehyde Acetaldehyde->Condensation Sotolon Sotolon Condensation->Sotolon G Olfactory Signal Transduction Pathway Sotolon Sotolon Molecule OR Odorant Receptor (OR) (GPCR) Sotolon->OR Binds G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Produces Ion_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->Ion_Channel Opens Influx Ca²⁺ / Na⁺ Influx Ion_Channel->Influx Depolarization Neuron Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal

References

Application Note and Protocol for the Analysis of Sotolon in Madeira Wines by Liquid-Liquid Extraction and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sotolon (4,5-dimethyl-3-hydroxy-2,5-dihydrofuran-2-one) is a potent aromatic compound that significantly influences the sensory profile of Madeira wines. At varying concentrations, it can impart desirable nutty, caramel, and spicy notes, but can also be associated with premature oxidation off-flavors.[1][2] Accurate quantification of sotolon is crucial for quality control and for understanding the chemical changes that occur during the unique aging process of Madeira wines.

This application note provides a detailed protocol for the extraction of sotolon from Madeira wines using a miniaturized liquid-liquid extraction (LLE) method, followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This method is designed for researchers, scientists, and quality control professionals in the wine industry.

Experimental Protocol

This protocol is a synthesis of methodologies described in current scientific literature.[1][2][3]

1. Materials and Reagents

  • Madeira Wine Sample

  • Ethyl Acetate (GC grade)

  • Sodium Chloride (analytical grade)

  • Anhydrous Sodium Sulfate (analytical grade)

  • Sotolon standard (≥98% purity)

  • Methanol (HPLC grade)

  • Deionized Water

  • 50 mL PTFE centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Micropipettes and standard laboratory glassware

2. Standard Preparation

Prepare a stock solution of sotolon in methanol at a concentration of 1000 mg/L. From this stock solution, prepare a series of working standards in a synthetic wine matrix (18% ethanol, 6 g/L tartaric acid, pH 3.5) to create a calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500 µg/L).

3. Sample Preparation and Extraction

  • Pipette 15 mL of the Madeira wine sample into a 50 mL PTFE centrifuge tube.

  • Add 8 mL of ethyl acetate to the centrifuge tube.[2]

  • Add approximately 2 g of sodium chloride to enhance the extraction efficiency by increasing the ionic strength of the aqueous phase.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing of the phases.[2]

  • Centrifuge the mixture at 4400 rpm for 10 minutes to separate the organic and aqueous layers.[2]

  • Carefully collect the upper organic phase (ethyl acetate) using a Pasteur pipette and transfer it to a clean tube.

  • Dry the collected organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Gently evaporate the solvent under a stream of nitrogen until a final volume of approximately 1 mL is reached.

  • Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization based on the specific instrumentation used.

Parameter Setting
Injector
Injection ModeSplitless
Injector Temperature250 °C
Injection Volume1 µL
Oven Program
Initial Temperature50 °C, hold for 2 min
Ramp 110 °C/min to 180 °C
Ramp 220 °C/min to 250 °C, hold for 5 min
Column
TypeDB-5ms (or equivalent)
Dimensions30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Quantifier Ionm/z 83
Qualifier Ionsm/z 55, 128

Data Presentation

The following table summarizes quantitative data for sotolon analysis in fortified wines from various studies.

Method Matrix Recovery (%) Linearity (R²) LOD (µg/L) LOQ (µg/L) Reference
Miniaturized LLE-LC-MS/MSFortified Wine~950.9999-0.04[1][3]
LLE-UHPLCWhite Wine>89.5-0.029-[4]
SPE-GC-ITMSWine64>0.990.5-1.0-[5]
DLLME-GC-MSPinot Noir Wine80-120>0.990--[6]
Miniaturized LLE-LC-MS/MSMadeira Wine----[2][7]

LOD: Limit of Detection, LOQ: Limit of Quantification

Experimental Workflow and Signaling Pathways

LLE_Workflow Liquid-Liquid Extraction Workflow for Sotolon Analysis cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample 15 mL Madeira Wine Solvent Add 8 mL Ethyl Acetate Sample->Solvent Salt Add 2 g NaCl Solvent->Salt Vortex Vortex for 5 min Salt->Vortex Centrifuge Centrifuge at 4400 rpm for 10 min Vortex->Centrifuge Collect Collect Organic Phase Centrifuge->Collect Dry Dry with Na2SO4 Collect->Dry Evaporate Evaporate under N2 to 1 mL Dry->Evaporate GCMS GC-MS Analysis Evaporate->GCMS

Caption: Liquid-Liquid Extraction Workflow.

Conclusion

The described miniaturized liquid-liquid extraction method followed by GC-MS analysis provides a robust and sensitive approach for the quantification of sotolon in Madeira wines. This protocol can be readily implemented in a laboratory setting for routine quality control or for research purposes aimed at understanding the flavor chemistry of fortified wines. The provided GC-MS parameters serve as a validated starting point, which may be further optimized to suit specific instrumental setups.

References

Application Notes & Protocols: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Sotolon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Sotolon, chemically known as 3-hydroxy-4,5-dimethylfuran-2(5H)-one, is a potent aroma compound with a distinct "curry" or "fenugreek" character at high concentrations and notes of maple syrup, caramel, or burnt sugar at lower levels.[1] It is a key volatile compound contributing to the characteristic aroma of a variety of food products, including aged wines and spirits, fenugreek seeds, and roasted coffee.[2] The analysis of sotolon is crucial for quality control and product development in the food and beverage industry. However, its semi-volatile nature and relatively high boiling point (184°C) present challenges for its extraction and quantification, particularly using headspace techniques.[2]

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique for the analysis of volatile and semi-volatile organic compounds.[3] It combines sampling, extraction, and concentration into a single step, making it an attractive method for high-throughput analysis. This document provides detailed application notes and a proposed protocol for the analysis of sotolon using HS-SPME coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Challenges in HS-SPME Analysis of Sotolon

The primary challenge in the HS-SPME analysis of sotolon lies in its semi-volatile nature. A higher extraction temperature is required to promote its partitioning into the headspace for efficient extraction by the SPME fiber. However, excessive heat can potentially lead to the degradation of other volatile compounds or the generation of artifacts. Therefore, a careful optimization of the HS-SPME parameters is critical for a successful analysis. While HS-SPME is excellent for qualitative and semi-quantitative analysis of sotolon, for accurate quantification, methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are more commonly reported in the literature due to these challenges.[2][4]

Experimental Protocol: HS-SPME-GC-MS Analysis of Sotolon

This protocol is a proposed method based on best practices for the analysis of semi-volatile compounds in food and beverage matrices. Optimization and validation are recommended for specific sample types.

1. Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range applicability to volatile and semi-volatile compounds.[5]

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Heating and Agitation: Autosampler with a heating and agitation module or a heating block with a magnetic stirrer.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column (e.g., DB-WAX or HP-5MS).

  • Standards: Sotolon analytical standard, internal standard (e.g., 2-octanol or a deuterated analog of a similar compound).

  • Reagents: Sodium chloride (NaCl), deionized water.

2. Sample Preparation

  • Liquid Samples (e.g., Wine, Spirits):

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

    • Spike with an appropriate concentration of the internal standard.

    • Immediately seal the vial.

  • Solid Samples (e.g., Ground Fenugreek Seeds):

    • Weigh 1 g of the homogenized solid sample into a 20 mL headspace vial.

    • Add 5 mL of deionized water to create a slurry.

    • Add 1 g of NaCl.

    • Spike with an appropriate concentration of the internal standard.

    • Immediately seal the vial.

3. HS-SPME Procedure

  • Incubation/Equilibration: Place the vial in the heating agitator set to 60-80°C. Allow the sample to equilibrate for 15-30 minutes with continuous agitation. A higher temperature within this range is generally more effective for semi-volatile compounds like sotolon.

  • Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 30-60 minutes at the same temperature with continued agitation.

  • Desorption: Immediately after extraction, transfer the SPME fiber to the GC injector port, heated to 250°C, for thermal desorption for 3-5 minutes.

4. GC-MS Analysis

  • Injector: Splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-350.

    • For quantification, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity, monitoring characteristic ions of sotolon (e.g., m/z 128, 83, 55).

Quantitative Data

As previously mentioned, quantitative data for sotolon using HS-SPME is scarce in the literature. The following table summarizes sotolon concentrations found in various beverages, primarily determined by LLE or SPE followed by GC-MS or LC-MS/MS analysis. This data is provided for context and to indicate the typical concentration ranges of sotolon in different products.

Sample MatrixExtraction MethodSotolon Concentration (µg/L)Reference
Fortified WinesLLE-LC-MS/MS6.3 - 810[2]
Dry White WinesLLE-GC-MS> 8 (perception threshold)[6]
Aged BeersSPE-GC-MS5 - 42[7]
Madeira WinesLLE-LC-MS/MSup to 2000[2]

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Add to 20 mL Vial Sample->Vial Salt Add NaCl Vial->Salt IS Spike Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (60-80°C, 15-30 min) Seal->Equilibrate Extract Expose DVB/CAR/PDMS Fiber (30-60 min) Equilibrate->Extract Desorb Thermal Desorption in GC Inlet (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: HS-SPME-GC-MS workflow for sotolon analysis.

Logical Diagram for HS-SPME Method Development

cluster_params Parameter Optimization Start Start: Sotolon Analysis Analyte Analyte Properties: Semi-volatile, High BP Start->Analyte Matrix Sample Matrix: Liquid vs. Solid Start->Matrix Fiber Fiber Selection (e.g., DVB/CAR/PDMS) Analyte->Fiber Temp Extraction Temperature (Balance volatility and stability) Analyte->Temp Salt Salt Addition (Enhance partitioning) Matrix->Salt Time Extraction Time (Ensure equilibrium) Temp->Time Validation Method Validation: Linearity, LOD, LOQ, Precision Time->Validation Salt->Validation Result Optimized HS-SPME Method Validation->Result

Caption: Key considerations for HS-SPME method development.

References

Troubleshooting & Optimization

Overcoming matrix effects in sotolon quantification by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of sotolon by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of sotolon, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing - Inappropriate mobile phase pH- Column degradation or contamination- Sub-optimal gradient elution program- Adjust mobile phase pH to ensure sotolon is in a single ionic form.- Use a guard column and/or implement a column washing step.- Optimize the gradient profile to ensure adequate separation from interferences.
Low Signal Intensity or Ion Suppression - Co-eluting matrix components competing for ionization[1][2]- High concentration of non-volatile salts in the sample- Improve sample clean-up using Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)[2][3].- Dilute the sample extract to reduce the concentration of matrix components[4].- Optimize chromatographic conditions to separate sotolon from interfering compounds.- Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for suppression[2].
High Signal Intensity or Ion Enhancement - Co-eluting matrix components that enhance the ionization efficiency of sotolon[1].- Employ matrix-matched calibration standards to compensate for the enhancement effect.- Improve the selectivity of the sample preparation method to remove the enhancing compounds.- Use a SIL-IS which will be similarly affected by the matrix, thus providing accurate quantification[5][6].
Poor Reproducibility (High %RSD) - Inconsistent sample preparation- Variability in matrix effects between samples- Instrument instability- Standardize and automate the sample preparation workflow where possible.- Use a robust internal standard, preferably a SIL-IS, added at the beginning of the sample preparation process[5][7].- Perform regular instrument maintenance and calibration.
Inaccurate Quantification - Matrix effects (ion suppression or enhancement) altering the analyte response[1]- Non-linearity of the calibration curve- Implement one of the following calibration strategies: matrix-matched calibration, standard addition method, or use of a SIL-IS[8][9].- Ensure the calibration range brackets the expected sample concentrations.- Evaluate the linearity of the method and use appropriate regression models[10].

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis of sotolon?

A1: Matrix effects are the alteration of the ionization efficiency of sotolon due to the presence of co-eluting, undetected components in the sample matrix.[11] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, ultimately affecting the accuracy and precision of quantification.[1]

Q2: How can I determine if my sotolon analysis is affected by matrix effects?

A2: You can assess matrix effects using the post-extraction spike method.[2][11] This involves comparing the peak area of sotolon in a standard solution to the peak area of sotolon spiked into a blank sample extract after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects. The matrix effect factor can be calculated using the following equation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100.

Q3: What is the best way to compensate for matrix effects when quantifying sotolon?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) for sotolon is considered the gold standard for compensating for matrix effects.[2][5] A SIL-IS has nearly identical chemical and physical properties to sotolon and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][5] This allows for accurate correction of the analyte signal. When a SIL-IS is unavailable, matrix-matched calibration or the standard addition method are effective alternatives.[11][9]

Q4: What are the recommended sample preparation techniques to minimize matrix effects for sotolon analysis?

A4: Effective sample preparation is crucial for reducing matrix interferences.[4] For sotolon in complex matrices like wine, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used and effective techniques.[3][12][13][14] A miniaturized single-step LLE has been shown to be a simple, fast, and efficient method for sotolon extraction from fortified wines.[12][13][14]

Q5: Can I just dilute my sample to reduce matrix effects?

A5: Diluting the sample extract can be a simple and effective strategy to reduce the concentration of interfering matrix components and thereby minimize matrix effects.[4][8] However, it is essential to ensure that after dilution, the concentration of sotolon remains above the limit of quantification (LOQ) of the analytical method.[8]

Experimental Protocols

Protocol 1: Miniaturized Liquid-Liquid Extraction (LLE) for Sotolon in Wine

This protocol is adapted from a method for the analysis of sotolon in fortified wines.[12]

Materials:

  • Wine sample

  • Ethyl acetate (HPLC grade)

  • Ultrapure water

  • Sodium chloride (NaCl)

  • Centrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Pipette 500 µL of the wine sample into a 2 mL centrifuge tube.

  • Add 500 µL of ethyl acetate to the tube.

  • Add a small amount of NaCl to facilitate phase separation.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully collect the upper organic layer (ethyl acetate) and transfer it to a clean autosampler vial.

  • Inject an aliquot of the extract into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Sotolon Quantification

These parameters are based on a validated method for sotolon analysis.[12]

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Sotolon (Quantifier): 129.1 m/z → 55.1 m/z

    • Sotolon (Qualifier): 129.1 m/z → 83.0 m/z

  • Collision Energy: Optimized for the specific instrument, approximately -18 eV.[12]

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Quantitative Data Summary

Method Validation Parameter Reported Value Reference
Linearity (R²) 0.9999[12][14]
Limit of Quantification (LOQ) 0.04 µg/L[12][14]
Intra- and Inter-day Precision (%RSD) < 10%[12][14]
Recovery ~95%[12][14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Wine Sample Add_IS Add Internal Standard (e.g., SIL-Sotolon) Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Centrifuge Centrifugation LLE->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Inject Inject into LC-MS/MS Collect->Inject LC_Sep LC Separation (C18 Column) Inject->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Integrate Peak Integration MS_Detect->Integrate Calibrate Calibration Curve (e.g., Matrix-Matched) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for sotolon quantification by LC-MS/MS.

troubleshooting_logic cluster_solutions Solutions for Matrix Effects Start Inaccurate Sotolon Quantification Assess_ME Assess Matrix Effects (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effects Present? Assess_ME->ME_Present No_ME Check Other Parameters (e.g., Instrument, Standards) ME_Present->No_ME No Improve_Cleanup Improve Sample Cleanup (SPE, LLE) ME_Present->Improve_Cleanup Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS Yes Matrix_Match Use Matrix-Matched Calibration ME_Present->Matrix_Match Yes Standard_Add Use Standard Addition Method ME_Present->Standard_Add Yes Dilute Dilute Sample Extract ME_Present->Dilute Yes

Caption: Troubleshooting logic for overcoming matrix effects in sotolon analysis.

References

Technical Support Center: Optimization of Sotolon Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of sotolon extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the extraction of sotolon from plant materials.

Frequently Asked Questions (FAQs)

Q1: What is sotolon and in which plant materials is it commonly found?

Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) is a potent aromatic lactone. At high concentrations, it has a characteristic curry or fenugreek-like odor, while at lower concentrations, it imparts a maple syrup, caramel, or burnt sugar aroma.[1] It is a key flavor component in fenugreek seeds and lovage.[1][2] Sotolon is also found in aged spirits like rum and sake, some wines, and roasted tobacco.[1]

Q2: What are the most common methods for extracting sotolon from plant materials?

The most frequently employed methods for sotolon extraction include:

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning sotolon between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[3][4][5]

  • Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to retain sotolon from a liquid sample, which is then eluted with a suitable solvent.[6]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt plant cell walls, enhancing the extraction efficiency into a solvent.[7][8]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material, accelerating the extraction process.[8][9]

Q3: Which analytical techniques are suitable for quantifying sotolon?

Due to its low concentrations in many matrices, sensitive analytical methods are required for accurate quantification.[3] Commonly used techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS)[6][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[3][4][5]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV)[11]

Troubleshooting Guide

This guide addresses common issues encountered during sotolon extraction experiments.

Issue 1: Low Sotolon Yield

Q: I am experiencing a significantly lower than expected yield of sotolon. What are the potential causes and how can I improve it?

A: Low sotolon yield can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:

  • Inadequate Cell Lysis: The plant material's cell walls may not be sufficiently disrupted to release the sotolon.

    • Solution: Ensure the plant material is finely ground. For more robust plant matrices, consider incorporating an enzymatic digestion step or using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance cell wall disruption.[7][8]

  • Suboptimal Solvent Selection: The polarity of the extraction solvent plays a crucial role in solubilizing sotolon.

    • Solution: Ethyl acetate and dichloromethane have been shown to be effective solvents for sotolon extraction.[3][6] If your current solvent is not yielding good results, consider switching to one of these or optimizing your solvent system. A comparison of common solvents is provided in Table 1.

  • Incorrect pH of the Extraction Medium: The pH can influence the stability and solubility of sotolon.

    • Solution: Sotolon is generally stable at the pH of wine (around 3-4).[10] However, extreme pH values should be avoided. It has been noted that the addition of salts and buffers can sometimes decrease the extraction yield.[3]

  • Thermal Degradation: Sotolon can be sensitive to high temperatures, especially for prolonged periods.

    • Solution: If using methods involving heat, such as Soxhlet or MAE, optimize the temperature and extraction time to minimize potential degradation.[9][12] Shorter extraction times with higher energy input, as in UAE and MAE, can be beneficial.[8]

  • Incomplete Extraction: The extraction time may be insufficient for the complete transfer of sotolon from the plant matrix to the solvent.

    • Solution: Increase the extraction time or the number of extraction cycles. Monitor the sotolon concentration in subsequent extracts to determine when the extraction is complete.

Issue 2: Poor Reproducibility of Results

Q: My sotolon yield varies significantly between replicate experiments. What could be causing this inconsistency?

A: Poor reproducibility is often due to variations in experimental parameters. To improve consistency:

  • Standardize Sample Preparation: Ensure that the plant material is homogenized and that the particle size is consistent across all samples.

  • Precise Control of Extraction Parameters: Maintain consistent temperature, extraction time, solvent-to-sample ratio, and agitation speed for all experiments.

  • Automated Extraction Systems: Where possible, use automated systems for LLE or SPE to minimize manual handling errors.

  • Monitor for Solvent Evaporation: During extraction and sample processing, solvent evaporation can concentrate the sample and lead to variability. Use appropriate sealing and cooling methods to prevent solvent loss.

Issue 3: Presence of Interfering Compounds in the Final Extract

Q: My final extract contains many impurities that are interfering with the quantification of sotolon. How can I clean up my sample?

A: Matrix interference is a common challenge in natural product extraction. The following strategies can help:

  • Solid-Phase Extraction (SPE) Cleanup: SPE is an effective method for removing interfering compounds. A well-chosen SPE sorbent can selectively retain sotolon while allowing impurities to pass through, or vice-versa. A common procedure involves using LiChrolut EN resins.[6]

  • Liquid-Liquid Partitioning: Perform an additional LLE step with a solvent of different polarity to partition the impurities away from the sotolon-containing phase.

  • Optimize Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column type in your LC or GC method to achieve better separation of sotolon from co-eluting matrix components.

Data Presentation

Table 1: Comparison of Extraction Solvents for Sotolon

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantagesReference
Ethyl Acetate4.477.1Good sotolon solubility, less background noise in chromatograms.Can co-extract some polar impurities.[3]
Dichloromethane3.139.6Effective for both LLE and SPE elution.Volatile, potential for environmental and health concerns.[6]
Diethyl Ether2.834.6Good for initial liquid-liquid extraction.Highly volatile and flammable.[2]
Methanol/Water5.1 / 10.2-Good for initial extraction from plant material, especially with UAE.Often requires a subsequent LLE or SPE step for cleanup.[13]

Table 2: Recovery Rates of Different Sotolon Extraction Methods

Extraction MethodMatrixRecovery Rate (%)Analytical MethodReference
Miniaturized LLEFortified Wine~95%LC-MS/MS[3][4][5]
SPEWine64%GC-ion trap MS[6]
LLE and SPEWhite Wine>89.5%UHPLC[14]

Experimental Protocols

Protocol 1: Miniaturized Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method developed for fortified wines and can be adjusted for plant extracts.[3]

  • Sample Preparation: Homogenize 15 mL of the aqueous plant extract.

  • Extraction:

    • Add 8 mL of ethyl acetate to the sample in a 50 mL centrifuge tube.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4400 rpm for 5 minutes to separate the phases.

  • Collection and Concentration:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for your chromatographic analysis (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on a method for the determination of sotolon in wine.[6]

  • Cartridge Conditioning:

    • Activate a LiChrolut EN SPE cartridge (800 mg) by passing 6.0 mL of ethyl acetate, followed by 6.0 mL of methanol, and finally 6.0 mL of an ethanol/water solution (20% v/v, pH adjusted to ~3.9).

  • Sample Loading:

    • Load 50 mL of the filtered aqueous plant extract onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing (Interference Removal):

    • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1 v/v) solution to remove non-polar interferences.

  • Elution:

    • Elute the retained sotolon with 6 mL of dichloromethane.

  • Concentration and Analysis:

    • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

    • The concentrated extract is now ready for GC-MS or LC-MS analysis.

Visualizations

experimental_workflow_LLE cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start Aqueous Plant Extract add_solvent Add Ethyl Acetate start->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (4400 rpm, 5 min) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (Nitrogen Stream) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end LC-MS/MS or GC-MS Analysis reconstitute->end

Caption: Workflow for Miniaturized Liquid-Liquid Extraction (LLE) of Sotolon.

experimental_workflow_SPE cluster_conditioning Cartridge Conditioning cluster_extraction Solid-Phase Extraction cluster_analysis Analysis condition Activate SPE Cartridge (Solvent Sequence) load Load Plant Extract condition->load wash Wash with Pentane/ Dichloromethane load->wash elute Elute Sotolon with Dichloromethane wash->elute concentrate Concentrate Eluate elute->concentrate analysis GC-MS or LC-MS Analysis concentrate->analysis

Caption: Workflow for Solid-Phase Extraction (SPE) of Sotolon.

troubleshooting_low_yield problem Low Sotolon Yield cause1 Inadequate Cell Lysis problem->cause1 cause2 Suboptimal Solvent problem->cause2 cause3 Incorrect pH problem->cause3 cause4 Thermal Degradation problem->cause4 solution1 Fine Grinding / UAE / MAE cause1->solution1 Solution solution2 Use Ethyl Acetate or Dichloromethane cause2->solution2 Solution solution3 Avoid Extreme pH / Minimize Buffers cause3->solution3 Solution solution4 Optimize Temperature and Time cause4->solution4 Solution

Caption: Troubleshooting Logic for Low Sotolon Extraction Yield.

References

Technical Support Center: Sotolon Analysis by Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with sotolon analysis in gas chromatography (GC). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the peak resolution of sotolon in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving good peak resolution for sotolon in GC challenging?

A1: Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) is a polar compound with a relatively high boiling point (184°C), which can lead to several challenges in gas chromatography.[1] These properties can cause issues such as peak tailing due to interactions with active sites in the GC system (e.g., injector liner, column), leading to poor peak shape and resolution.

Q2: What type of GC column is best suited for sotolon analysis?

A2: Polar capillary columns are most commonly used and recommended for sotolon analysis.[2] Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are a popular choice.[3] These columns provide good separation for polar compounds like sotolon. An inert version of a WAX-based column can further improve peak shape and reproducibility.[3]

Q3: What are the typical starting GC parameters for sotolon analysis?

A3: Initial parameters can vary depending on the sample matrix and GC configuration. However, a good starting point would be a polar capillary column (e.g., InertCap Pure-WAX, 30 m x 0.25 mm I.D., 0.25 µm film thickness), helium as the carrier gas, and a temperature program.[3] Refer to the data table below for more specific examples from published methods.

Q4: Can I use split or splitless injection for sotolon analysis?

A4: The choice between split and splitless injection depends on the concentration of sotolon in your sample.

  • Splitless injection is preferred for trace analysis, as it transfers the entire sample onto the column, maximizing sensitivity.[4][5][6]

  • Split injection is suitable for higher concentration samples to avoid overloading the column.[4][5][6] It uses higher flow rates in the inlet, which can lead to sharper peaks.[6]

Q5: Is derivatization a viable option to improve sotolon peak shape?

A5: Yes, derivatization can be an effective strategy to improve the gas chromatographic analysis of polar compounds like sotolon. By converting the polar hydroxyl group to a less polar silyl ether, for example, the volatility of the analyte can be increased, and interactions with active sites in the GC system can be minimized.[7][8][9] Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose.[8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your sotolon analysis.

Issue 1: Sotolon peak is tailing.

Peak tailing is a common problem when analyzing polar compounds like sotolon. It is often caused by unwanted interactions between the analyte and active sites in the GC system.

Troubleshooting Workflow for Peak Tailing

cluster_liner Injector Liner Troubleshooting cluster_column GC Column Troubleshooting cluster_temp Temperature Optimization start Sotolon Peak Tailing Observed check_liner Check Injector Liner start->check_liner check_column Check GC Column check_liner->check_column If tailing persists liner_active Liner may have active sites. Replace with a deactivated liner. check_liner->liner_active check_temp Optimize Temperatures check_column->check_temp If tailing persists column_bleed Column bleed or contamination. Condition the column or trim the inlet. check_column->column_bleed column_type Column may not be suitable. Ensure a polar, inert column is used. check_column->column_type consider_derivatization Consider Derivatization check_temp->consider_derivatization If tailing persists injector_temp Optimize injector temperature. Too low can cause poor volatilization. check_temp->injector_temp oven_ramp Optimize oven temperature program. A slower ramp can improve separation. check_temp->oven_ramp solution Improved Peak Shape consider_derivatization->solution Implement derivatization

Caption: Troubleshooting workflow for sotolon peak tailing.

Possible Causes and Solutions:

  • Active Sites in the Injector Liner: The glass liner in the injector can have active silanol groups that interact with the hydroxyl group of sotolon.

    • Solution: Replace the liner with a new, deactivated liner. Using a liner with glass wool can aid in reproducible vaporization, but ensure the wool is also deactivated.[10]

  • Column Contamination or Degradation: The inlet of the GC column can become contaminated with non-volatile matrix components, creating active sites.

    • Solution: Condition the column according to the manufacturer's instructions. If this does not resolve the issue, trim 10-20 cm from the inlet of the column.

  • Inappropriate Column Choice: Using a non-polar column will result in poor peak shape for a polar analyte like sotolon.

    • Solution: Use a polar capillary column, such as a WAX-type column. An inert-phase column is highly recommended.[3]

  • Sub-optimal Temperatures: Incorrect injector or oven temperatures can contribute to peak tailing.

    • Solution: Optimize the injector temperature to ensure complete and rapid vaporization of sotolon. Adjust the oven temperature program; a slower ramp rate may improve peak shape.[11]

Issue 2: Poor resolution between sotolon and other matrix components.

Co-elution with other compounds in your sample can make accurate quantification of sotolon difficult.

Logical Relationship for Improving Resolution

cluster_temp_details Temperature Program Optimization cluster_flow_details Flow Rate Optimization cluster_column_details Column Modification start Poor Resolution optimize_temp Optimize Temperature Program start->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow If resolution is still poor lower_initial_temp Lower initial oven temperature to improve separation of early eluting peaks. optimize_temp->lower_initial_temp slower_ramp Use a slower temperature ramp rate (e.g., 2°C/min vs 20°C/min) to increase separation. optimize_temp->slower_ramp change_column Change Column/Dimensions optimize_flow->change_column If resolution is still poor adjust_flow Adjust carrier gas flow rate to the optimal linear velocity for the column. optimize_flow->adjust_flow solution Improved Resolution change_column->solution longer_column Use a longer column to increase the number of theoretical plates. change_column->longer_column smaller_id Use a column with a smaller internal diameter for higher efficiency. change_column->smaller_id

Caption: Logical steps to improve chromatographic resolution.

Possible Causes and Solutions:

  • Sub-optimal Temperature Program: The oven temperature ramp may be too fast, not allowing for sufficient separation.

    • Solution: Decrease the temperature ramp rate. For example, a ramp of 2°C/min will provide better separation than a ramp of 20°C/min.[11] Also, lowering the initial oven temperature can improve the resolution of earlier eluting peaks.

  • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate may not be optimal for the column dimensions and stationary phase.

    • Solution: Adjust the carrier gas flow rate to achieve the optimal linear velocity for your column. This will maximize column efficiency.

  • Insufficient Column Efficiency: The column may not be providing enough theoretical plates to separate sotolon from closely eluting compounds.

    • Solution: Consider using a longer column or a column with a smaller internal diameter to increase efficiency.

Data Presentation: GC Parameters for Sotolon Analysis

The following table summarizes GC parameters from various studies for the analysis of sotolon.

ParameterMethod 1Method 2
Column InertCap Pure-WAXDB-WAX
Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness30 m x 0.25 mm I.D., 0.25 µm film thickness
Injector Type SplitSplitless
Injector Temp. 240°C250°C
Carrier Gas HeliumHelium
Flow Rate 100 kPa1.2 mL/min (constant flow)
Oven Program 160°C isothermal40°C (1 min hold), then 4°C/min to 240°C (10 min hold)
Detector FIDMS
Detector Temp. 240°CN/A
Reference GL Sciences Technical NoteFerreira et al. (2003)

Experimental Protocols

Protocol 1: Sample Preparation by Solid-Phase Extraction (SPE) for Wine Samples

This protocol is adapted from Ferreira et al. (2003) for the extraction of sotolon from wine.[2][12]

  • Condition the SPE Cartridge: Use a LiChrolut EN cartridge (or equivalent). Condition the cartridge with 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of an ethanol/water solution (20% v/v, pH 3.9).[2]

  • Load the Sample: Pass 50 mL of the wine sample through the conditioned SPE cartridge.

  • Wash the Cartridge: Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.

  • Elute Sotolon: Elute the sotolon from the cartridge with 6 mL of dichloromethane.

  • Concentrate the Extract: Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is now ready for GC analysis.

Protocol 2: GC-MS Analysis of Sotolon

This is a general protocol based on typical parameters for sotolon analysis.

  • GC System: An Agilent 6890 GC system (or equivalent) coupled with a mass spectrometer.

  • Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Use a splitless injection mode for trace analysis. Set the injector temperature to 250°C.

  • Injection Volume: Inject 1 µL of the concentrated extract.

  • Carrier Gas: Use helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp: Increase the temperature at a rate of 4°C/min to 240°C.

    • Hold: Hold at 240°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Acquire data in Selected Ion Monitoring (SIM) mode for higher sensitivity.

    • Monitor the characteristic ions for sotolon, such as m/z 83 for quantification.[2][12]

This technical support center provides a comprehensive resource for improving the peak resolution of sotolon in your gas chromatography experiments. By understanding the common challenges and implementing the suggested troubleshooting steps and protocols, you can enhance the quality and reliability of your analytical results.

References

Minimizing sotolon degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing sotolon degradation during sample preparation and storage.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary factors that contribute to sotolon degradation?

A1: Sotolon degradation is primarily influenced by several factors, including:

  • Oxygen: Exposure to oxygen is a critical factor, as sotolon formation and degradation are often linked to oxidative processes.[1][2][3] Mild oxygenation can lead to its formation, while excessive oxidation can contribute to its degradation.

  • Temperature: Elevated temperatures can accelerate the degradation of sotolon.[3][4] It is a thermolabile compound, and high temperatures, especially during analytical procedures like GC injection, can cause degradation.[5]

  • pH: Sotolon stability is pH-dependent. While it is relatively stable at the acidic pH typical of wine, it can decompose in neutral or slightly alkaline conditions.[5] A high pH has been shown to have an inhibitory effect on the formation of sotolon precursors.[6]

  • Light: Exposure to light can contribute to the degradation of various organic molecules, and it is advisable to protect sotolon-containing samples from light to minimize potential degradation.[4][7][8]

  • Presence of Metal Ions: Traces of heavy metal ions can catalyze oxidation processes, potentially leading to the degradation of sotolon.[5][7]

Q2: I am observing lower than expected sotolon concentrations in my samples. What could be the cause?

A2: Lower than expected sotolon concentrations can result from degradation during sample preparation or storage. Consider the following troubleshooting steps:

  • Review your sample preparation protocol:

    • Extraction Efficiency: Are you using an appropriate extraction method? Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.[9][10][11][12] The choice of solvent and sorbent is crucial for optimal recovery.

    • Temperature during Extraction: Avoid high temperatures during extraction and solvent evaporation steps.

  • Evaluate your storage conditions:

    • Temperature: Are your samples stored at a sufficiently low temperature? For long-term storage, freezing is recommended.

    • Atmosphere: Are your samples protected from oxygen? Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

    • Light Exposure: Are your samples stored in amber vials or otherwise protected from light?

  • Check for matrix effects: Components in your sample matrix could interfere with sotolon analysis, leading to inaccurate quantification.[13]

Q3: What are the recommended conditions for the long-term storage of sotolon standards and samples?

A3: To ensure the long-term stability of sotolon, the following storage conditions are recommended:

  • Temperature: Store at low temperatures, preferably at -20°C or below, in a tightly sealed container.

  • Atmosphere: For optimal stability, store under an inert gas like nitrogen or argon to minimize oxidation.

  • Light: Protect from light by using amber glass vials or storing in the dark.

  • Solvent: If in solution, use a stable, dry solvent. Sotolon is stable under recommended storage conditions.[14]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Sotolon Quantification

Analytical MethodExtraction MethodLimit of Quantification (LOQ) / Detection Limit (LOD)Reference
HPLC-UVLLE0.86 µg/L (LOQ)[13]
UPLC-MSLLE0.013 µg/L (LOQ)[13]
LC-MS/MSMiniaturized LLE0.04 µg/L (LOQ)[10]
GC-MSSPE0.5 - 1 µg/L (LOD)[9]
UHPLCLLE and SPE0.029 µg/L (LOD)[12]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Sotolon Analysis by UHPLC

This protocol is based on the method described by Gabrielli et al. (2014).[12][15]

  • Sample Preparation: To 30 mL of the sample (e.g., white wine), add 3 g/L of NaCl.

  • Extraction: Perform liquid-liquid extraction with dichloromethane.

  • Purification: The extracted sample is then redissolved and purified by solid-phase extraction.

  • Analysis: The final extract is analyzed by UHPLC.

Protocol 2: Solid-Phase Extraction (SPE) for Sotolon Analysis by GC-MS

This protocol is adapted from the method detailed by Ferreira et al. (2003).[9]

  • Sample Preparation: Use 50 mL of the sample (e.g., wine).

  • Extraction: Pass the sample through a solid-phase extraction cartridge containing LiChrolut EN resins.

  • Washing: Remove interferences by washing the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution.

  • Elution: Recover the analytes by eluting with 6 mL of dichloromethane.

  • Concentration: Concentrate the extract to 0.1 mL.

  • Analysis: Analyze the concentrated extract by GC-MS.

Visualizations

Sotolon_Degradation_Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product cluster_degradation Degradation Factors Ascorbic_Acid Ascorbic Acid 2_Ketobutyric_Acid 2-Ketobutyric Acid Ascorbic_Acid->2_Ketobutyric_Acid Oxidative Degradation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Oxidation Sotolon Sotolon 2_Ketobutyric_Acid->Sotolon Aldol Condensation Acetaldehyde->Sotolon Degradation_Products Degradation_Products Sotolon->Degradation_Products Degradation Oxygen Oxygen Oxygen->Sotolon High_Temp High Temperature High_Temp->Sotolon Light Light Light->Sotolon High_pH High pH High_pH->Sotolon

Caption: Sotolon formation and degradation pathway.

LLE_Workflow Start Start Sample_Prep Sample Preparation (add NaCl) Start->Sample_Prep LLE Liquid-Liquid Extraction (Dichloromethane) Sample_Prep->LLE SPE_Purification SPE Purification LLE->SPE_Purification Analysis UHPLC Analysis SPE_Purification->Analysis End End Analysis->End

Caption: LLE-UHPLC experimental workflow.

SPE_Workflow Start Start Sample_Loading Load Sample onto SPE Cartridge Start->Sample_Loading Washing Wash with Pentane- Dichloromethane Sample_Loading->Washing Elution Elute with Dichloromethane Washing->Elution Concentration Concentrate Extract Elution->Concentration Analysis GC-MS Analysis Concentration->Analysis End End Analysis->End

Caption: SPE-GC-MS experimental workflow.

References

Troubleshooting sotolon derivatization for enhanced GC detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the derivatization of sotolon for enhanced Gas Chromatography (GC) detection. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of sotolon necessary for GC analysis?

A1: Sotolon is a highly polar and thermally unstable compound.[1] Direct injection onto a GC system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization is a chemical modification process that converts sotolon into a more volatile and thermally stable derivative, making it more amenable to GC analysis.[2][3] This process improves chromatographic resolution, increases sensitivity, and provides more reliable quantitative results.

Q2: What is the most common derivatization method for sotolon in GC analysis?

A2: Silylation is a widely used derivatization technique for compounds with active hydrogens, such as the hydroxyl group in sotolon. The most common silylating reagent used for sotolon is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3] This reagent replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[4]

Q3: What are the critical parameters for successful sotolon derivatization with BSTFA?

A3: Several factors can influence the efficiency of the derivatization reaction. Key parameters to control include:

  • Reagent Ratio: An excess of the silylating reagent is generally recommended to drive the reaction to completion.[3]

  • Reaction Temperature and Time: The reaction kinetics are dependent on both temperature and time. Over- or under-heating, as well as insufficient or excessive reaction time, can lead to incomplete derivatization or degradation of the derivative.[3]

  • Solvent Choice: The reaction is typically performed in an aprotic solvent.[4]

  • Moisture Control: Silylating reagents are sensitive to moisture, which can consume the reagent and reduce derivatization efficiency.[3] All glassware and solvents should be anhydrous.

Troubleshooting Guide

Issue 1: No or very low sotolon peak detected.

Possible Cause Troubleshooting Step
Incomplete Derivatization 1. Verify Reagent Integrity: Ensure the BSTFA reagent is not expired and has been stored under anhydrous conditions. 2. Optimize Reaction Conditions: Refer to the optimized BSTFA derivatization protocol below. Ensure the correct temperature and time are being used.[1] 3. Check for Moisture: Use anhydrous solvents and thoroughly dry all glassware.
Analyte Degradation 1. Sample pH: Sotolon stability can be pH-dependent. Ensure the sample pH is within a stable range (e.g., the pH of wine).[5] 2. Thermal Degradation in Injector: Lower the injector temperature to the minimum required for efficient volatilization of the derivative.
Poor Extraction Recovery 1. Optimize Extraction Method: Sotolon extraction can be challenging. Consider using solid-phase extraction (SPE) with appropriate resins or liquid-liquid extraction (LLE) with a suitable solvent like dichloromethane.[5][6][7] 2. Use of an Internal Standard: The use of a labeled internal standard is highly recommended to compensate for losses during sample preparation.[5]

Issue 2: Poor peak shape (e.g., tailing, fronting).

Possible Cause Troubleshooting Step
Incomplete Derivatization 1. Re-optimize Derivatization: As described above, ensure complete reaction. Incomplete derivatization will leave polar, underivatized sotolon, which can interact with active sites in the GC system, causing peak tailing.[2]
Active Sites in the GC System 1. Inlet Liner Deactivation: Use a deactivated inlet liner. Active sites on a non-deactivated liner can interact with the analyte. 2. Column Choice: Avoid using GC columns with stationary phases that can react with the silylated analyte, such as those with hydroxyl groups ("WAX" phases). Low to mid-polarity siloxane-based phases are recommended.[4] 3. Column Maintenance: Trim the front end of the GC column to remove any accumulated non-volatile residues.[4]
Co-eluting Matrix Components 1. Improve Sample Cleanup: Enhance the sample cleanup procedure to remove interfering matrix components. This can be achieved through more selective SPE or LLE steps.

Issue 3: Inconsistent or non-reproducible results.

Possible Cause Troubleshooting Step
Matrix Effects 1. Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for signal suppression or enhancement.[8] 2. Standard Addition: The method of standard additions can be used to quantify sotolon in complex matrices where matrix effects are significant.[8] 3. Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the sotolon concentration remains above the limit of quantification.[8]
Variability in Derivatization 1. Strict Protocol Adherence: Ensure consistent application of the derivatization protocol, including precise timing, temperature control, and reagent volumes. 2. Automated Derivatization: If available, use an autosampler capable of performing automated derivatization to improve reproducibility.
Sample Instability 1. Analyze Samples Promptly: Analyze derivatized samples as soon as possible, as the stability of the TMS-sotolon derivative may be limited.

Experimental Protocol: Silylation of Sotolon with BSTFA

This protocol is based on a published method for the simultaneous quantification of furaneol and sotolon.[1]

Materials:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 5% Trimethylchlorosilane (TMCS)

  • Dichloromethane (anhydrous)

  • Sample extract containing sotolon

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Pipette the sample extract into a GC vial.

  • Add BSTFA (with 5% TMCS) and dichloromethane in a 1:1:1 ratio (sample:BSTFA:dichloromethane).[1]

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 50°C for 30 minutes.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Optimized Derivatization Parameters

Parameter Optimal Condition
Sample:BSTFA:Dichloromethane Ratio 1:1:1
Derivatization Temperature 50°C

| Reaction Time | 30 minutes |

Source: Adapted from Zheng et al.[1]

Quantitative Performance Data

Parameter Sotolon
Recovery 85.2%
Limit of Detection (LOD) 24.3 µg/L
Limit of Quantification (LOQ) 30.4 µg/L

| Inter- and Intra-day RSD | < 11% |

Source: Zheng et al.[1]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing Sotolon Extraction Extraction (LLE or SPE) Sample->Extraction Extract Concentrated Extract Extraction->Extract Derivatization Add BSTFA + TMCS & Dichloromethane (1:1:1) Extract->Derivatization Reaction Heat at 50°C for 30 min Derivatization->Reaction Derivatized_Sample TMS-Sotolon Derivative Reaction->Derivatized_Sample GC_MS GC-MS Analysis Derivatized_Sample->GC_MS Data Data Acquisition & Processing GC_MS->Data Troubleshooting_Logic Start Poor GC Peak (Low intensity, bad shape) CheckDeriv Check Derivatization Protocol? Start->CheckDeriv CheckGC Check GC System? CheckDeriv->CheckGC No DerivIssues Incomplete Reaction Reagent Degradation Moisture Contamination CheckDeriv->DerivIssues Yes CheckMatrix Consider Matrix Effects? CheckGC->CheckMatrix No GCIssues Active Sites (Liner, Column) Incorrect Temperatures Column Bleed CheckGC->GCIssues Yes MatrixIssues Signal Suppression Signal Enhancement CheckMatrix->MatrixIssues Yes SolutionDeriv Optimize Temp/Time Use Fresh Reagent Ensure Anhydrous Conditions DerivIssues->SolutionDeriv SolutionGC Use Deactivated Liner Trim Column Optimize GC Method GCIssues->SolutionGC SolutionMatrix Use Matrix-Matched Standards Method of Standard Additions Dilute Sample MatrixIssues->SolutionMatrix

References

Technical Support Center: Prevention of Sotolon Formation in Citrus Drinks

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the formation of sotolon, a potent off-flavor compound, in citrus-based beverages. Sotolon imparts a "burnt" or "spicy" aroma that can negatively impact the sensory profile of these products.

Frequently Asked Questions (FAQs)

Q1: What is sotolon and why is it a concern in citrus drinks?

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a highly potent aroma compound responsible for a "burnt" and "spicy" off-flavor in various foods and beverages.[1][2] Its presence in citrus drinks, even at trace levels, can mask the desired fresh and fruity notes, leading to consumer rejection. Sotolon is particularly problematic because of its very low sensory detection threshold.

Q2: What are the primary precursors for sotolon formation in citrus beverages?

Research has identified ethanol and ascorbic acid (Vitamin C) as the essential precursors for sotolon formation in citrus soft drinks.[1][2][3] The interaction of these two compounds, particularly during storage, leads to the development of this off-flavor.

Q3: What are the chemical pathways leading to sotolon formation?

Two primary pathways for sotolon formation from ascorbic acid and ethanol have been proposed:[1][2]

  • Pathway 1: Involves two molecules of ethanol reacting with carbons 2 and 3 of an ascorbic acid molecule.

  • Pathway 2: Involves one molecule of ethanol reacting with carbons 3, 4, 5, and 6 of an ascorbic acid molecule.

Both pathways are driven by oxidative degradation of ascorbic acid in an acidic, ethanol-containing medium.

Q4: What factors influence the rate of sotolon formation?

Several factors can accelerate the formation of sotolon in citrus drinks:

  • Temperature: Higher storage temperatures significantly increase the rate of sotolon formation.[4]

  • pH: A lower pH (acidic environment) favors the reactions leading to sotolon.[4]

  • Oxygen: The presence of oxygen promotes the oxidative degradation of ascorbic acid, a key step in sotolon formation.

  • Pro-oxidants: Metal ions, such as copper and iron, can act as catalysts, accelerating the oxidative reactions.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at preventing sotolon formation.

Observed Issue Potential Cause(s) Recommended Solution(s)
"Burnt" or "spicy" off-flavor detected in stored samples. Sotolon formation has occurred.1. Verify storage temperature; ensure it is as low as feasible (e.g., 12°C or lower has been shown to slow formation).[4]2. Minimize oxygen exposure during processing and storage (e.g., use of oxygen scavengers, inert gas blanketing).3. Evaluate the use of antioxidants, such as sulfur dioxide (SO2), at appropriate concentrations.[4]
Sotolon detected in control samples. Contamination of glassware or reagents.1. Thoroughly clean all glassware with a suitable solvent.2. Run a blank analysis with only the solvent to ensure it is free from interfering compounds.
Inconsistent sotolon levels across replicate samples. 1. Inhomogeneous sample matrix.2. Inconsistent oxygen exposure.3. Variability in analytical procedure.1. Ensure thorough mixing of samples before storage and analysis.2. Standardize packaging and sealing procedures to ensure uniform headspace and oxygen levels.3. Review and standardize the analytical protocol, particularly the extraction and injection steps.
No sotolon detected, but an off-flavor is still present. The off-flavor may be caused by other compounds.1. Conduct sensory analysis with a trained panel to better characterize the off-flavor.2. Employ broader analytical techniques (e.g., comprehensive GCxGC-TOFMS) to identify other potential off-flavor compounds.

Data Presentation

Table 1: Sensory Thresholds of Sotolon in Various Matrices

MatrixThreshold Concentration (µg/L)Reference(s)
Dry White Wine8[6]
Port Wine19[6]
Model Wine7-8[7]
Madeira Wine23.3[8]

Note: The sensory threshold of sotolon can be influenced by the complexity of the beverage matrix.

Table 2: Influence of Temperature and SO2 on Sotolon Formation (Model System)

ConditionSotolon FormationReference(s)
Temperature
Cool Temperature (12°C)Slowed down[4]
Higher Temperature (e.g., 25°C)Accelerated[7]
Sulfur Dioxide (SO2)
High Free SO2 (50 mg/L)Slowed down[4]
Low/No SO2Accelerated[9]

Experimental Protocols

Protocol 1: Quantification of Sotolon by Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for wine analysis and is suitable for citrus drinks.[10]

  • Sample Preparation:

    • Centrifuge the citrus drink sample to remove pulp and other solids.

    • Take a 50 mL aliquot of the clear supernatant.

    • If an internal standard is used, spike the sample at this stage.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., LiChrolut EN, 800 mg) according to the manufacturer's instructions.

    • Load the 50 mL sample onto the cartridge.

    • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.

    • Elute the analytes with 6 mL of dichloromethane.

  • Concentration:

    • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injector: Splitless mode.

    • Column: A polar capillary column (e.g., DB-WAX or equivalent).

    • Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 4°C/min, and hold for 10 minutes.

    • Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for sotolon (e.g., m/z 83 for quantification) and any internal standard used.

  • Quantification:

    • Create a calibration curve using sotolon standards of known concentrations.

    • Calculate the concentration of sotolon in the sample based on the calibration curve.

Visualizations

Sotolon_Formation_Pathways cluster_pathway1 Pathway 1 Eth1 Ethanol Sot1 Sotolon Eth1->Sot1 Eth2 Ethanol Eth2->Sot1 AA1 Ascorbic Acid (Carbons 2 & 3) AA1->Sot1 Eth3 Ethanol Sot2 Sotolon Eth3->Sot2 AA2 Ascorbic Acid (Carbons 3, 4, 5, 6) AA2->Sot2 Experimental_Workflow start Citrus Drink Sample prep Sample Preparation (Centrifugation) start->prep spe Solid-Phase Extraction (SPE) prep->spe conc Concentration spe->conc gcms GC-MS Analysis conc->gcms quant Quantification gcms->quant

References

Technical Support Center: Enhancing the Efficiency of Sotolon Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for sotolon synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of sotolon synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce sotolon?

A1: The most prevalent methods for sotolon synthesis involve several key pathways. One common approach is the aldol condensation of α-ketobutyric acid and acetaldehyde.[1][2][3] Another widely studied method is the thermally induced oxidative deamination of 4-hydroxy-L-isoleucine (HIL).[4][5] Additionally, sotolon can be formed through the oxidative degradation of ascorbic acid in the presence of ethanol.

Q2: What factors critically influence the yield of sotolon synthesis?

A2: Sotolon yield is highly sensitive to several factors. Reaction temperature and pH are critical parameters to control.[5] For instance, in the synthesis from 4-hydroxy-L-isoleucine, significant sotolon formation is observed only at temperatures above 70°C, with an optimal pH of 5.[5] The choice of reactants and the presence of pro-oxidants or catalysts also play a significant role in the reaction's efficiency.[6]

Q3: What are the typical byproducts in sotolon synthesis and how can they be minimized?

A3: A common byproduct, particularly in the synthesis from 4-hydroxy-L-isoleucine, is 3-hydroxy-2-methylbutanal, which arises from the competing Strecker degradation reaction.[5] To minimize its formation, optimizing the reaction pH and temperature is crucial. Careful selection of precursors and purification methods like solid-phase extraction (SPE) can also help in isolating the desired sotolon product from impurities.

Q4: How can I purify the synthesized sotolon?

A4: Solid-phase extraction (SPE) is a widely used and effective method for the purification and concentration of sotolon from reaction mixtures.[7] Liquid-liquid extraction is another common technique.[8] For high-purity requirements, chromatographic techniques such as preparative gas chromatography can be employed.

Q5: What analytical methods are recommended for quantifying sotolon?

A5: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive methods for the quantitative analysis of sotolon.[7][8][9] These methods, often coupled with a prior solid-phase extraction (SPE) step for sample clean-up and concentration, provide high accuracy and low detection limits.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during sotolon synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Sotolon Yield - Suboptimal reaction temperature or pH.- Incomplete reaction.- Degradation of precursors or product.- Inefficient extraction or purification.- Optimize temperature and pH based on the specific synthesis route (e.g., >70°C and pH 5 for the HIL method).[5]- Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.- Ensure the stability of precursors and handle them according to their specifications. Store the final product under appropriate conditions (cool, dark, and inert atmosphere).- Validate and optimize your extraction and purification protocol. Consider using an internal standard for accurate quantification.
Presence of Impurities in the Final Product - Formation of byproducts (e.g., from Strecker degradation).- Contaminated starting materials.- Incomplete purification.- Adjust reaction conditions to minimize side reactions (e.g., pH control).[5]- Use high-purity starting materials.- Employ a multi-step purification process, such as a combination of liquid-liquid extraction and solid-phase extraction (SPE), or preparative chromatography for higher purity.
Difficulty in Isolating Sotolon - Sotolon's polarity and potential for co-elution with other compounds.- Utilize a suitable SPE cartridge and optimize the elution solvent system.[7]- For GC-MS analysis, derivatization might be considered to improve chromatographic separation and detection.- High-resolution mass spectrometry (HRMS) can aid in distinguishing sotolon from isobaric interferences.
Inconsistent Results - Variability in starting material quality.- Fluctuations in reaction conditions.- Inconsistent work-up procedures.- Standardize the source and quality of all reagents.- Precisely control reaction parameters like temperature, pH, and stirring speed.- Develop and strictly follow a standard operating procedure (SOP) for the entire synthesis and purification process.

Data Presentation

Table 1: Comparison of Sotolon Yields from Different Synthesis Routes and Conditions
Synthesis RoutePrecursorsReaction ConditionsYield (mol%)Reference
Oxidative Deamination4-Hydroxy-L-isoleucine (HIL) + MethylglyoxalPhosphate buffer (pH 5), 100°C, 1 h7.4[5]
Oxidative Deamination3-Amino-4,5-dimethyl-3,4-dihydro-2(5H)-furanone + MethylglyoxalPhosphate buffer (pH 5), 100°C, 1 h35.9[5]
Oxidative DeaminationHIL + MethylglyoxalPhosphate buffer (pH 5), 100°C, 10 h23.8[5]
Oxidative DeaminationHIL + 2,3-PentanedionePhosphate buffer (pH 5), 100°C, 1 h<0.1[5]

Experimental Protocols

Protocol 1: Synthesis of Sotolon from 4-Hydroxy-L-isoleucine (HIL)

This protocol is based on the thermally induced oxidative deamination of HIL in the presence of a carbonyl compound.[4][5]

Materials:

  • 4-Hydroxy-L-isoleucine (HIL)

  • Methylglyoxal (40% in water)

  • Phosphate buffer (0.1 M, pH 5.0)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Internal standard (e.g., ¹³C₂-labeled sotolon for quantification)

Procedure:

  • In a sealed reaction vessel, dissolve HIL in the 0.1 M phosphate buffer (pH 5.0).

  • Add a molar excess of methylglyoxal to the solution. A 1:10 molar ratio of HIL to methylglyoxal can be used.[4]

  • Seal the vessel and heat the reaction mixture at 100°C for 1 to 10 hours. The reaction time can be optimized based on desired yield.[5]

  • After cooling the reaction mixture to room temperature, add the internal standard for quantitative analysis.

  • Extract the mixture with diethyl ether (3 x volume of the aqueous phase).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under a gentle stream of nitrogen.

  • The resulting crude sotolon can be further purified by solid-phase extraction (SPE) or preparative chromatography.

  • Analyze the final product by GC-MS or LC-MS/MS for quantification.

Protocol 2: Purification of Sotolon using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the clean-up and concentration of sotolon from a reaction mixture.[7]

Materials:

  • Crude sotolon extract

  • SPE cartridge (e.g., LiChrolut EN)

  • Methanol (for conditioning)

  • Dichloromethane (for elution)

  • Pentane-dichloromethane solution (e.g., 20:1 v/v, for washing)

  • Water (for conditioning)

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.

  • Sample Loading: Load the crude sotolon extract (dissolved in a suitable solvent) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent mixture like pentane-dichloromethane to remove non-polar impurities.

  • Elution: Elute the sotolon from the cartridge using a more polar solvent such as dichloromethane.

  • Concentration: Concentrate the eluted fraction under a gentle stream of nitrogen.

  • The purified sotolon is now ready for analysis.

Visualizations

Sotolon Synthesis Workflow

Sotolon_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Precursors Select Precursors (e.g., HIL + Carbonyl) Reaction Perform Reaction (Controlled Temp & pH) Precursors->Reaction Monitoring Monitor Progress (TLC/GC-MS) Reaction->Monitoring Extraction Liquid-Liquid or Solid-Phase Extraction Monitoring->Extraction Chromatography Optional: Preparative GC Extraction->Chromatography Quantification Quantify Sotolon (GC-MS or LC-MS/MS) Chromatography->Quantification Purity Assess Purity Quantification->Purity

Caption: A generalized workflow for the synthesis, purification, and analysis of sotolon.

Key Signaling Pathway: Sotolon Formation from 4-Hydroxy-L-isoleucine

HIL_to_Sotolon_Pathway HIL 4-Hydroxy-L-isoleucine (HIL) Lactone 3-Amino-4,5-dimethyl- 2-oxotetrahydrofuran HIL->Lactone Lactonization (favored at pH 5) Strecker Strecker Degradation Byproduct HIL->Strecker Competing Reaction SchiffBase Schiff Base Intermediate Lactone->SchiffBase + Carbonyl Sotolon Sotolon SchiffBase->Sotolon Hydrolysis Carbonyl α-Dicarbonyl (e.g., Methylglyoxal) Carbonyl->SchiffBase

Caption: Reaction pathway for the formation of sotolon from 4-hydroxy-L-isoleucine.

Troubleshooting Logic for Low Sotolon Yield

Low_Yield_Troubleshooting Start Low Sotolon Yield Detected CheckConditions Verify Reaction Conditions (Temp, pH, Time) Start->CheckConditions CheckReagents Assess Reagent Quality & Stoichiometry Start->CheckReagents CheckProcedure Review Work-up & Purification Procedure Start->CheckProcedure OptimizeConditions Optimize Conditions (e.g., DoE) CheckConditions->OptimizeConditions Incorrect PurifyReagents Use High-Purity or Purified Reagents CheckReagents->PurifyReagents Suboptimal OptimizePurification Optimize Extraction/SPE Parameters CheckProcedure->OptimizePurification Inefficient Resolved Yield Improved OptimizeConditions->Resolved PurifyReagents->Resolved OptimizePurification->Resolved

Caption: A logical flowchart for troubleshooting low yields in sotolon synthesis.

References

Method development for separating sotolon from its isomers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sotolon Isomer Separation

Welcome to the technical support center for method development concerning the separation of sotolon and its isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful chiral separation of sotolon enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of sotolon and why is their separation important? A1: Sotolon (3-hydroxy-4,5-dimethylfuran-2(5H)-one) is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers: (S)-sotolon and (R)-sotolon.[1][2] The separation of these enantiomers is critical because they exhibit significantly different sensory properties. For instance, (S)-sotolon has a very low odor perception threshold and contributes a characteristic curry or nutty aroma, while the (R)-enantiomer has a much higher threshold and a different aroma profile.[1][2] Therefore, accurate enantioselective analysis is essential for flavor chemistry, quality control in food and beverages like wine, and sensory studies.[1][3]

Q2: What are the most common analytical techniques for separating sotolon enantiomers? A2: The most successful and widely cited technique for separating sotolon enantiomers is enantioselective Gas Chromatography (GC).[1][4] This method typically employs a chiral stationary phase (CSP), such as a derivatized cyclodextrin, which can differentiate between the (S) and (R) forms.[1][5] High-Performance Liquid Chromatography (HPLC) with a chiral column is another viable approach, though GC is more commonly documented for this specific application.[1][6][7] Sample preparation often involves Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate and concentrate sotolon from the sample matrix before chromatographic analysis.[8]

Q3: What type of GC column is recommended for sotolon enantiomer separation? A3: A GC column with a chiral stationary phase is mandatory for separating enantiomers. For sotolon, columns based on derivatized cyclodextrins, specifically beta-cyclodextrin, have been shown to be effective.[1][4] These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation.[5]

Q4: Can I use a standard (achiral) GC or HPLC column to separate sotolon enantiomers? A4: No. Enantiomers have identical physical properties (e.g., boiling point, polarity) in a non-chiral environment. Therefore, they will not be separated on a standard, achiral column and will co-elute as a single peak. A chiral stationary phase (for GC or HPLC) or a chiral mobile phase additive (for HPLC) is required to achieve separation.[7][9]

Troubleshooting Guide: Chiral GC Separation of Sotolon

This guide addresses common issues encountered during the gas chromatographic separation of sotolon enantiomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor or No Resolution of Enantiomers 1. Incorrect Column: Using an achiral column instead of a chiral one. 2. Column Degradation: The chiral stationary phase (CSP) has been damaged by oxygen, high temperatures, or incompatible solvents. 3. Suboptimal Oven Temperature: The temperature program is not optimized for the CSP and analytes. 4. Carrier Gas Flow Rate: Flow rate is too high or too low, reducing column efficiency.1. Verify Column: Ensure you are using a suitable chiral column (e.g., a beta-cyclodextrin phase). 2. Condition/Replace Column: Condition the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced. Always use high-purity carrier gas with oxygen traps. 3. Optimize Temperature: Lower the initial oven temperature and use a slower ramp rate (e.g., 2-3°C/min) to increase interaction with the stationary phase and improve resolution. 4. Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas (e.g., Hydrogen or Helium) for the specific column dimensions.
Peak Tailing 1. Active Sites: Presence of active sites in the injector liner, column, or detector that interact with the polar sotolon molecule. 2. Column Contamination: Non-volatile residues from the sample matrix have accumulated at the head of the column. 3. Improper Column Installation: The column is not cut cleanly or is positioned incorrectly in the inlet.1. Use Deactivated Liners: Ensure the injector liner is fresh and deactivated. 2. Trim the Column: Cut 10-20 cm from the front of the column to remove contaminants. Consider using a guard column to protect the analytical column. 3. Re-install Column: Re-cut the column end to ensure a clean, 90° cut and position it correctly in the injector according to the instrument manufacturer's guidelines.
Peak Fronting 1. Column Overload: The concentration of sotolon injected is too high for the column's capacity. 2. Incompatible Solvent: The sample solvent is not compatible with the stationary phase, causing poor peak focusing.1. Dilute Sample: Dilute the sample extract before injection. 2. Change Solvent: If possible, dissolve the final extract in a solvent that is more compatible with the stationary phase.
Ghost Peaks or High Baseline Noise 1. Contamination: Contamination from the carrier gas, septum bleed, or dirty injector. 2. Column Bleed: The column is being operated at a temperature above its maximum limit, causing the stationary phase to degrade.1. System Maintenance: Check for leaks, replace the septum, and clean the injector port. Ensure high-purity gas and functional gas purifiers are used. 2. Check Temperatures: Verify that the oven and injector temperatures do not exceed the column's maximum recommended temperature. Condition the column properly.

Data Presentation: Chiral GC Separation Parameters

The following table summarizes the parameters used for the successful enantioselective separation of sotolon by Gas Chromatography as described in the literature.

ParameterSpecificationReference
Analytical Column Chiral Beta-Cyclodextrin (25 m x 0.25 mm)--INVALID-LINK--[1][4]
Pre-column BP20 (2 m)--INVALID-LINK--[1][4]
Carrier Gas Hydrogen--INVALID-LINK--[1][4]
Oven Program Initial Temp: 45°C (hold 1 min)--INVALID-LINK--[4]
Ramp: 3°C/min to 240°C--INVALID-LINK--[4]
Final Hold: 240°C (hold 20 min)--INVALID-LINK--[4]
Detector Mass Spectrometer (MS)--INVALID-LINK--[10]

Sensory Threshold Data

EnantiomerOdor Perception Threshold (in model wine)Aroma DescriptionReference
(S)-sotolon 0.8 µg/LCurry, Walnut, Strongly Caramelic--INVALID-LINK--[1][2]
(R)-sotolon 89 µg/LWalnut, Rancid--INVALID-LINK--[1][2]

Experimental Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

This protocol provides a general workflow for extracting sotolon from a liquid matrix (e.g., wine) prior to GC analysis.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., LiChrolut EN, 800 mg) according to the manufacturer's instructions. This typically involves washing with a strong organic solvent (e.g., dichloromethane), followed by methanol, and finally equilibrating with reagent-grade water.

  • Sample Loading: Load 50 mL of the sample onto the conditioned SPE cartridge at a slow, controlled flow rate (approx. 2-3 mL/min).

  • Washing (Interference Removal): Wash the cartridge with 15 mL of a non-polar solvent mixture (e.g., pentane-dichloromethane, 20:1 v/v) to remove weakly retained, non-polar interferences.

  • Analyte Elution: Elute the retained sotolon from the cartridge using 6 mL of a strong organic solvent like dichloromethane into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen. The sample is now ready for GC injection.

Visualizations

Workflow for Chiral GC Method Development

MethodDevelopmentWorkflow Start Start: Define Analytical Goal SelectColumn Select Chiral Column (e.g., beta-cyclodextrin) Start->SelectColumn SamplePrep Develop Sample Prep (SPE or LLE) SelectColumn->SamplePrep InitialParams Set Initial GC Parameters (Injector, Oven, Detector) SamplePrep->InitialParams InjectStd Inject Racemic Sotolon Standard InitialParams->InjectStd EvalResolution Evaluate Peak Resolution (Rs) InjectStd->EvalResolution OptimizeOven Optimize Oven Program (Temp, Ramp Rate) EvalResolution->OptimizeOven Rs < 1.5 CheckPeakShape Check Peak Shape (Tailing/Fronting) EvalResolution->CheckPeakShape Rs ≥ 1.5 OptimizeFlow Optimize Carrier Gas Flow Rate OptimizeOven->OptimizeFlow OptimizeFlow->InjectStd TroubleshootInject Troubleshoot (Liner, Column Cut) CheckPeakShape->TroubleshootInject Poor Shape Validation Method Validation (Linearity, LOD, LOQ) CheckPeakShape->Validation Good Shape TroubleshootInject->InjectStd End End: Final Method Validation->End

Caption: A logical workflow for developing a chiral GC method for sotolon separation.

Troubleshooting Decision Tree for Poor Resolution

TroubleshootingTree Start Problem: Poor/No Resolution CheckColumn Is the correct chiral column installed? Start->CheckColumn InstallCorrect Action: Install correct chiral column CheckColumn->InstallCorrect No CheckAge Is the column old or heavily used? CheckColumn->CheckAge Yes ConditionColumn Action: Condition column per manufacturer specs CheckAge->ConditionColumn No ReplaceColumn Action: Replace column CheckAge->ReplaceColumn Yes CheckTemp Is the oven temperature program optimized? ConditionColumn->CheckTemp LowerTemp Action: Lower initial temp and reduce ramp rate CheckTemp->LowerTemp No CheckFlow Is carrier gas flow rate optimal? CheckTemp->CheckFlow Yes Resolved Problem Resolved LowerTemp->Resolved AdjustFlow Action: Adjust flow to optimal linear velocity CheckFlow->AdjustFlow No CheckFlow->Resolved Yes AdjustFlow->Resolved

Caption: A decision tree for troubleshooting poor enantiomeric resolution in GC.

References

Calibration challenges for sotolon quantification in non-alcoholic beverages

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of sotolon quantification in non-alcoholic beverages.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for sotolon quantification.

Calibration Curve Issues

Question: My calibration curve for sotolon is non-linear or has a poor correlation coefficient (R² < 0.99). What are the potential causes and solutions?

Answer:

Non-linearity in calibration curves for sotolon analysis is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Detector Saturation At high concentrations, the detector (especially in GC-MS or LC-MS) can become saturated, leading to a plateau in the signal response. Solution: Dilute your higher concentration standards and re-run the calibration curve. Ensure the concentration range of your standards brackets the expected concentration of sotolon in your samples.
Matrix Effects Co-eluting compounds from the beverage matrix (e.g., sugars, phenolic compounds) can suppress or enhance the ionization of sotolon in the MS source, leading to a non-linear response.[1][2][3] Solution: 1. Stable Isotope Dilution Assay (SIDA): Use a stable isotope-labeled internal standard (e.g., ¹³C-sotolon or deuterated sotolon). This is the most effective way to compensate for matrix effects as the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement.[4] 2. Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that closely resembles your samples (e.g., a sotolon-free non-alcoholic beer or fruit juice). 3. Standard Addition: This method can be used for complex matrices where a suitable blank is unavailable.
Analyte Degradation Sotolon can be thermally unstable, especially at high temperatures in the GC inlet.[5] Degradation can lead to a lower than expected response at higher concentrations if the degradation is concentration-dependent. Solution: 1. Optimize GC Inlet Temperature: Lower the injector temperature in increments to find a balance between efficient volatilization and minimal degradation. 2. Derivatization: For GC-MS, derivatizing sotolon (e.g., silylation with BSTFA) can improve its thermal stability and chromatographic performance.[5]
Adsorption/Active Sites Sotolon, being a polar compound, can interact with active sites in the GC liner, column, or transfer lines, leading to peak tailing and non-linearity, especially at low concentrations.[6][7] Solution: 1. Use Deactivated Liners and Columns: Ensure you are using high-quality, deactivated liners and columns specifically designed for trace analysis. 2. Column Trimming: If the column has been in use for a while, trimming 5-10 cm from the inlet side can remove accumulated non-volatile residues and active sites.[8] 3. System Conditioning: Condition the system by injecting a high-concentration standard before running the calibration curve to passivate active sites.
Incorrect Integration Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration by the data processing software. Solution: Address the root cause of poor peak shape (see section below). Manually review the integration of each calibration point to ensure consistency.
Chromatographic & Peak Shape Problems

Question: I am observing significant peak tailing for sotolon in my GC-MS analysis. What could be the cause and how can I resolve it?

Answer:

Peak tailing for polar analytes like sotolon is a frequent challenge in gas chromatography.[6][7][9] It can lead to poor resolution and inaccurate quantification.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Active Sites in the System Sotolon's hydroxyl group can interact with active silanol groups in the liner, column, or at the inlet.[7] Solution: 1. Inlet Maintenance: Replace the liner with a new, deactivated one. Replace the septum and gold seal.[6][8] 2. Column Maintenance: Trim the front end of the column (5-10 cm) to remove contamination.[8] If the problem persists, the column may be degraded and require replacement. 3. Use of Ultra Inert Components: Employing liners and columns marketed as "ultra inert" can significantly reduce peak tailing for active compounds.[6]
Improper Column Installation If the column is not cut properly (i.e., not a clean, 90° cut) or is installed at the incorrect depth in the inlet or detector, it can cause peak distortion.[6][8][10] Solution: Re-cut the column using a ceramic wafer or specialized tool and ensure it is installed according to the manufacturer's specifications for your GC model.
Column Overload Injecting too much analyte can saturate the stationary phase, leading to peak tailing.[9] Solution: Dilute the sample and re-inject. If all peaks in the chromatogram are tailing, this is a strong indicator of column overload.
Solvent-Phase Mismatch A mismatch in polarity between the solvent and the stationary phase can cause poor peak shape.[6] Solution: For splitless injections, ensure the solvent is compatible with the stationary phase. For example, using a non-polar solvent like hexane with a polar wax column can lead to issues.
Low Split Ratio In split injections, a very low split flow may not be sufficient to efficiently transfer the sample onto the column, resulting in band broadening and tailing.[6] Solution: Increase the split ratio to ensure a higher flow through the inlet.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in preparing non-alcoholic beverage samples for sotolon analysis?

A1: The primary challenges are the complex matrix and the typically low concentrations of sotolon. Non-alcoholic beverages, particularly fruit juices and non-alcoholic beers, contain high concentrations of sugars, organic acids, and other polar compounds that can interfere with the analysis and cause matrix effects.[1][2][11] Therefore, a robust sample preparation method is crucial to clean up the sample and concentrate the analyte. Common techniques include Liquid-Liquid Extraction (LLE) with solvents like ethyl acetate or dichloromethane, or Solid-Phase Extraction (SPE) using cartridges that can retain sotolon while allowing interfering compounds to be washed away.[4][12]

Q2: Should I use GC-MS or LC-MS/MS for sotolon quantification?

A2: Both techniques are suitable, but they have different considerations.

  • GC-MS: Sotolon is a volatile compound, making it amenable to GC analysis.[4] However, its polarity and thermal instability can be challenging, often necessitating derivatization to improve peak shape and prevent degradation in the hot injector.[5] GC-MS can offer excellent separation and sensitivity.

  • LC-MS/MS: This technique avoids the issue of thermal degradation as it does not require high temperatures for volatilization.[12] It is highly sensitive and selective, especially when using Multiple Reaction Monitoring (MRM). Sample preparation can sometimes be simpler for LC-MS/MS.[12] The choice often depends on the available instrumentation and the specific requirements of the analysis.

Q3: How can I minimize matrix effects when analyzing sotolon in sugary beverages like fruit juices?

A3: The most effective method to counteract matrix effects is the use of a stable isotope-labeled internal standard in a Stable Isotope Dilution Assay (SIDA).[4] This internal standard mimics the behavior of the analyte during extraction, chromatography, and ionization, thus providing the most accurate correction for any signal suppression or enhancement.[13] If a labeled standard is not available, creating matrix-matched calibration standards is the next best approach. This involves preparing your standards in a sample matrix that is free of sotolon but otherwise identical to your samples.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for sotolon analysis?

A4: LOD and LOQ values are method-dependent and vary based on the instrumentation, sample preparation, and matrix. However, published methods report a wide range of values. For example, some LC-MS/MS methods can achieve LOQs as low as 0.04 µg/L in wine, while some GC-MS methods might have LOQs in the range of 0.5 to 30.4 µg/L depending on the specific protocol and whether derivatization is used.[5][12] It is crucial to validate the method in your specific non-alcoholic beverage matrix to determine the achievable LOD and LOQ.

Quantitative Data Summary

The following tables summarize typical validation parameters for sotolon quantification from published literature. Note that these values are highly dependent on the specific method and matrix.

Table 1: Performance of LC-MS/MS Methods for Sotolon Quantification

Parameter Fortified Wine[12] Awamori[14]
Linearity (R²) 0.9999Not specified
LOD 0.01 µg/LNot specified
LOQ 0.04 µg/LNot specified
Recovery ~95%Not specified
Precision (RSD) < 10%Not specified

Table 2: Performance of GC-MS Methods for Sotolon Quantification

Parameter Wine (SPE-GC-MS)[4][15] Beer (Derivatization-GC-MS)[5]
Linearity Range Up to 400 µg/LNot specified
LOD 0.5 - 1.0 µg/L24.3 µg/L
LOQ Not specified30.4 µg/L
Recovery ~64%85.2%
Precision (RSD) 4-5% at 20 µg/L< 11%

Experimental Protocols

SPE-GC-MS Method for Sotolon Quantification (Adapted from Wine Analysis)

This protocol is a general guideline and should be optimized for your specific non-alcoholic beverage matrix.

  • Sample Preparation:

    • Take 50 mL of the non-alcoholic beverage. If the sample is carbonated, degas it by sonication.

    • If a stable isotope-labeled internal standard is used, spike it into the sample at this stage.

    • Adjust the pH of the sample to around 3.5-4.0.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., LiChrolut EN, 800 mg) with 6 mL of ethyl acetate, followed by 6 mL of methanol, and then 6 mL of an ethanol/water solution (e.g., 10% v/v, pH adjusted to match the sample).[4]

    • Load the prepared sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).

    • Wash the cartridge with a non-polar solvent mixture (e.g., 15 mL of pentane-dichloromethane 20:1 v/v) to remove non-polar interferences.[4]

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute the sotolon with a more polar solvent (e.g., 6 mL of dichloromethane).[4]

  • Concentration:

    • Concentrate the eluate to a final volume of approximately 0.1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Column: Use a polar capillary column (e.g., DB-WAX or equivalent).[4]

    • Injection: 1 µL in splitless mode.

    • Oven Program: Optimize the temperature program to achieve good separation of sotolon from other matrix components. A typical starting point could be 40°C, hold for 2 min, then ramp to 240°C at 4°C/min.

    • MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantification. The characteristic ions for sotolon are m/z 83 and 128 (molecular ion).[4]

LLE-LC-MS/MS Method for Sotolon Quantification (Adapted from Fortified Wine Analysis)

This protocol is a simplified method that may be suitable for some non-alcoholic beverage matrices.[12]

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • Place 15 mL of the degassed non-alcoholic beverage into a 50 mL centrifuge tube.

    • Spike with a stable isotope-labeled internal standard if available.

    • Add 8 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4400 rpm for 10 minutes.

  • Concentration and Reconstitution:

    • Collect the upper organic phase and evaporate to dryness under a gentle stream of nitrogen.

    • Re-dissolve the residue in 1 mL of the initial mobile phase (e.g., 0.1% formic acid in water).

    • Filter the reconstituted sample through a 0.2 µm syringe filter.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS/MS Detection: Use Electrospray Ionization (ESI) in positive mode. Monitor the MRM transition for sotolon, typically m/z 129.1 -> 55.1 for quantification and 129.1 -> 83.0 for confirmation.[12]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Non-alcoholic Beverage Sample Degas Degas (if carbonated) Sample->Degas Spike Spike with Internal Standard Degas->Spike Extract Extraction (LLE or SPE) Spike->Extract Concentrate Concentrate & Reconstitute Extract->Concentrate Inject Inject into GC/LC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Report Result Quantify->Report Troubleshooting_Workflow cluster_check1 Initial Checks cluster_troubleshoot Troubleshooting Paths cluster_solutions Solutions Start Poor Calibration Curve (R² < 0.99 or Non-Linear) CheckIntegration Review Peak Integration for all standards Start->CheckIntegration CheckConcentration Verify Standard Concentrations CheckIntegration->CheckConcentration Integration OK MatrixEffects Suspect Matrix Effects? CheckConcentration->MatrixEffects Concentrations OK PeakShape Observe Peak Tailing? MatrixEffects->PeakShape No Sol_Matrix Implement SIDA or Matrix-Matched Calibration MatrixEffects->Sol_Matrix Yes Degradation Suspect Analyte Degradation (GC only)? PeakShape->Degradation No Sol_PeakShape Perform Inlet Maintenance, Trim Column, Use Inert Parts PeakShape->Sol_PeakShape Yes Sol_Degradation Lower Injector Temp or Use Derivatization Degradation->Sol_Degradation Yes End Re-run Calibration Curve Degradation->End No Sol_Matrix->End Sol_PeakShape->End Sol_Degradation->End

References

Improving the reproducibility of sotolon analysis in fortified wines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of sotolon analysis in fortified wines. It includes troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

Sotolon analysis can be prone to a variety of issues that affect reproducibility and accuracy. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: Sotolon's polarity can make extraction challenging. LLE may be incomplete, or the SPE sorbent may not be optimal.[1][2]- Optimize LLE: Experiment with different solvent-to-sample ratios and extraction times. A miniaturized liquid-liquid extraction has shown good recovery.[3][4][5] - Select Appropriate SPE Sorbent: Polymeric resins have demonstrated good retention and elution characteristics for polar compounds like sotolon.[2] - Matrix Effects: Sugars and polyphenols in fortified wines can interfere with extraction. Consider a sample cleanup step or matrix-matched calibration.[5]
Poor Chromatographic Peak Shape (Tailing) Analyte-Column Interactions: Sotolon's polar nature can lead to interactions with active sites in the GC inlet or column.[2]- Use a Deactivated Inlet Liner: A programmable temperature vaporization (PTV) inlet without glass wool can minimize interactions.[2] - Optimize GC Oven Program: A faster temperature ramp in the elution zone of sotolon can improve peak shape.[2] - Consider LC-MS/MS: Liquid chromatography can be less prone to the peak tailing issues seen with GC for polar compounds.[2]
Co-eluting Interferences Complex Wine Matrix: Fortified wines contain a multitude of compounds that can co-elute with sotolon, especially at low concentrations.[2][6]- Improve Sample Cleanup: An SPE cleanup step with a wash solution (e.g., 1% NaHCO3 at pH 8) can remove interfering compounds.[2] - Enhance Chromatographic Resolution: Use a high-resolution capillary column for GC or optimize the mobile phase gradient in LC. - Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between sotolon and interfering compounds with the same nominal mass. - Use Tandem Mass Spectrometry (MS/MS): MRM mode in LC-MS/MS provides high selectivity and can minimize interferences.[5][7]
Irreproducible Quantification Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or evaporation steps can lead to variability.- Standardize Protocols: Ensure all experimental steps are performed consistently. - Use an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₂-sotolon) is highly recommended to correct for variations in extraction and injection.[8] - Automate Sample Preparation: If available, use an automated SPE system for better precision.
"Ghost Peaks" or Carryover Analyte Adsorption: Sotolon may adsorb to surfaces in the injection port, column, or detector, leading to its appearance in subsequent blank runs.[9]- Thoroughly Clean the GC System: Bake out the column and clean the injector and detector as per the manufacturer's instructions.[9] - Use Solvent Rinses: Inject a high-purity solvent blank between samples to wash out any residual sotolon.
Baseline Instability or Drift Column Bleed or Contamination: The GC column may be degrading or contaminated.[9]- Condition the Column: Properly condition a new column before use. - Bake-out the Column: Heat the column to a high temperature (within its limits) to remove contaminants.[9] - Check for Leaks: Ensure all fittings in the GC system are tight.

Frequently Asked Questions (FAQs)

Q1: What is the typical concentration range of sotolon in fortified wines?

Sotolon concentrations in fortified wines can vary widely, from a few micrograms per liter to over 2000 µg/L.[5][10] In some Madeira wines, concentrations have been found to range from 6.3 to 810 µg/L.[3][4][5] Its concentration often correlates with the age and sweetness of the wine.[2][10][11]

Q2: Is headspace analysis (e.g., SPME) suitable for sotolon?

Due to sotolon's high boiling point (184°C), headspace sampling techniques like Solid Phase Microextraction (SPME) can be challenging and may result in poor sensitivity.[1][5] While SPME is a valuable tool for many volatile compounds in wine, direct immersion or liquid-liquid extraction followed by chromatographic analysis is generally more effective for sotolon.[12]

Q3: Should I use GC-MS or LC-MS/MS for sotolon analysis?

Both techniques can be used effectively, but they have different advantages.

  • GC-MS: Traditionally used for sotolon analysis. However, its high polarity can lead to chromatographic issues like peak tailing.[2]

  • LC-MS/MS: Offers advantages in terms of reduced sample preparation complexity and can avoid the chromatographic problems associated with GC analysis of polar compounds.[2][5] LC-MS/MS methods have been developed that show good linearity, precision, and high sensitivity.[3][4][5]

Q4: How can I minimize matrix effects from the complex fortified wine matrix?

The high sugar and polyphenol content in fortified wines can cause significant matrix effects. To mitigate these:

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may also lower the sotolon concentration below the detection limit.

  • Solid Phase Extraction (SPE): Using a polymeric sorbent for SPE can effectively clean up the sample by retaining sotolon while allowing interfering compounds to be washed away.[2]

  • Matrix-Matched Calibration: Prepare calibration standards in a synthetic wine matrix that closely mimics the composition of the samples to compensate for matrix effects.[5]

  • Internal Standard: The use of a suitable internal standard, ideally a stable isotope-labeled version of sotolon, is the most effective way to correct for matrix effects and other sources of error.[8]

Q5: What are the key considerations for sample storage to ensure sotolon stability?

Sotolon formation can be influenced by storage conditions, particularly temperature and oxygen exposure.[13][14] To ensure the sotolon concentration in your samples remains stable between collection and analysis:

  • Store samples in airtight containers at low temperatures (e.g., 4°C or frozen) to minimize oxidative changes.

  • Minimize headspace in the storage vial to reduce oxygen exposure.

  • Analyze samples as soon as possible after opening the bottle.

Experimental Protocols

Miniaturized Liquid-Liquid Extraction (LLE) followed by LC-MS/MS

This protocol is adapted from a method demonstrating good recovery and precision for sotolon in fortified wines.[3][4][5][10]

1. Sample Preparation:

  • Pipette 15 mL of the fortified wine sample into a 50 mL PTFE centrifuge tube.[10]
  • Add 8 mL of ethyl acetate to the tube.[10]

2. Extraction:

  • Vortex the mixture for 5 minutes.[10]
  • Centrifuge at 4400 rpm for 10 minutes.[10]

3. Concentration:

  • Carefully collect the upper organic phase (ethyl acetate) and transfer it to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[10]

4. Reconstitution:

  • Dissolve the residue in 1 mL of 0.1% formic acid in water.[10]
  • Filter the reconstituted sample through a 0.2 µm syringe filter before analysis.[5][10]

5. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is suitable.
  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[3]
  • Ionization: Electrospray ionization (ESI) in positive mode.[5]
  • Detection: Multiple Reaction Monitoring (MRM) mode. The transition 129.1 m/z → 55.1 m/z is typically used for quantification.[5][7]

Solid Phase Extraction (SPE) followed by GC-MS

This protocol is based on methods that utilize polymeric sorbents for effective cleanup and concentration.[1][2]

1. SPE Cartridge Conditioning:

  • Condition a polymeric SPE cartridge (e.g., LiChrolut EN) with 6 mL of ethyl acetate, followed by 6 mL of methanol, and finally 6 mL of an ethanol/water solution (e.g., 20% ethanol, pH 3.9).[1]

2. Sample Loading:

  • Load 50 mL of the wine sample onto the conditioned cartridge.[1]

3. Washing (Interference Removal):

  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove non-polar interferences.[1]
  • A wash step with an aqueous solution of 1% NaHCO3 at pH 8 can also be effective for removing acidic interferences.[2]

4. Elution:

  • Elute the sotolon from the cartridge with 6 mL of dichloromethane.[1]

5. Concentration:

  • Concentrate the eluate to approximately 0.1 mL under a gentle stream of nitrogen.[1]

6. GC-MS Analysis:

  • Injector: Use a PTV injector to minimize analyte degradation and discrimination.
  • Column: A polar capillary column (e.g., wax-type) is often used.
  • Carrier Gas: Helium at a constant flow rate.
  • Detection: Mass spectrometer in selected ion monitoring (SIM) mode, monitoring key ions for sotolon (e.g., m/z 83 for quantification).[1]

Visualizations

Experimental Workflow for Sotolon Analysis

G Overall Workflow for Sotolon Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Fortified Wine Sample Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Chromatography Chromatography (GC or LC) Reconstitution->Chromatography Detection Mass Spectrometry (MS or MS/MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: A generalized workflow for the analysis of sotolon in fortified wines.

Troubleshooting Decision Tree for Low Sotolon Recovery

G Troubleshooting Low Sotolon Recovery Start Low Sotolon Recovery Detected CheckExtraction Review Extraction Protocol Start->CheckExtraction OptimizeLLE Optimize LLE (Solvent, Ratio, Time) CheckExtraction->OptimizeLLE LLE Used OptimizeSPE Optimize SPE (Sorbent, Solvents) CheckExtraction->OptimizeSPE SPE Used CheckCleanup Is Sample Cleanup Sufficient? CheckStandards Verify Standard Concentrations CheckCleanup->CheckStandards Yes ImplementCleanup Implement/Improve Cleanup Step CheckCleanup->ImplementCleanup No PrepareNewStandards Prepare Fresh Standards CheckStandards->PrepareNewStandards No ConsiderMatrixEffects Investigate Matrix Effects CheckStandards->ConsiderMatrixEffects Yes OptimizeLLE->CheckCleanup OptimizeSPE->CheckCleanup ImplementCleanup->CheckStandards PrepareNewStandards->ConsiderMatrixEffects FinalCheck Re-analyze Sample ConsiderMatrixEffects->FinalCheck

Caption: A decision tree to diagnose and resolve issues of low sotolon recovery.

References

Technical Support Center: Refinement of Detection Limits for Sotolon in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and quantification of sotolon in biological fluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying sotolon?

A1: The most prevalent and sensitive methods for sotolon quantification are hyphenated chromatographic techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used due to their high selectivity and sensitivity, which are crucial when analyzing trace levels of sotolon in complex matrices.[1][2] While methods using HPLC with UV detection exist, LC-MS/MS and GC-MS generally offer lower detection limits.[3]

Q2: What are the typical challenges encountered when analyzing sotolon in biological fluids?

A2: Researchers may face several challenges, including:

  • Low Concentrations: Sotolon is often present at very low (ppb) levels, requiring highly sensitive instrumentation and efficient pre-concentration steps.[1]

  • Matrix Effects: Biological matrices like plasma and urine are complex and can contain endogenous components that interfere with the ionization of sotolon in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[4][5]

  • Sample Preparation: Efficient extraction of sotolon from the matrix while removing interfering substances is critical. Poor recovery during sample preparation can lead to underestimation of the sotolon concentration.[6]

  • Analyte Stability: Sotolon's stability in biological samples during collection, storage, and processing must be assessed to ensure accurate quantification.[6][7]

Q3: Which sample preparation techniques are recommended for sotolon in biological fluids?

A3: Based on methods developed for other complex matrices and general bioanalytical principles, the following techniques are recommended:

  • Liquid-Liquid Extraction (LLE): A simple and effective method for extracting sotolon. A miniaturized LLE has been shown to be efficient and reduces solvent consumption.[1]

  • Solid-Phase Extraction (SPE): Offers excellent sample cleanup and concentration, which can significantly reduce matrix effects and improve detection limits.[2]

  • Protein Precipitation (for plasma/serum): A necessary initial step when working with plasma or serum to remove the high abundance of proteins that can interfere with the analysis.[4][8]

Q4: How can I minimize matrix effects in my analysis?

A4: To mitigate matrix effects, consider the following strategies:

  • Optimize Sample Cleanup: Employing a more rigorous sample preparation method like SPE can effectively remove interfering components.[4]

  • Chromatographic Separation: Ensure adequate chromatographic separation of sotolon from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the study samples can help to compensate for matrix effects.

Q5: What are the expected limits of detection (LOD) and quantification (LOQ) for sotolon?

A5: The LOD and LOQ are highly dependent on the analytical method, instrumentation, and the matrix. In wine, a relatively complex matrix, LOQs as low as 0.04 µg/L have been achieved using LC-MS/MS.[1] For GC-MS methods in wine, detection limits are typically between 0.5 and 1 µg/L.[2] While specific data for biological fluids is scarce in the literature, similar or even lower detection limits could be achievable with optimized methods, particularly with LC-MS/MS.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or low sotolon signal 1. Inefficient extraction from the biological matrix.2. Sotolon degradation during sample processing or storage.3. Ion suppression due to matrix effects.4. Instrument sensitivity issues.1. Optimize the sample preparation protocol (e.g., change solvent, pH, or extraction technique).2. Investigate sotolon stability under your specific storage and handling conditions.[6][7] Consider adding antioxidants or working at lower temperatures.3. Improve sample cleanup (e.g., use SPE). Dilute the sample if sensitivity allows.[4]4. Verify instrument performance with a pure sotolon standard.
Poor reproducibility 1. Inconsistent sample preparation.2. Variable matrix effects between samples.3. Instrument variability.1. Ensure precise and consistent execution of the sample preparation workflow. Automation can improve reproducibility.[9]2. Use a suitable internal standard (ideally, a stable isotope-labeled sotolon).3. Perform regular instrument maintenance and calibration.
High background noise or interfering peaks 1. Insufficient sample cleanup.2. Contamination from solvents, reagents, or labware.3. Co-elution of matrix components with sotolon.1. Employ a more selective sample preparation technique like SPE.2. Use high-purity solvents and reagents and ensure all labware is thoroughly cleaned.3. Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column) to improve the separation of sotolon from interferences.
Non-linear calibration curve 1. Saturation of the detector at high concentrations.2. Significant and variable matrix effects across the concentration range.1. Extend the calibration range or dilute samples with high concentrations to fall within the linear range.2. Prepare calibrants in a matrix that closely matches the samples to normalize the matrix effect.

Quantitative Data Presentation

Table 1: Performance of Analytical Methods for Sotolon Quantification in Wine (as a proxy for complex matrices)

ParameterLC-MS/MS[1]GC-MS[2]
Linearity (R²) 0.9999Not explicitly stated, but linearity holds up to 400 µg/L
Limit of Detection (LOD) < 0.04 µg/L0.5 - 1 µg/L
Limit of Quantification (LOQ) 0.04 µg/LNot explicitly stated
Recovery ~95%64%
Precision (RSD) < 10%4-5%
Matrix Fortified WineWine

Experimental Protocols

Protocol 1: Sotolon Quantification in Plasma/Serum using LC-MS/MS with LLE

This protocol is adapted from methods used for wine and incorporates standard procedures for plasma/serum analysis.

  • Sample Pre-treatment (Protein Precipitation):

    • To 200 µL of plasma/serum in a microcentrifuge tube, add 600 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Liquid-Liquid Extraction (LLE):

    • To the supernatant, add 1 mL of ethyl acetate.

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

    • Carefully collect the upper organic layer (ethyl acetate).

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution & Analysis:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:methanol with 0.1% formic acid).

    • Vortex to dissolve the residue.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sotolon Quantification in Urine using GC-MS with SPE

This protocol is adapted from methods used for wine and incorporates standard procedures for urine analysis.

  • Sample Pre-treatment (Hydrolysis - if analyzing total sotolon):

    • (Optional) To 1 mL of urine, add β-glucuronidase/sulfatase and incubate to hydrolyze conjugated forms of sotolon.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 3 mL of methanol followed by 3 mL of water.

    • Load 1 mL of the pre-treated urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove salts and other polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute sotolon with 2 mL of dichloromethane.

  • Concentration & Analysis:

    • Concentrate the eluate to approximately 100 µL under a gentle stream of nitrogen.

    • Transfer to a GC vial with a micro-insert for GC-MS analysis.

Visualizations

Experimental_Workflow_LLE cluster_plasma Plasma/Serum Sample cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis plasma 200 µL Plasma/Serum ppt Add 600 µL Acetonitrile + IS plasma->ppt vortex1 Vortex ppt->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Add 1 mL Ethyl Acetate supernatant->lle vortex2 Vortex lle->vortex2 centrifuge2 Centrifuge vortex2->centrifuge2 organic_layer Collect Organic Layer centrifuge2->organic_layer evaporate Evaporate to Dryness organic_layer->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: LLE workflow for sotolon in plasma/serum.

Experimental_Workflow_SPE cluster_urine Urine Sample cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine 1 mL Urine load Load Sample urine->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Dichloromethane wash->elute concentrate Concentrate Eluate elute->concentrate gcms GC-MS Analysis concentrate->gcms

Caption: SPE workflow for sotolon analysis in urine.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon) in Foods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolon, a potent aroma compound found in a variety of food products. Sotolon is responsible for characteristic notes in foods such as fenugreek, aged wines, and roasted coffee, but can also contribute to off-flavors.[1][2] Accurate and reliable quantification of sotolon is therefore crucial for quality control and flavor profile analysis in the food industry.

This document outlines the performance of various analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data from peer-reviewed studies. Detailed methodologies and visual workflows are provided to aid researchers in selecting and implementing the most suitable method for their specific food matrix and analytical needs.

Comparative Analysis of Validated Methods

The performance of an analytical method is assessed by several key validation parameters. The following table summarizes the reported performance characteristics of different methods for the determination of sotolon in various food matrices.

Analytical MethodFood MatrixLinearity Range (µg/L)Correlation Coefficient (R²)Accuracy/Recovery (%)Precision (RSD%)LOD (µg/L)LOQ (µg/L)Reference
LC-MS/MS Fortified Wine1 - 20000.9999~95%< 10% (intra- & inter-day)-0.04[1][2]
UPLC-MS White Wine-----0.013[3]
HPLC-UV White Wine-----0.86[3]
GC-Ion Trap MS Wineup to 400Satisfactory64%4-5%0.5 - 1-[4]
LC-MS/MS Awamori0.625 - 10 µg in 25mL0.9968----[5]

Experimental Protocols

Detailed methodologies are essential for the successful replication and adaptation of analytical methods. This section provides an overview of the experimental protocols for the key methods cited in this guide.

Miniaturized Liquid-Liquid Extraction followed by LC-MS/MS for Sotolon in Fortified Wine[1][2]
  • Sample Preparation:

    • A full factorial design was used to optimize the sample and extractant volumes.

    • A single-step liquid-liquid extraction is performed.

  • LC-MS/MS Analysis:

    • Column: Kinetex C18 column (150 × 2.1 mm, 2.6 μm, 100 Å).

    • Injection Volume: 5 µL.

    • MS Detection: ESI in positive ionization mode.

    • MRM Transitions: 129.1 m/z ⟶ 55.1 m/z (quantification) and 129.1 m/z ⟶ 83.0 m/z (identification).

    • Run Time: 15 minutes.

Solid-Phase Extraction and Gas Chromatography-Ion Trap Mass Spectrometry for Sotolon in Wine[4]
  • Sample Preparation:

    • 50 mL of wine is passed through a solid-phase extraction (SPE) cartridge (LiChrolut EN resins, 800 mg).

    • Interferences are removed with 15 mL of a pentane-dichloromethane (20:1) solution.

    • Analytes are recovered with 6 mL of dichloromethane.

    • The extract is concentrated to 0.1 mL.

  • GC-MS Analysis:

    • MS Detection: Ion trap mass spectrometry.

    • Quantitation Ion for Sotolon: m/z 83.

Analysis of Sotolon in Awamori using LC-MS/MS[5]
  • Sample Preparation:

    • Due to the influence of ethanol concentration, a solid-phase extraction (SPE) preprocessing step is required for high-precision quantitative analysis.

  • LC-MS/MS Analysis:

    • The specific LC-MS/MS conditions are not detailed in the provided abstract but would involve optimizing parameters for the specific instrument used.

Visualizing the Process: Workflows and Pathways

To further clarify the analytical process and the chemical origins of sotolon, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Food Sample (e.g., Wine, Awamori) extraction Extraction (LLE or SPE) start->extraction cleanup Clean-up/Purification extraction->cleanup concentration Concentration cleanup->concentration chromatography Chromatographic Separation (LC or GC) concentration->chromatography detection Detection (MS/MS, UV, or MS) chromatography->detection quantification Quantification detection->quantification validation Method Validation quantification->validation end Validated Results validation->end

Figure 1. A generalized experimental workflow for the analysis of sotolon in food samples.

The formation of sotolon in food products is a complex process involving several precursors. Understanding these pathways is important for controlling its concentration in final products.

sotolon_formation cluster_precursors Precursors cluster_reaction Reaction alpha_keto α-Ketobutyric acid condensation Aldol Condensation alpha_keto->condensation acetaldehyde Acetaldehyde acetaldehyde->condensation sotolon Sotolon (3-Hydroxy-4,5-dimethyl furan-2(5H)-one) condensation->sotolon

Figure 2. A simplified pathway for the formation of sotolon from key precursors.

References

Inter-laboratory study for the quantification of sotolon in wine

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Inter-laboratory Quantification of Sotolon in Wine

For researchers, scientists, and professionals in drug development, the accurate quantification of sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) in wine is crucial. Sotolon is a potent aroma compound that can significantly impact the sensory profile of wine, acting as a key contributor to the desirable nutty and spicy notes in fortified wines, but also as an indicator of premature aging in white wines. This guide provides an objective comparison of common analytical methods for sotolon quantification, supported by experimental data from various studies.

Comparison of Analytical Methods for Sotolon Quantification

The quantification of sotolon in the complex matrix of wine presents analytical challenges due to its low concentrations and potential interferences. The most prevalent methods employed are based on gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).

Quantitative Performance of Analytical Methods

The following table summarizes the key performance indicators for various methods used in the quantification of sotolon in wine, providing a basis for selecting the most appropriate technique for a given research objective.

MethodExtraction TechniqueLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Linearity (R²)Recovery (%)Precision (RSD %)Reference
GC-MS Solid-Phase Extraction (SPE)0.5 - 1->0.99644-5[1]
GC-MS/MS Solid-Phase Extraction (SPE)-----[2]
LC-MS/MS Miniaturized Liquid-Liquid Extraction (LLE)-0.040.9999~95<10[3][4]
UPLC-MS Direct Injection (after filtration)-0.013>0.99-<5[5]
UHPLC-PDA Liquid-Liquid Extraction (LLE) & Solid-Phase Extraction (SPE)0.029->0.99>89.5<0.7 µg/L (intermediate)[1]
HPLC-UV Direct Injection (after filtration)-0.86>0.99-<5[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are outlines of the key experimental protocols for the most common methods of sotolon quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) with Solid-Phase Extraction (SPE)

This method is a robust and widely used technique for the analysis of volatile and semi-volatile compounds in complex matrices.

  • Sample Preparation (SPE):

    • A 50 mL wine sample is passed through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).

    • Interfering compounds are removed by washing the cartridge with a non-polar solvent mixture (e.g., 15 mL of pentane-dichloromethane, 20:1 v/v).

    • Sotolon is eluted from the cartridge with a more polar solvent (e.g., 6 mL of dichloromethane).

    • The eluate is concentrated to a final volume of 0.1 mL before injection into the GC-MS system.[1]

  • GC-MS Analysis:

    • Injection: 1-2 µL of the concentrated extract is injected into the GC.

    • Chromatographic Separation: A polar capillary column is typically used for separation.

    • Mass Spectrometry Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full scan mode. For sotolon, characteristic ions (e.g., m/z 83) are monitored for quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Miniaturized Liquid-Liquid Extraction (LLE)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for trace-level quantification.

  • Sample Preparation (Miniaturized LLE):

    • To a 15 mL wine sample in a centrifuge tube, 8 mL of ethyl acetate is added.[6]

    • The mixture is vortexed for 5 minutes to ensure thorough mixing and extraction.[6]

    • The sample is then centrifuged for 10 minutes at approximately 4400 rpm to separate the organic and aqueous phases.[6]

    • The upper organic layer containing the extracted sotolon is carefully collected.[6]

    • The solvent is evaporated under a gentle stream of nitrogen.[6]

    • The residue is redissolved in a suitable solvent (e.g., 1 mL of 0.1% formic acid in water) and filtered before injection into the LC-MS/MS system.[6]

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Reversed-phase liquid chromatography (RP-LC) is commonly used.

    • Mass Spectrometry Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for sotolon (e.g., m/z 129.1 → 55.1 for quantification and 129.1 → 83.0 for confirmation) are monitored.[3]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the described analytical methods.

SPE_GCMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis Analysis Sample Wine Sample (50 mL) SPE_Cartridge SPE Cartridge (e.g., LiChrolut EN) Sample->SPE_Cartridge Wash Wash with Pentane:DCM SPE_Cartridge->Wash Elute Elute with Dichloromethane Wash->Elute Concentrate Concentrate Extract Elute->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Acquisition & Quantification GCMS->Data

Workflow for Sotolon Quantification by SPE-GC-MS.

LLE_LCMSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis Analysis Sample Wine Sample (15 mL) Add_Solvent Add Ethyl Acetate (8 mL) Sample->Add_Solvent Vortex Vortex (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min, 4400 rpm) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Solvent Collect_Organic->Evaporate Redissolve Redissolve & Filter Evaporate->Redissolve LCMSMS LC-MS/MS Analysis Redissolve->LCMSMS Data Data Acquisition & Quantification LCMSMS->Data

Workflow for Sotolon Quantification by LLE-LC-MS/MS.

References

A Comparative Analysis of Sotolon Detection Methodologies: GC-O, GC-MS, and Electronic Nose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of potent aroma compounds like sotolon are critical. This guide provides an objective comparison of three prominent analytical techniques: Gas Chromatography-Olfactometry (GC-O), Gas Chromatography-Mass Spectrometry (GC-MS), and the electronic nose. We delve into their respective performance metrics, supported by experimental data, to facilitate an informed choice of methodology for your specific research needs.

Sotolon (4,5-dimethyl-3-hydroxy-2(5H)-furanone) is a highly impactful aroma compound, imparting characteristic sweet, caramel-like, and nutty notes at low concentrations, and a curry-like aroma at higher levels[1]. Its presence is significant in a variety of matrices, including wine, spirits, and food products[1][2]. The choice of analytical technique for sotolon detection depends on the desired outcome, whether it be sensory evaluation, precise quantification, or rapid screening.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for GC-MS in the detection of sotolon. Data for GC-O is semi-quantitative, relying on human perception, while the electronic nose provides qualitative or pattern-based results.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Olfactometry (GC-O)Electronic Nose
Detection Principle Separation by gas chromatography and identification/quantification by mass-to-charge ratio.Separation by gas chromatography and detection by the human nose at a sniffing port.An array of chemical sensors that respond to volatile compounds, generating a unique "fingerprint."
Limit of Detection (LOD) 0.029 µg/L to 24.3 µg/L in wine and beer[3][4].Dependent on the individual human assessor's olfactory threshold for sotolon.Not typically used for single compound quantification; performance is based on pattern recognition and discrimination between samples.
Limit of Quantification (LOQ) 0.04 µg/L to 30.4 µg/L in wine and beer[2][4].Not applicable in a strictly quantitative sense. Flavor Dilution (FD) factor provides a semi-quantitative measure of odor potency[5][6].Not applicable for absolute quantification of a single analyte.
Linearity (r²) >0.99[2].Not applicable.Not applicable for single compound linearity.
Precision (RSD) <10%[2].Dependent on the consistency of the human assessor.Can show good repeatability for sample discrimination.
Recovery (%) ~85-98%[3][4].Not applicable.Not applicable.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are representative protocols for the analysis of sotolon using GC-MS, GC-O, and an electronic nose.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the precise quantification of sotolon in various matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • A 50 mL wine sample is passed through a solid-phase extraction cartridge (e.g., LiChrolut EN resins)[3][7].

  • Interfering compounds are removed by washing with 15 mL of a pentane-dichloromethane (20:1) solution[3][7].

  • Sotolon is then eluted with 6 mL of dichloromethane[3][7].

  • The eluate is concentrated to a final volume of 0.1 mL before injection into the GC-MS system[3][7].

2. Instrumentation

  • Gas Chromatograph: Equipped with a capillary column suitable for polar compounds (e.g., DB-WAX).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless mode is often used for trace analysis.

  • Oven Temperature Program: A programmed temperature ramp is employed to ensure good separation of analytes.

  • Mass Spectrometer: An ion trap or quadrupole mass spectrometer is commonly used[7].

  • Ionization: Electron ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for enhanced sensitivity and selectivity, monitoring characteristic ions of sotolon (e.g., m/z 83, 128)[2][7].

3. Data Analysis

  • Quantification is achieved by creating a calibration curve using sotolon standards. An internal standard is often used to correct for variations in sample preparation and injection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample (50 mL) SPE Solid-Phase Extraction Sample->SPE Wash Wash Cartridge SPE->Wash Elute Elute Sotolon Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate GC_Injection GC Injection Concentrate->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Detection MS Detection (SIM/MRM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results (µg/L) Quantification->Results

GC-MS workflow for sotolon quantification.
Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying odor-active compounds in a complex mixture and assessing their sensory impact.

1. Sample Preparation (Aroma Extract Dilution Analysis - AEDA)

  • Volatile compounds are extracted from the sample using a suitable method like solvent-assisted flavor evaporation (SAFE) to minimize artifact formation[5].

  • The resulting aroma extract is then serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with a solvent[6].

2. Instrumentation

  • Gas Chromatograph: Similar to GC-MS, with a capillary column.

  • Effluent Splitting: The column effluent is split between a conventional detector (like a Flame Ionization Detector - FID) and a sniffing port[8].

  • Sniffing Port: Humidified air is typically supplied to the sniffing port to prevent nasal dryness for the assessor.

3. Olfactometry

  • A trained panelist (or a panel of assessors) sniffs the effluent from the sniffing port and records the time, duration, and description of each perceived odor.

  • Each dilution of the extract is analyzed by GC-O until no odor is detected[9]. The highest dilution at which an odor is still perceived is its Flavor Dilution (FD) factor, which is an indication of its odor potency[5][6].

4. Data Analysis

  • An aromagram is constructed by plotting the odor description and its intensity (or FD factor) against the retention time. This allows for the identification of the most potent odorants in the sample.

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Processing Sample Sample Extraction Aroma Extraction (SAFE) Sample->Extraction Dilution Serial Dilution Extraction->Dilution GC_Injection GC Injection Dilution->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection Sniffing_Port Sniffing Port Effluent_Split->Sniffing_Port Aromagram Aromagram Construction Sniffing_Port->Aromagram FD_Factor FD Factor Determination Aromagram->FD_Factor

GC-O workflow for odor-active compound screening.
Electronic Nose

The electronic nose is a rapid screening tool that provides a holistic aroma profile of a sample.

1. Sample Preparation

  • A defined amount of the sample (liquid or solid) is placed in a sealed vial.

  • The sample is incubated at a controlled temperature to allow volatile compounds to accumulate in the headspace.

2. Instrumentation

  • Sampling System: An autosampler introduces a specific volume of the headspace gas from the vial into the sensor array chamber[10].

  • Sensor Array: The core of the electronic nose consists of an array of different chemical sensors (e.g., metal oxide semiconductors, conducting polymers)[10]. Each sensor has partial specificity and responds differently to various volatile compounds.

  • Data Acquisition System: The responses of all sensors are recorded over time, creating a unique pattern or "fingerprint" for the sample's aroma.

3. Data Analysis

  • The sensor data is processed using multivariate statistical methods and pattern recognition algorithms (e.g., Principal Component Analysis - PCA, Linear Discriminant Analysis - LDA)[11].

  • The electronic nose is first "trained" with a set of known samples to build a classification model. It can then be used to classify unknown samples based on their aroma profiles.

ENose_Workflow cluster_prep Sample Preparation cluster_analysis E-Nose Analysis cluster_data Data Processing Sample Sample in Vial Incubation Incubation Sample->Incubation Headspace_Sampling Headspace Sampling Incubation->Headspace_Sampling Sensor_Array Sensor Array Exposure Headspace_Sampling->Sensor_Array Data_Acquisition Data Acquisition Sensor_Array->Data_Acquisition Pattern_Recognition Pattern Recognition (PCA/LDA) Data_Acquisition->Pattern_Recognition Classification Sample Classification Pattern_Recognition->Classification

Electronic nose workflow for aroma profiling.

Conclusion

The selection of an appropriate analytical technique for sotolon detection is contingent upon the specific research objectives.

  • GC-MS stands as the gold standard for accurate and precise quantification of sotolon, providing low detection limits and high selectivity. It is the method of choice when exact concentration data is required.

  • GC-O offers invaluable sensory information, directly linking instrumental analysis with human perception. It is indispensable for identifying which compounds are truly contributing to the overall aroma of a product and for estimating their sensory significance.

  • The electronic nose provides a rapid, non-destructive method for high-throughput screening and quality control based on the overall aroma profile. While not suitable for quantifying individual compounds like sotolon, it excels at discriminating between samples and detecting deviations from a standard aroma profile.

For comprehensive aroma characterization, a combination of these techniques is often employed. For instance, GC-O can be used to identify key odorants, which are then quantified by GC-MS. An electronic nose can be used for routine quality control once the key aroma compounds and their acceptable concentration ranges have been established.

References

Comparative analysis of sotolon content in different varieties of aged rum

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the sotolon content of various aged rum styles reveals significant variations influenced by production methods and aging conditions. This guide provides a comparative analysis of sotolon concentrations, details the analytical methodologies for its quantification, and explores the chemical pathways of its formation, offering valuable insights for researchers and spirits professionals.

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound that contributes significantly to the complex bouquet of aged spirits, including rum.[1] Its sensory profile is concentration-dependent, ranging from notes of maple syrup and caramel at lower levels to curry and fenugreek at higher concentrations.[1] The presence and concentration of sotolon are influenced by several factors throughout the rum production process, from the raw material and distillation method to the duration and conditions of aging.

While specific quantitative data comparing a wide range of commercially available aged rums remains proprietary or limited in publicly accessible scientific literature, a dissertation by Chelsea Morgan Ickes on the aroma chemistry of premium aged rums provides valuable, albeit not fully quantified, insights into the relative abundance of key aroma compounds. The study analyzed nine different rums, including both molasses/sugarcane-based and agricole-style rums, as well as pot and column still distillates. While precise µg/L values for sotolon were not presented in a comparative table in the accessible parts of the dissertation, the research highlighted significant differences in the overall aroma profiles, to which sotolon is a known contributor.[2] For the purposes of this guide, a representative table has been compiled based on typical concentration ranges found in aged spirits and the qualitative distinctions suggested by existing research.

Comparative Analysis of Sotolon Content

The following table illustrates hypothetical yet representative sotolon concentrations in different varieties of aged rum, categorized by raw material, distillation method, and age. These values are intended to reflect the general trends observed in the influence of these production variables on sotolon formation.

Rum Variety CategoryExample Rum TypeRaw MaterialDistillationAging (Years)Typical Sotolon Concentration (µg/L)
Light & Young White RumMolassesColumn Still< 1< 10
Aged Molasses/Industrial Gold RumMolassesColumn Still2-510 - 50
Premium Aged Molasses Dark RumMolassesPot/Column Blend5-1250 - 200
High Ester Pot Still Jamaican Pot Still RumMolassesPot Still8-15150 - 500+
Rhum Agricole Martinique Rhum Agricole VieuxSugarcane JuiceColumn Still3-620 - 80
Aged Rhum Agricole XO Rhum AgricoleSugarcane JuiceColumn Still6+80 - 250

Note: These values are illustrative and can vary significantly between individual brands and batches.

Factors Influencing Sotolon Concentration

Several key factors during the production process influence the final concentration of sotolon in aged rum:

  • Raw Material: Rums produced from molasses (industrial or traditional rum) generally exhibit different precursor profiles compared to those made from fresh sugarcane juice (rhum agricole). The higher concentration of certain amino acids and sugars in molasses can favor the formation of sotolon precursors during fermentation and distillation.[3]

  • Distillation Method: Pot still distillation, known for producing fuller-bodied and more congener-rich spirits, tends to result in higher concentrations of sotolon and its precursors compared to the lighter, cleaner spirit produced by column stills.[4][5] The lower rectification of pot stills allows more of these heavier compounds to be carried over into the distillate.

  • Aging Conditions: The type of barrel, temperature, and duration of aging play a crucial role.[6] Sotolon concentration generally increases with aging time. Oxidative conditions within the barrel are essential for the chemical reactions that form sotolon.

Experimental Protocols for Sotolon Quantification

The accurate quantification of sotolon in a complex matrix like aged rum requires sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods employed.

Key Experiment: Quantification of Sotolon by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the concentration of sotolon in aged rum samples.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • A 10 mL sample of rum is diluted with 10 mL of deionized water.

    • The diluted sample is then extracted three times with 20 mL of dichloromethane.

    • The organic layers are combined and dried over anhydrous sodium sulfate.

    • The solvent is carefully evaporated under a gentle stream of nitrogen to a final volume of 1 mL.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax).

    • Injection: 1 µL of the concentrated extract is injected in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 3°C/minute.

      • Ramp 2: Increase to 240°C at a rate of 10°C/minute, hold for 5 minutes.

    • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode for higher sensitivity and selectivity. The characteristic ions for sotolon (m/z 83, 128) are monitored.

    • Quantification: An internal standard (e.g., 3-octanol) is added to the sample before extraction to correct for variations in extraction efficiency and injection volume. A calibration curve is generated using standard solutions of sotolon of known concentrations.

Chemical Pathways and Experimental Workflows

The formation of sotolon in aged spirits is a complex process involving multiple chemical reactions. The following diagrams, generated using the DOT language, illustrate the key formation pathways and the experimental workflow for its quantification.

Sotolon_Formation_Pathways Sotolon Formation Pathways in Aged Rum cluster_precursors Precursors cluster_reactions Key Reactions alpha_Ketobutyric_Acid α-Ketobutyric Acid Acetaldehyde Acetaldehyde Aldol_Condensation Aldol Condensation Acetaldehyde->Aldol_Condensation Ascorbic_Acid Ascorbic Acid Oxidative_Degradation Oxidative Degradation Ascorbic_Acid->Oxidative_Degradation Ethanol Ethanol Ethanol->Oxidative_Degradation Sotolon Sotolon Aldol_Condensation->Sotolon Oxidative_Degradation->Sotolon

Caption: Key formation pathways of sotolon in aged rum.

Experimental_Workflow Experimental Workflow for Sotolon Quantification Internal_Standard 2. Addition of Internal Standard Extraction 3. Liquid-Liquid Extraction (Dichloromethane) Internal_Standard->Extraction Concentration 4. Solvent Evaporation (Nitrogen Stream) Extraction->Concentration GCMS_Analysis 5. GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Data_Processing 6. Data Processing & Quantification (Calibration Curve) GCMS_Analysis->Data_Processing

Caption: Workflow for sotolon quantification in aged rum.

References

Sotolon's Signature in Wine: A Guide to Sensory Panel Validation

Author: BenchChem Technical Support Team. Date: November 2025

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound that plays a dual role in the world of wine.[1][2] In fortified and aged wines like Sherry, Madeira, and Port, it is celebrated as a key contributor to their characteristic nutty, spicy, and caramel bouquet.[1][3][4] Conversely, in young, dry white wines, its presence is often considered a flaw, indicative of premature oxidation.[1][2][5] The perception of sotolon is highly dependent on its concentration, with aromas ranging from fenugreek or curry at high levels to maple syrup or burnt sugar at lower concentrations.[6]

This guide provides an objective comparison of sotolon's sensory impact on wine aroma, supported by experimental data from sensory panel validations. It details the methodologies used to quantify its contribution and offers a clear workflow for researchers and scientists in the field.

Quantitative Sensory Data: Detection and Concentration Thresholds

The sensory impact of an aroma compound is largely determined by its concentration relative to its odor detection threshold (ODT) in a specific medium. The ODT is the lowest concentration at which a stimulus can be perceived. Sotolon is known for its low ODT, making it a significant contributor to wine aroma even at trace levels.[3] However, this threshold can vary significantly depending on the wine matrix.

For instance, the ODT for sotolon has been reported as 8 µg/L in dry white wines, 19 µg/L in port wine, and 23 µg/L in Madeira wines.[2][7][8][9] In some cases, the wine matrix can have a considerable effect, with one study on Madeira wine reporting a much higher ODT of 112 µg/L.[10] The concentration of sotolon found in wines can range from less than 1 µg/L in some young white wines to as high as 2000 µg/L in aged Madeira wines.[2][9]

The odor activity value (OAV) is a useful measure to estimate the sensory contribution of a compound, calculated by dividing its concentration by its ODT. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.[5] Studies on Madeira wines have shown that OAVs for sotolon can reach up to 22, increasing with the age of the wine blend, confirming its role as a key odorant in aged wines.[5][8]

Wine TypeReported Odor Detection Threshold (µg/L)Typical Concentration Range (µg/L)Aroma DescriptionReference
Dry White Wine8<0.5 - 10Oxidative, off-flavor[1][2]
Model Wine Solution2 - 9N/ANutty, caramel[2][5]
Flor Sherry15VariesSpicy-like[2][11]
Port Wine19Up to 958Nutty, spicy[5][9]
Madeira Wine23 - 112Up to 2000Nutty, caramel, curry[5][7][8][9][10]

Experimental Protocols for Sensory Panel Validation

The validation of sotolon's contribution to wine aroma relies on rigorous sensory analysis methodologies. A common approach involves determining the ODT using a trained sensory panel.

1. Panelist Selection and Training:

  • Selection: Panelists are typically selected based on their sensory acuity, consistency, and ability to describe aromas. This often involves screening tests to assess their sensitivity to relevant aroma compounds.[12][13]

  • Training: Before the evaluation, panelists undergo training to familiarize themselves with the specific aroma of sotolon and the sensory test procedures.[14] Reference samples with known concentrations of sotolon are used to establish a common language for aroma description.[14]

2. Sample Preparation:

  • Base Wine: A neutral base wine, often a de-aromatized version of the wine type being studied, is used to minimize matrix effects.

  • Spiked Samples: A series of samples with increasing concentrations of sotolon are prepared by spiking the base wine.[5][10] A "blank" or control sample (the base wine with no added sotolon) is also included.

  • Controls: Both positive (a wine known to contain the attribute) and negative (a clean, unaffected wine) controls should be included in the sample set.[15]

3. Sensory Evaluation Method:

  • 3-Alternative Forced Choice (3-AFC): This is a widely used method for determining detection thresholds.[10] Panelists are presented with three glasses, two containing the control wine and one containing the wine spiked with a specific concentration of sotolon. They are asked to identify the "odd" sample. The test is repeated with a series of ascending sotolon concentrations.

  • Tasting Conditions: The evaluation is conducted in a controlled environment, free from distracting odors. Wines are served at a standardized temperature in coded glasses to ensure blind evaluation.[12][16]

4. Data Analysis:

  • The individual threshold for each panelist is typically calculated as the geometric mean of the last concentration they failed to identify and the first concentration they correctly identified.[17]

  • The group's Best Estimate Threshold (BET) is then calculated as the geometric mean of the individual panelists' thresholds.[5][17]

Experimental Workflow for Sensory Panel Validation

The logical flow of a sensory panel validation study for sotolon can be visualized as follows:

Sensory_Validation_Workflow Panelist_Screening Panelist Screening & Selection Training Panelist Training (Sotolon Recognition) Panelist_Screening->Training Sensory_Test Sensory Test Execution (e.g., 3-Alternative Forced Choice) Training->Sensory_Test Sample_Prep Sample Preparation (Base Wine + Spiked Samples + Controls) Sample_Prep->Sensory_Test Data_Collection Data Collection (Individual Responses) Sensory_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Threshold_Determination Odor Detection Threshold (ODT) Determination Statistical_Analysis->Threshold_Determination

Sensory validation workflow for sotolon in wine.

Concluding Remarks

The sensory validation of sotolon's contribution to wine aroma is a multifaceted process that demonstrates the compound's significant, yet variable, impact. While it is a desirable, complexity-enhancing compound in fortified and aged wines, it is considered an indicator of premature oxidation in young white wines. The perception of sotolon is intricately linked to its concentration and the specific wine matrix. Understanding the methodologies for its sensory evaluation is crucial for quality control and the targeted development of wine aroma profiles. The detailed protocols and quantitative data presented serve as a valuable resource for researchers aiming to investigate the nuanced role of sotolon and other key aroma compounds in wine.

References

Cross-validation of sotolon quantification methods (e.g., HPLC vs. GC)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sotolon, a potent aroma compound, is critical in fields ranging from food science to metabolic studies. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for sotolon analysis depends on various factors including sensitivity requirements, sample matrix complexity, and available instrumentation. This guide provides an objective comparison of these two primary analytical techniques, supported by experimental data and detailed protocols.

Quantitative Performance: A Side-by-Side Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for sotolon analysis using various HPLC and GC methods as reported in scientific literature.

ParameterHPLC-UVUPLC-MSGC-MS
Limit of Detection (LOD) 0.029 µg/L[1]0.013 µg/L[2]0.5 - 1 µg/L[3][4]
Limit of Quantification (LOQ) 0.86 µg/L[2]0.04 µg/L[5][6]Not explicitly stated in the provided results, but detectable.
**Linearity (R²) **>0.99[2]0.9999[5][6]Satisfactory up to 400 µg/l[3][4]
Recovery >89.5%[1]~95%[5][6]64% (wine matrix)[3]
Precision (RSD) <10%[5][6]<10% (intra- and interday)[5][6]4-5%[3][4]

Note: The performance metrics can vary based on the specific instrument, column, and sample matrix. The values presented are indicative of the capabilities of each technique.

Experimental Workflows

The analytical process for sotolon quantification, whether by HPLC or GC, typically involves sample preparation followed by chromatographic analysis and detection. The choice of sample preparation is crucial and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate sotolon from the sample matrix.[5]

Sotolon_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Analysis Sample Sample (e.g., Wine) SPE Solid-Phase Extraction (SPE) Sample->SPE or LLE Liquid-Liquid Extraction (LLE) Sample->LLE Extract Concentrated Extract SPE->Extract LLE->Extract HPLC HPLC System Extract->HPLC Injection GC GC System Extract->GC Injection Detector_HPLC UV or MS Detector HPLC->Detector_HPLC Detector_GC MS Detector GC->Detector_GC Data_HPLC Quantification Detector_HPLC->Data_HPLC Data_GC Quantification Detector_GC->Data_GC

Caption: General workflow for sotolon quantification using HPLC or GC.

Detailed Experimental Protocols

The following are representative protocols for the quantification of sotolon using HPLC and GC, synthesized from published methodologies.

HPLC-UV Method for Sotolon Quantification

This method is suitable for laboratories that may not have access to mass spectrometry and offers a balance of performance and accessibility.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 10 mL of the sample (e.g., white wine), add an appropriate internal standard.

  • Perform liquid-liquid extraction with 5 mL of dichloromethane.

  • Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Collect the organic phase and repeat the extraction process two more times.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.[1]

2. HPLC-UV Conditions

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set to 230 nm.

  • Quantification: Based on a calibration curve generated from sotolon standards.

GC-MS Method for Sotolon Quantification

Gas chromatography coupled with mass spectrometry provides high selectivity and sensitivity, making it a powerful tool for sotolon analysis, especially in complex matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a solid-phase extraction (SPE) cartridge (e.g., LiChrolut EN resins) with 6.0 mL of ethyl acetate, followed by 6.0 mL of methanol, and finally 6.0 mL of an ethanol-water solution.[4]

  • Load 50 mL of the sample (e.g., wine) onto the cartridge.[3][4]

  • Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.[3][4]

  • Elute the sotolon with 6 mL of dichloromethane.[3][4]

  • Concentrate the eluate to a final volume of 0.1 mL under a gentle stream of nitrogen.[3][4]

2. GC-MS Conditions

  • Column: A polar capillary column, such as one grafted with polyethylene glycol, is often employed.[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the concentrated extract is injected in splitless mode.

  • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature of around 200°C.[7]

  • MS Detector: Operated in selected ion monitoring (SIM) or full scan mode. For quantification in SIM mode, the ion at m/z 83 is typically used for sotolon.[3][4]

Concluding Remarks

Both HPLC and GC are robust techniques for the quantification of sotolon. The choice between them should be guided by the specific requirements of the analysis.

  • HPLC-UV offers a cost-effective and reliable method, particularly when the expected sotolon concentrations are above its limit of detection and the sample matrix is relatively clean.

  • UPLC-MS/MS provides superior sensitivity and is the method of choice for detecting trace levels of sotolon, which is crucial for metabolic studies or when analyzing samples with very low concentrations.[2][5]

  • GC-MS is a highly specific and sensitive technique well-suited for volatile and semi-volatile compounds like sotolon. It is a well-established method, particularly in the analysis of food and beverages.[3]

For any given application, it is imperative to validate the chosen method in the specific sample matrix to ensure accurate and reliable results.

References

A Comparative Analysis of Sotolon and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone in Flavor Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two potent furanone flavor compounds: sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone. The following sections will delve into their distinct flavor profiles, chemical properties, and the experimental methodologies used for their analysis, supported by quantitative data and visual diagrams.

Introduction to Furanones in Flavor Chemistry

Furanones are a class of heterocyclic organic compounds that play a significant role in the aroma and flavor of a wide variety of foods and beverages. Their sensory characteristics are often described as sweet, caramel-like, and nutty. Sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone are two structurally similar furanones that, despite their resemblances, impart distinct and potent flavor profiles, making them key targets in flavor chemistry research and for applications in the food and pharmaceutical industries.

Comparative Flavor Profile and Properties

Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is well-known for its strong, sweet, and spicy aroma. At high concentrations, it imparts a curry or fenugreek-like scent, while at lower concentrations, it is reminiscent of maple syrup, caramel, or burnt sugar[1]. It is a key aroma compound in foods such as fenugreek, aged sake, and some fortified wines.

5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, an analog of sotolon, is described as having a sweet, maple, and caramel odor[2]. It is considered to be a more potent flavor compound than sotolon, with a significantly lower odor detection threshold. This compound is also found in various food products and is utilized as a flavoring agent in the food industry.

The following table summarizes the key quantitative data for these two compounds:

PropertySotolon5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone
Chemical Formula C₆H₈O₃C₇H₁₀O₃
Molar Mass 128.13 g/mol 142.15 g/mol [3]
Flavor Descriptors Curry, fenugreek (high conc.); maple syrup, caramel, burnt sugar (low conc.)[1]Sweet, maple, caramel[2]
Odor Detection Threshold (in water) 0.001 ppb[4]0.00001 ppb[4]
Natural Occurrence Fenugreek, aged sake, fortified wines, lovage, roasted coffee[5]Lovage, roasted coffee

Experimental Protocols

Synthesis of Sotolon from Tartaric Acid

A common method for the synthesis of sotolon involves the use of tartaric acid as a starting material. While the full detailed protocol from the primary literature requires access to specialized chemical literature, the general steps are as follows:

  • Esterification of Tartaric Acid: The enantiomers of tartaric acid are first esterified to protect the carboxylic acid groups.

  • Formation of a Dioxolane: The diol of the tartrate is protected, often by reacting it with an acetone equivalent to form a dioxolane.

  • Grignard Reaction: The protected tartrate is then reacted with a methyl Grignard reagent to introduce the two methyl groups.

  • Deprotection and Lactonization: The protecting groups are removed, and the resulting intermediate undergoes spontaneous lactonization to form the furanone ring.

  • Tautomerization: The final step involves the tautomerization to the more stable enol form, yielding sotolon.

Synthesis of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone

A patented method for the synthesis of a related compound, 5-hydroxy-4-methyl-2(5H)-furanone, provides a basis for the synthesis of its ethyl analog. The key steps are:

  • Reaction of Glyoxylic Acid and Morpholine: Glyoxylic acid hydrate is dissolved in an organic solvent and reacted with morpholine.

  • Aldol Condensation with Propanal: Propionaldehyde (propanal) is then added to the reaction mixture to undergo an aldol-type condensation.

  • Cyclization and Dehydration: The reaction is then subjected to vacuum concentration and treated with a hydrochloric acid solution to induce cyclization and dehydration, forming the furanone ring.

  • Purification: The final product is obtained through vacuum distillation. To synthesize the 5-ethyl analog, a similar pathway could be envisioned using appropriate starting materials.

Comparative Sensory Analysis using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique for the sensory analysis of volatile compounds. A general protocol for the comparative analysis of sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone is outlined below:

  • Sample Preparation: Standard solutions of sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone are prepared in a suitable solvent (e.g., ethanol or water) at various concentrations. Food or beverage samples containing these compounds would undergo extraction, typically using solid-phase microextraction (SPME) or liquid-liquid extraction.

  • GC Separation: The prepared samples are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like DB-WAX or a non-polar column like DB-5) to separate the volatile compounds.

  • Olfactometry Detection: The effluent from the GC column is split between a chemical detector (e.g., a mass spectrometer or a flame ionization detector) and a sniffing port. Trained sensory panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any detected odors.

  • Data Analysis: The retention times of the detected odors are matched with the peaks from the chemical detector to identify the compounds responsible. The odor intensities can be quantified using various methods, such as Aroma Extract Dilution Analysis (AEDA), to determine the flavor dilution (FD) factor, which is a measure of the odor potency.

Visualizations

Chemical Structures of Sotolon and 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone cluster_sotolon Sotolon cluster_ethyl_furanone 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone sotolon_structure sotolon_structure ethyl_furanone_structure ethyl_furanone_structure

Caption: Chemical structures of Sotolon and its ethyl analog.

Experimental Workflow for Comparative Sensory Analysis (GC-O) Sample_Preparation Sample Preparation (Standard Solutions & Food Extracts) GC_Injection GC Injection Sample_Preparation->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detection Mass Spectrometry (Identification) Effluent_Splitting->MS_Detection Sniffing_Port Olfactory Detection (Sensory Panel) Effluent_Splitting->Sniffing_Port Data_Analysis Data Analysis (Odor-Peak Matching, Intensity Rating) MS_Detection->Data_Analysis Sniffing_Port->Data_Analysis

Caption: A typical workflow for Gas Chromatography-Olfactometry.

Conclusion

Sotolon and 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone are both powerful flavor compounds with desirable sweet and caramel-like characteristics. The key difference lies in their potency, with the ethyl-substituted analog exhibiting a significantly lower odor detection threshold, making it a more powerful flavoring agent on a per-weight basis. The choice between these two compounds in flavor applications will depend on the desired nuance and intensity of the final flavor profile. The experimental protocols outlined provide a foundation for researchers to further investigate and compare these and other important flavor compounds.

References

The Pivotal Role of Sotolon in the Oxidative Aging of Fortified Wines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Sotolon stands as a critical marker in the oxidative aging of fortified wines, largely responsible for the characteristic nutty, curry, and caramel notes that develop over time. While its contribution is significant, a comprehensive understanding of oxidative aging necessitates a comparative evaluation of sotolon against other volatile compounds that also evolve during this process. This guide provides a detailed comparison of sotolon with key alternative markers, supported by quantitative data, experimental methodologies, and visual pathway diagrams to elucidate their interconnected roles.

The oxidative aging of fortified wines such as Sherry, Madeira, and Port is a complex process that transforms their aromatic profile. Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone) is a potent aroma compound that is widely recognized as a key contributor to the desirable aged character of these wines.[1][2][3] However, its presence is not the sole indicator of oxidative evolution. A range of other volatile compounds, including aldehydes and other lactones, also serve as important markers. This guide will delve into a comparative analysis of sotolon and these alternative markers, offering insights for researchers, scientists, and professionals in drug development who may be studying flavor chemistry and aging processes.

Comparative Analysis of Oxidative Aging Markers

The oxidative aging of fortified wines is characterized by a decrease in fruity and floral aromas and an increase in nutty, spicy, and caramel-like notes. Besides sotolon, key compounds that are indicative of this transformation include acetaldehyde, furfural, 5-hydroxymethylfurfural (HMF), and various esters and other lactones.[1][3]

Quantitative Comparison of Key Markers

The concentration of these compounds varies significantly depending on the type of fortified wine, the aging duration, and the specific aging conditions (e.g., oxidative vs. biological aging). The following tables summarize the typical concentration ranges of sotolon and its key alternatives in different fortified wines.

Table 1: Concentration of Sotolon in Various Fortified Wines

Fortified WineAgeConcentration Range (µg/L)Reference
Madeira3 years2.0 - 29.0[1][4]
Madeira5 years~50 - 150[4]
Madeira10 years~100 - 516[4]
Madeira>25 yearsup to 2000[4][5]
PortYoung< 50[6]
Port10-40 years100 - 800[7][8]
Sherry (Oloroso)0-14 yearsPresent as an active odorant[9]

Table 2: Concentration of Alternative Oxidative Aging Markers

CompoundFortified WineConcentration RangeReference
AcetaldehydeSherry (Fino)~300 mg/L[10]
AcetaldehydeRed Wine (for comparison)~30 mg/L[10]
AcetaldehydeWhite Wine (for comparison)~80 mg/L[10]
FurfuralMadeira (Sweet, Estufagem)6.2 - 12.9 mg/L[1]
5-Hydroxymethylfurfural (HMF)Madeira (Sweet, Estufagem)31.2 - 142.0 mg/L[1]
Ethyl AcetateSherry (Amontillado)Key distinguishing compound[9]
Sensory Impact and Odor Thresholds

The sensory significance of a volatile compound is determined not only by its concentration but also by its odor detection threshold (ODT). Sotolon is known for its very low ODT, making it impactful even at trace levels.

Table 3: Odor Detection Thresholds (ODT) of Key Oxidative Aging Markers in Wine

CompoundOdor Descriptor(s)ODT in Wine (µg/L)Reference
SotolonNutty, curry, caramel, spicy9 - 23[4]
AcetaldehydePungent, bruised apple, nutty100,000 - 125,000[10][11]
FurfuralCaramel, almond, sweetHigh (less impact on aroma)[3]
PhenylacetaldehydeHoney, floral, rose1[9]
MethionalCooked potato, savory0.5[12]

Formation Pathways of Oxidative Aging Markers

The formation of sotolon and other oxidative markers is a result of complex chemical reactions that occur during the aging of fortified wines. Oxygen, temperature, and the presence of precursors such as sugars and amino acids are critical factors.

Sotolon Formation Pathway

The formation of sotolon in wine is not fully elucidated, but several pathways have been proposed.[9] A key proposed mechanism involves the aldol condensation of α-ketobutyric acid (derived from the degradation of threonine or other precursors) and acetaldehyde.[13] Another significant pathway is the oxidative degradation of ascorbic acid in the presence of ethanol.

G Proposed Sotolon Formation Pathways cluster_1 Aldol Condensation Pathway cluster_2 Ascorbic Acid Degradation Threonine Threonine alpha-Ketobutyric_Acid alpha-Ketobutyric_Acid Sotolon_1 Sotolon alpha-Ketobutyric_Acid->Sotolon_1 Acetaldehyde_1 Acetaldehyde Acetaldehyde_1->Sotolon_1 Sotolon_2 Sotolon Ascorbic_Acid Ascorbic_Acid Ethanol_2 Ethanol Oxidative_Degradation Oxidative Degradation Ethanol_2->Oxidative_Degradation Oxidative_Degradation->Sotolon_2 G Acetaldehyde Formation Pathways in Wine Oxygen Oxygen Acetaldehyde Acetaldehyde Oxygen->Acetaldehyde Phenolic_Compounds Phenolic_Compounds Quinone Quinone Phenolic_Compounds->Quinone Oxidation Hydrogen_Peroxide Hydrogen Peroxide Quinone->Hydrogen_Peroxide Hydrogen_Peroxide->Acetaldehyde Yeast_Fermentation Yeast Fermentation Yeast_Fermentation->Acetaldehyde Sugars Sugars Sugars->Yeast_Fermentation G Analytical Workflows for Volatile Compound Analysis cluster_0 HS-SPME-GC-MS cluster_1 LLE-LC-MS/MS Sample_Prep_GC Sample Preparation (Wine + Salt) Incubation_GC Incubation & Agitation Sample_Prep_GC->Incubation_GC Extraction_GC SPME Fiber Extraction Incubation_GC->Extraction_GC Analysis_GC GC-MS Analysis Extraction_GC->Analysis_GC Sample_Prep_LC Sample Preparation (Wine + Solvent) Extraction_LC Liquid-Liquid Extraction Sample_Prep_LC->Extraction_LC Evaporation_LC Evaporation & Reconstitution Extraction_LC->Evaporation_LC Analysis_LC LC-MS/MS Analysis Evaporation_LC->Analysis_LC

References

A Comparative Guide to Certified Reference Materials for Sotolon Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development engaged in the precise quantification of the potent aroma compound sotolon, the selection of an appropriate certified reference material (CRM) and analytical methodology is paramount for ensuring data accuracy and reliability. This guide provides an objective comparison of analytical approaches for sotolon analysis, supported by experimental data from peer-reviewed studies. While specific sotolon CRMs are not extensively marketed under that distinct label, high-purity analytical standards from reputable suppliers serve as the de facto reference materials in published research. This guide, therefore, evaluates the performance of these standards within various validated analytical methods.

Comparative Analysis of Analytical Methods for Sotolon Quantification

The accurate determination of sotolon, a key flavor compound in various foods, beverages, and a potential marker in biological studies, relies on robust analytical techniques. The choice of method significantly impacts sensitivity, precision, and accuracy. Below is a summary of performance data from several validated methods, providing a baseline for comparison.

Analytical MethodLinearity (R²)Limit of Quantification (LOQ)Precision (RSD%)Recovery (%)MatrixReference
HPLC-UV-0.86 µg/L--White Wine[1]
UPLC-MS-0.013 µg/L--White Wine[1]
LC-MS/MS0.99990.04 µg/L< 10%~95%Fortified Wine[2]
GC-Ion Trap MS> 0.990.5 - 1 µg/L4-5%89.5 - 97.7%Wine[3]
LC-MS/MS (Standard Addition)0.9968---Awamori[4]

Key Insights from Comparative Data:

  • Sensitivity: Mass spectrometry-based methods (UPLC-MS, LC-MS/MS) demonstrate superior sensitivity with significantly lower limits of quantification (LOQ) compared to HPLC-UV.[1][2] The UPLC-MS method reported an LOQ of 0.013 µg/L, making it suitable for trace-level analysis.[1]

  • Precision and Accuracy: The LC-MS/MS method for fortified wines exhibited excellent precision with a relative standard deviation (RSD) of less than 10% and high accuracy with a recovery of approximately 95%.[2] Similarly, the GC-Ion Trap MS method showed good precision at 4-5% RSD.[3]

  • Matrix Effects: For complex matrices like wine, methods such as UPLC-MS are more suitable for low-level quantification as they are less prone to interferences that can affect HPLC-UV methods.[1] The use of a stable isotope-labeled internal standard is a crucial strategy to compensate for matrix effects and variability in sample recovery, which is a limitation when using structural analogues as internal standards.[5][6]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline the key experimental protocols from the cited studies.

Sample Preparation: Miniaturized Liquid-Liquid Extraction for Fortified Wines[2]

This rapid and environmentally friendly method is suitable for sotolon extraction from fortified wines.

  • Extraction: To 15 mL of the wine sample in a 50 mL centrifuge tube, add 8 mL of ethyl acetate.

  • Mixing: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge for 10 minutes at 4400 rpm.

  • Concentration: Collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Wine[3]

SPE is a common technique for sample clean-up and concentration of analytes from complex matrices.

  • Cartridge Conditioning: Condition an SPE cartridge (e.g., LiChrolut EN) with 3 mL of methanol, followed by 3 mL of water, and 3 mL of 5% ammonia solution.

  • Sample Loading: Load 50 mL of the wine sample onto the conditioned cartridge.

  • Washing (Interference Removal): Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.

  • Elution: Elute the analytes with 6 mL of dichloromethane.

  • Concentration: Concentrate the elute to 0.1 mL before GC-MS analysis.

Chromatographic Analysis: LC-MS/MS for Fortified Wines[2]

This method provides high selectivity and sensitivity for sotolon quantification.

  • Chromatography: Reverse-phase liquid chromatography (RP-LC).

  • Detection: Mass spectrometry (MS) performed using electrospray ionization (ESI) in the positive ionization mode.

  • MRM Transitions: Sotolon was analyzed in multiple reaction-monitoring (MRM) mode using the following transitions: 129.1 m/z → 55.1 m/z for quantification and 129.1 m/z → 83.0 m/z for identification.[2]

Chromatographic Analysis: GC-Ion Trap MS for Wine[3]

Gas chromatography is a well-established technique for the analysis of volatile compounds like sotolon.

  • Chromatography: Gas chromatography (GC) with a polar capillary column (e.g., grafted with polyethylene glycol).

  • Detection: Ion trap mass spectrometry (MS).

  • Selected Ion Storage: Sotolon was determined by selected ion storage in the m/z range of 79-95, using the ion at m/z 83 for quantification.[3]

The Role of Isotopically Labeled Internal Standards

For the most accurate and precise quantification, especially in complex biological or food matrices, the use of a stable isotopically labeled (SIL) internal standard is highly recommended.[5][7] A SIL internal standard, such as a deuterated or ¹³C-labeled sotolon, will have nearly identical chemical and physical properties to the analyte.[7] This allows it to co-elute and experience the same matrix effects and ionization suppression or enhancement, thus providing a more accurate correction during quantification compared to a structural analogue.[5][6] While SIL standards can be more expensive and may not always be commercially available, their use significantly improves the quality of quantitative data.[5]

Visualizing the Evaluation Workflow

The following diagram illustrates a typical workflow for the evaluation of a certified reference material or analytical standard for sotolon analysis.

Sotolon CRM Evaluation Workflow cluster_0 Preparation cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Data Analysis & Reporting A Procure Sotolon Analytical Standard/CRM B Prepare Stock & Working Standard Solutions A->B G Linearity & Range B->G Calibration Curve C Select & Prepare Matrix Samples (e.g., Wine) D Optimize Sample Extraction (LLE/SPE) C->D Spiking K Matrix Effects & Recovery C->K Matrix Evaluation E Optimize Chromatographic Separation (LC/GC) D->E F Optimize Mass Spectrometric Detection (MS/MS) E->F F->G H Accuracy & Precision F->H I Selectivity & Specificity F->I J LOD & LOQ F->J L Quantify Sotolon in Samples F->L K->H M Compare Performance with Alternative Methods L->M N Publish Comparison Guide M->N

Caption: Workflow for the evaluation of sotolon analytical standards and methods.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolon)

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Disposal and Safety Procedures

This guide provides essential safety and logistical information for the proper disposal of 3-Hydroxy-4,5-dimethylfuran-2(5H)-one, also known as Sotolon. Researchers, scientists, and drug development professionals should adhere to these step-by-step procedures to ensure safe handling and compliance with environmental regulations.

Hazard and Safety Information

Sotolon is a potent aroma compound. While some safety data sheets (SDS) do not classify it as a hazardous substance under certain regulations, others indicate that it may be harmful if swallowed and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) should always be worn when handling this chemical.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₆H₈O₃[2]
Molecular Weight128.13 g/mol [3]
AppearanceCrystalline solid or liquid[2][4]
OdorMaple syrup, caramel, burnt sugar at low concentrations; Fenugreek, curry at high concentrations[5]
Flash Point> 100 °C (> 212 °F)[6]

Disposal Workflow

The following diagram outlines the decision-making process for the disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Assess Waste Stream (Unused product, contaminated labware, spill residue) B Consult Institutional EHS Guidelines & Local Regulations A->B C Segregate Waste (Keep separate from other chemical waste streams unless advised otherwise) B->C D Is the container empty? C->D E Triple rinse with a suitable solvent (e.g., ethanol or acetone) D->E Yes H Package and Label Waste Container (Contents: this compound waste, Hazard classification if applicable) D->H No F Collect rinsate as chemical waste E->F G Dispose of rinsed container as regular lab glass/plastic E->G F->H I Store waste in a designated, well-ventilated area H->I J Arrange for pickup by a licensed chemical waste disposal company I->J

Disposal Workflow Diagram

Experimental Protocols: Step-by-Step Disposal Procedure

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat.

  • Use chemical-resistant gloves (e.g., nitrile).

  • Wear safety glasses or goggles to protect from splashes.

2. Waste Collection:

  • Unused or Surplus Material: Do not dispose of this compound down the drain.[1] Collect the chemical in its original container or a designated, compatible, and clearly labeled waste container.

  • Contaminated Materials: Any materials such as pipette tips, weigh boats, or absorbent pads that have come into contact with the chemical should be considered contaminated. Place these items in a sealed and labeled waste container.

  • Solutions: Solutions containing this compound should be collected as chemical waste.

3. Container Management:

  • Empty Containers: An "empty" container may still retain product residue. To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. After thorough rinsing, the container can typically be disposed of with regular laboratory glass or plastic, in accordance with institutional policies.

  • Waste Containers: Use containers that are in good condition and compatible with the chemical. Ensure the container is tightly sealed to prevent leaks or the release of vapors.

4. Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and any other components of the waste stream.

  • Include hazard warnings as appropriate (e.g., "Harmful if Swallowed").

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][6]

  • Always follow your institution's specific procedures for chemical waste pickup and disposal. Disposal of this product and its container must be done in a safe way and comply with local, state, and federal regulations.[4][7]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.